5-Aminouracil
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22474. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-amino-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c5-2-1-6-4(9)7-3(2)8/h1H,5H2,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISHACNKZIBDFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061312 | |
| Record name | 5-Aminouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932-52-5 | |
| Record name | 5-Aminouracil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=932-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Aminouracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Aminouracil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03792 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5-Aminouracil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22474 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Aminouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-aminouracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.048 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-AMINOURACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2O7EKY9G9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
5-Aminouracil chemical properties and structure
An In-depth Technical Guide to 5-Aminouracil: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (5-AU) is a pyrimidine derivative and a structural analog of the nucleobase uracil. Distinguished by an amino group at the 5-position, this modification imparts unique chemical and biological properties, making it a compound of significant interest in medicinal chemistry and molecular biology. 5-AU serves as a critical tool for studying DNA replication and repair mechanisms due to its role as a thymine antagonist that can induce replication stress.[1][2][3] Its ability to be incorporated into DNA and form triplex DNA structures allows for the investigation of genetic integrity and mutagenesis.[2][3] Furthermore, this compound and its derivatives have demonstrated a range of biological activities, including antitumor, antiviral, and antibacterial properties.[1][4][5][6] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological significance of this compound, tailored for professionals in research and drug development.
Chemical Structure and Identification
This compound is a heterocyclic compound belonging to the pyrimidone class.[7] The core structure consists of a pyrimidine ring with two keto groups at positions 2 and 4, and an amino group at position 5.
Tautomerism
Like other uracil derivatives, this compound exhibits tautomerism, existing in several structural isomeric forms. The diketo form is the most stable and predominant tautomer in aqueous solutions.[4] A computational study has determined the equilibrium geometries of various tautomeric forms, including the dioxo, hydroxy-oxo, and dihydroxy forms.[4] The presence of the amino group at the C5 position introduces an additional site for hydrogen bonding, influencing its intermolecular interactions.[4]
Structural Identifiers
A summary of the key identifiers for this compound is provided in the table below.
| Identifier | Value |
| IUPAC Name | 5-amino-1H-pyrimidine-2,4-dione[8][9][10] |
| CAS Number | 932-52-5[8][9][10][11][12][13][14] |
| Molecular Formula | C₄H₅N₃O₂[7][8][10][12][13][14] |
| SMILES | C1=C(C(=O)NC(=O)N1)N[8][9] |
| InChI | InChI=1S/C4H5N3O2/c5-2-1-6-4(9)7-3(2)8/h1H,5H2,(H2,6,7,8,9)[8][11] |
| InChIKey | BISHACNKZIBDFM-UHFFFAOYSA-N[8][10][11][12] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the tables below, providing essential data for its handling, formulation, and application in experimental settings.
General Properties
| Property | Value | Source(s) |
| Molecular Weight | 127.10 g/mol | [7][8][10][13][14] |
| Appearance | Beige to brown fine powder; White to cream to yellow to orange to brown powder; Crystals | [11][12][13][15] |
| Melting Point | >300 °C | [11][13] |
| pKa (Predicted) | 8.57 - 9.19 | [7][11] |
| pKa (Experimental) | 9.4 | [16] |
Solubility
| Solvent | Solubility | Source(s) |
| Water | 0.5 g/L (at 20 °C) | [11][13] |
| Organic Solvents | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate | [9] |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the reduction of 5-nitrouracil.
This procedure involves the reduction of 5-nitrouracil using sodium hydrosulfite in an ammoniacal solution.
Materials:
-
5-nitrouracil
-
Concentrated ammonia solution
-
Sodium hydrosulfite (technical grade)
-
Concentrated hydrochloric acid
-
Norite (activated carbon)
Procedure:
-
A suspension of 15.7 g of 5-nitrouracil is prepared in a solution of 10 mL of concentrated ammonia in 250 mL of water.[17]
-
While stirring, 75 g of technical sodium hydrosulfite is added to the suspension. The temperature of the mixture will rise to approximately 55 °C.[17]
-
The mixture is then heated to boiling, subsequently cooled, and filtered to collect the crude product.[17]
-
The crude product (10.0 g) is dissolved in a mixture of 10 mL of concentrated hydrochloric acid and 100 mL of water.[17]
-
The solution is decolorized with a small amount of norite and then diluted to 300 mL.[17]
-
The solution is heated to boiling, and 10 mL of concentrated ammonia is added.[17]
-
Upon cooling, this compound precipitates as colorless, silky needles. The product is collected by filtration.[17]
-
Expected yield is approximately 9.2 g (73%).[17]
Caption: Synthesis of this compound via reduction of 5-nitrouracil.
An alternative method utilizes ferrous sulfate in an aqueous ammonia solution.
Procedure:
-
A solution of 150 g of ferrous sulfate in hot water is added rapidly to a hot solution containing 10 g of 5-nitrouracil and 150 mL of concentrated aqueous ammonia in 600 mL of water.[18]
-
The mixture is boiled for 30 minutes, leading to the precipitation of ferric hydroxide.[18]
-
The precipitate is removed by filtration.[18]
-
The filtrate is concentrated and cooled to precipitate the this compound.[18]
-
Purification is achieved by dissolving the product in dilute hydrochloric acid and reprecipitating with dilute ammonium hydroxide.[18]
-
The expected yield is 5.5 g (68%).[18]
Spectroscopic Analysis
The structure and purity of this compound are typically confirmed using various spectroscopic techniques.
-
Infrared (IR) and Raman Spectroscopy: FT-IR and FT-Raman spectra are valuable for identifying functional groups and analyzing the vibrational modes of the molecule.[19][20] The spectra show characteristic bands for NH₂, C=O, C=C, and N-H stretching and bending vibrations.[20][21] For instance, the antisymmetric and symmetric NH₂ stretching modes are observed around 3360 cm⁻¹ and 3290 cm⁻¹, respectively.[20]
-
Mass Spectrometry (MS): Mass spectral data provides information on the molecular weight and fragmentation pattern of this compound. GC-MS and MS-MS data are available in public databases like PubChem.[8]
-
UV-Vis Spectroscopy: UV-Vis spectroscopy can be used to study the electronic transitions within the molecule and is sensitive to tautomeric forms and pH changes.
Biological Activity and Mechanism of Action
This compound is recognized for its significant biological effects, primarily stemming from its ability to interfere with DNA synthesis.[1]
-
Inhibition of DNA Replication: As an analog of thymine, 5-AU can be incorporated into DNA during replication. This incorporation can lead to base-pair mismatches and block DNA synthesis, thereby inducing replication stress.[1][2] This property makes it a valuable tool for studying DNA repair pathways.[2]
-
Induction of Oxidative Stress: Treatment of cells with this compound has been shown to increase the production of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), and lead to the depletion of intracellular antioxidants like reduced glutathione (GSH).[3]
-
Formation of Triplex DNA: this compound can act as a third strand in the formation of triplex DNA structures through Hoogsteen hydrogen bonding.[3] This interaction can interfere with transcription and other DNA-dependent processes.
-
Therapeutic Potential: The ability of this compound to disrupt DNA integrity and cellular redox balance underlies its investigated use as an antitumor, antiviral, and antibacterial agent.[1][5][6]
Caption: Cellular mechanism of action for this compound.
Conclusion
This compound is a multifaceted molecule with a well-defined chemical structure and a diverse range of biological activities. Its utility as a research tool in molecular biology is firmly established, particularly in the study of DNA replication and repair. The straightforward synthesis and unique properties of 5-AU, combined with its potential as a scaffold for developing new therapeutic agents, ensure its continued relevance for scientists and drug development professionals. This guide has consolidated the core technical information on this compound to support and facilitate future research and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. This compound and other inhibitors of DNA replication induce biphasic interphase–mitotic cells in apical root meristems of Allium cepa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. This compound | C4H5N3O2 | CID 13611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | CAS:932-52-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. This compound, 97% | Fisher Scientific [fishersci.ca]
- 11. This compound | 932-52-5 [chemicalbook.com]
- 12. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 13. echemi.com [echemi.com]
- 14. scbt.com [scbt.com]
- 15. 5-アミノウラシル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. prepchem.com [prepchem.com]
- 19. researchgate.net [researchgate.net]
- 20. ias.ac.in [ias.ac.in]
- 21. researchgate.net [researchgate.net]
5-Aminouracil's Mechanism of Action in DNA Replication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Aminouracil (5-AU), a synthetic pyrimidine analogue, exerts its biological effects primarily through its interference with DNA replication. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of this compound, from its incorporation into the DNA strand to the subsequent cellular responses. By serving as a thymine antagonist, this compound introduces perturbations in the fidelity of DNA synthesis, leading to mutagenic and cytotoxic outcomes. This document details the current understanding of its interaction with DNA polymerases, the structural basis of its mispairing with native DNA bases, and the ensuing DNA damage response pathways. Furthermore, this guide furnishes detailed experimental protocols for key assays and presents quantitative data where available, offering a comprehensive resource for researchers in molecular biology, oncology, and drug development.
Introduction
This compound is a structurally modified uracil base that has garnered significant interest in biomedical research due to its potent effects on nucleic acid metabolism and integrity.[1] Its primary mechanism of action involves its conversion to the corresponding deoxyribonucleoside triphosphate and subsequent incorporation into DNA in place of thymidine.[2] This event triggers a cascade of cellular responses, including the activation of DNA damage checkpoints, cell cycle arrest, and, in some cases, apoptosis. The mutagenic properties of this compound also make it a valuable tool for studying DNA repair mechanisms and the consequences of genomic instability.[2] This guide aims to provide a detailed technical overview of these processes for professionals engaged in relevant research fields.
Mechanism of Action
The biological activity of this compound is a multi-step process that begins with its cellular uptake and metabolic activation. Once inside the cell, it is converted into 5-amino-2'-deoxyuridine triphosphate (5-adUTP), which can then be utilized by DNA polymerases as a substrate during DNA replication.
Incorporation into DNA
As an analogue of thymidine triphosphate (dTTP), 5-adUTP competes for the active site of DNA polymerases. While specific quantitative data on the inhibition of individual DNA polymerases by 5-adUTP is limited in the current literature, it is understood that various polymerases can incorporate this analogue into the nascent DNA strand opposite adenine. This incorporation is a critical initiating event in the mechanism of action of this compound.
Mispairing and Mutagenesis
The key to the mutagenic and cytotoxic effects of this compound lies in its ability to mispair during subsequent rounds of DNA replication. The amino group at the 5th position of the uracil ring alters its hydrogen bonding potential. While it can form a standard Watson-Crick base pair with adenine, it has been proposed to also form a wobble base pair with guanine. This mispairing leads to A:T to G:C transition mutations.
While a definitive crystal structure of this compound within a DNA duplex is not yet available in the public domain, the structure of the standalone this compound molecule has been determined by synchrotron X-ray diffraction.[3][4][5] This structural information provides a basis for theoretical modeling of its interactions within the DNA double helix.
Induction of DNA Replication Stress and Damage Response
The incorporation of this compound into DNA and its subsequent mispairing can lead to the stalling of replication forks, a condition known as replication stress.[6][7] This stress is a potent trigger for the DNA Damage Response (DDR), a complex signaling network that coordinates cell cycle progression with DNA repair. While the precise signaling cascade initiated by this compound is still under investigation, it is likely to involve the activation of the master kinases, Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR).
The activation of these kinases initiates a phosphorylation cascade that leads to the activation of downstream effector proteins, such as CHK1 and CHK2, which in turn mediate cell cycle arrest, typically at the S or G2/M phase, to allow time for DNA repair. If the damage is too extensive to be repaired, the DDR can signal for the initiation of apoptosis.
Quantitative Data
Currently, there is a paucity of publicly available, direct quantitative data on the inhibitory effects of this compound triphosphate on specific DNA polymerases (e.g., IC50 or Ki values). Similarly, detailed quantitative analyses of its impact on intracellular dNTP pools are not extensively documented. The following table summarizes the types of quantitative data that are crucial for a comprehensive understanding of this compound's mechanism of action and highlights the areas where further research is needed.
| Parameter | Description | Typical Units | Status of Available Data |
| IC50 (DNA Polymerase) | The concentration of this compound triphosphate that inhibits the activity of a specific DNA polymerase by 50%. | µM or nM | Limited/Unavailable |
| Ki (DNA Polymerase) | The inhibition constant, representing the affinity of this compound triphosphate for a specific DNA polymerase. | µM or nM | Limited/Unavailable |
| Effect on dNTP Pools | The change in the intracellular concentrations of deoxyribonucleoside triphosphates following treatment with this compound. | % change or absolute concentration (µM) | Indirectly suggested but direct quantitative data is sparse. |
| Cell Viability (IC50) | The concentration of this compound that reduces the viability of a specific cell line by 50%. | µM or nM | Available for some cell lines, but varies depending on the cell type and assay conditions. |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.
In Vitro DNA Polymerase Inhibition Assay
This protocol describes a non-radioactive method to assess the inhibitory effect of this compound triphosphate on DNA polymerase activity.
Materials:
-
Purified DNA polymerase (e.g., human DNA polymerase α, β, or γ)
-
Activated DNA template-primer (e.g., poly(dA-dT))
-
Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)
-
This compound triphosphate (5-adUTP)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 100 µg/mL BSA)
-
DNA intercalating dye (e.g., SYBR Green I)
-
96-well microplate reader with fluorescence detection
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, activated DNA template-primer, and a mix of dNTPs (excluding dTTP if testing for competition).
-
Add varying concentrations of 5-adUTP to the wells of a 96-well plate. Include a no-inhibitor control.
-
Initiate the reaction by adding the DNA polymerase to each well.
-
Incubate the plate at the optimal temperature for the polymerase (e.g., 37°C) for a specific time period (e.g., 30-60 minutes).
-
Stop the reaction by adding EDTA to a final concentration of 50 mM.
-
Add the DNA intercalating dye to each well according to the manufacturer's instructions.
-
Measure the fluorescence intensity using a microplate reader. The fluorescence intensity is proportional to the amount of newly synthesized DNA.
-
Calculate the percentage of inhibition for each concentration of 5-adUTP relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the 5-adUTP concentration and fitting the data to a dose-response curve.
Cell-Based DNA Replication Inhibition Assay (EdU Incorporation)
This protocol outlines a method to measure the effect of this compound on DNA synthesis in living cells using the 5-ethynyl-2'-deoxyuridine (EdU) incorporation assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
EdU labeling solution
-
Click-iT® EdU reaction cocktail (containing a fluorescent azide)
-
Cell fixation and permeabilization buffers
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells in a suitable culture vessel (e.g., 96-well plate, chamber slides) and allow them to adhere and grow to the desired confluency.
-
Treat the cells with varying concentrations of this compound for the desired duration. Include an untreated control.
-
Add EdU labeling solution to the culture medium and incubate for a period that allows for detectable incorporation (e.g., 1-2 hours).
-
Fix and permeabilize the cells according to the manufacturer's protocol for the Click-iT® EdU assay.
-
Perform the click reaction by adding the Click-iT® reaction cocktail to the cells. This will covalently link the fluorescent azide to the incorporated EdU.
-
Wash the cells to remove excess reagents.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI or Hoechst).
-
Visualize and quantify the EdU-positive cells using fluorescence microscopy or flow cytometry.
-
Calculate the percentage of EdU-positive cells for each treatment condition and determine the IC50 for the inhibition of DNA replication.
Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplate reader with absorbance detection
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to attach and grow overnight.
-
Treat the cells with a serial dilution of this compound for the desired exposure time (e.g., 24, 48, or 72 hours). Include an untreated control.
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway
Caption: Mechanism of this compound in DNA Replication.
Experimental Workflow
Caption: Workflow for studying this compound's effects.
Conclusion
This compound represents a potent modulator of DNA replication with significant implications for cancer chemotherapy and as a tool for fundamental research in DNA repair and mutagenesis. Its mechanism of action, centered on its incorporation into DNA and subsequent disruption of replication fidelity, highlights the intricate cellular pathways that safeguard genomic integrity. While the broad strokes of its mechanism are understood, this guide underscores the need for further quantitative and structural studies to fully elucidate its interactions with the DNA replication machinery. The provided protocols offer a robust framework for researchers to investigate these remaining questions and to explore the full potential of this compound and its derivatives in therapeutic and research applications.
References
- 1. Cytological demonstration of DNA synthesis inhibition at late S by 5-amino-uracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. The Crystal Structure of 5‐Aminouracil and the Ambiguity of Alternative Polymorphs (Journal Article) | OSTI.GOV [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound and other inhibitors of DNA replication induce biphasic interphase–mitotic cells in apical root meristems of Allium cepa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound and other inhibitors of DNA replication induce biphasic interphase-mitotic cells in apical root meristems of Allium cepa - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Aminouracil: A Technical Guide to its Discovery, History, and Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Aminouracil, a pyrimidine analog, has been a subject of scientific inquiry for over a century. Its ability to interfere with nucleic acid metabolism has positioned it as a valuable tool in cancer research, virology, and molecular biology. This technical guide provides an in-depth overview of the discovery, history, and multifaceted research applications of this compound. It details its physicochemical properties, synthesis protocols, and its mechanism of action as a thymine antagonist that induces DNA replication stress and activates the ATR/Chk1 DNA damage response pathway. This document consolidates quantitative data on its biological activities and provides detailed experimental protocols for key assays, serving as a comprehensive resource for researchers and professionals in the field of drug development.
Discovery and History
The scientific journey of this compound began in the early 20th century, with one of the earliest comprehensive descriptions of its preparation detailed in a 1919 publication by Johnson and Matsuo.[1] This foundational work laid the groundwork for future investigations into its chemical and biological properties. Research into pyrimidine analogs, including this compound, was significantly motivated by the observation that tumor cells often exhibit a higher uptake of uracil compared to normal cells.[2] This differential uptake provided a therapeutic window to target cancer cells.
The mid-20th century saw a surge in the development of pyrimidine and purine analogs as potential chemotherapeutic agents.[3][4][5][6] While 5-fluorouracil (5-FU), a structurally related compound, gained prominence as a clinically approved anticancer drug, this compound continued to be a valuable research tool for understanding the mechanisms of DNA synthesis, damage, and repair.[2][5] Its ability to act as a thymine antagonist and induce replication stress has made it instrumental in elucidating the intricate pathways that govern genomic stability.[7]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its application in research and drug development.
| Property | Value | Reference |
| IUPAC Name | 5-amino-1H-pyrimidine-2,4-dione | [8] |
| CAS Number | 932-52-5 | [9] |
| Molecular Formula | C₄H₅N₃O₂ | [9] |
| Molecular Weight | 127.10 g/mol | [9] |
| Appearance | Beige to brown fine powder | [4] |
| Melting Point | >300 °C | [4] |
| Water Solubility | 0.5 g/L (20 °C) | [4] |
| pKa | 9.19 ± 0.10 | [4] |
| SMILES | C1=C(C(=O)NC(=O)N1)N | [8] |
| InChIKey | BISHACNKZIBDFM-UHFFFAOYSA-N | [8] |
Synthesis of this compound
Several methods for the synthesis of this compound have been reported, with the reduction of 5-nitrouracil being a common and efficient approach.[3]
Experimental Protocol: Reduction of 5-Nitrouracil using Sodium Hydrosulfite
This protocol is adapted from the method described by Bogert and Davidson in 1933.[10]
Materials:
-
5-nitrouracil
-
Concentrated ammonia solution
-
Technical sodium hydrosulfite
-
Concentrated hydrochloric acid
-
Norite (activated carbon)
-
Water
-
Reaction flask, stirring apparatus, heating mantle, filtration apparatus
Procedure:
-
Suspend 15.7 g of 5-nitrouracil in a solution of 10 cc of concentrated ammonia in 250 cc of water in a suitable reaction flask.
-
While stirring, add 75 g of technical sodium hydrosulfite to the suspension. The temperature of the mixture will increase to approximately 55°C within 10-15 minutes.
-
Heat the mixture to boiling, then cool and filter the crude product.
-
Dissolve the crude product (approximately 10.0 g) in a mixture of 10 cc of concentrated hydrochloric acid and 100 cc of water.
-
Add a small amount of norite to decolorize the solution and filter.
-
Dilute the filtrate to 300 cc with water, heat to boiling, and then add 10 cc of concentrated ammonia.
-
Cool the solution to allow for the precipitation of this compound as colorless, silky needles.
-
Filter the purified product, wash with cold water, and dry. The expected yield is approximately 9.2 g (73%).[10]
Experimental Protocol: Reduction of 5-Nitrouracil using Ferrous Sulfate
This protocol provides an alternative method for the reduction of 5-nitrouracil.[11]
Materials:
-
5-nitrouracil
-
Ferrous sulfate
-
Concentrated aqueous ammonia solution
-
Dilute hydrochloric acid
-
Dilute ammonium hydroxide solution
-
Water
-
Reaction flask, heating mantle, filtration apparatus
Procedure:
-
Prepare a solution of 10 g of 5-nitrouracil and 150 ml of concentrated aqueous ammonia solution in 600 ml of hot water.
-
Rapidly add a solution of 150 g of ferrous sulfate in hot water to the 5-nitrouracil solution.
-
Boil the resulting mixture for 30 minutes.
-
Filter the hot mixture to remove the precipitated ferric hydroxide.
-
Concentrate the filtrate and cool to allow the this compound to precipitate.
-
For purification, dissolve the precipitate in a minimal volume of dilute hydrochloric acid and reprecipitate with dilute ammonium hydroxide solution.
-
Collect the purified this compound by filtration. The expected yield is approximately 5.5 g (68%).[11]
Mechanism of Action and Biological Activities
This compound exerts its biological effects primarily by acting as a thymine antagonist, leading to the inhibition of DNA synthesis and the induction of replication stress.[2][7] This interference with fundamental cellular processes underpins its utility in various research areas.
Inhibition of DNA Synthesis and Induction of DNA Damage
By mimicking thymine, this compound can be incorporated into DNA during replication. This incorporation can lead to base-pair mismatches and stall the progression of the replication fork, triggering a cellular response to the perceived DNA damage.[12] This mechanism is central to its mutagenic properties and its application in studying DNA repair pathways.[12][13] The resulting replication stress activates a complex signaling network known as the DNA Damage Response (DDR).[14]
Activation of the ATR/Chk1 Signaling Pathway
The primary signaling cascade activated by replication stress is the Ataxia Telangiectasia and Rad3-related (ATR) pathway.[15][16] The stalled replication forks expose single-stranded DNA (ssDNA), which recruits Replication Protein A (RPA). RPA-coated ssDNA serves as a platform for the recruitment and activation of the ATR kinase.[17]
Activated ATR then phosphorylates a number of downstream targets, most notably the checkpoint kinase 1 (Chk1).[8] Phosphorylation activates Chk1, which in turn phosphorylates and inhibits the Cdc25 family of phosphatases.[13] Inhibition of Cdc25 prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs), leading to cell cycle arrest, typically at the G2/M transition, to allow time for DNA repair.[18][19] If the damage is too severe to be repaired, this pathway can ultimately lead to the induction of apoptosis.
Caption: this compound induced DNA damage response pathway.
Anticancer Activity
The ability of this compound and its derivatives to induce cell cycle arrest and apoptosis in rapidly dividing cells makes them compounds of interest in oncology.[3] While not as widely used clinically as 5-FU, this compound serves as a valuable scaffold for the synthesis of novel anticancer agents.[20]
Quantitative Data on Anticancer Activity of this compound Derivatives:
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 1-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-(3-methoxyphenyl)thiourea | Panc-1 (Pancreatic) | 0.125 ± 0.011 | [20] |
| 5-FA-tHBcAg VLNP | A431 (Skin) | 3.26 ± 0.29 | [16] |
| 5-FA-tHBcAg VLNP | HT29 (Colon) | 71.96 ± 1.97 | [16] |
| 5-FA-tHBcAg VLNP | HeLa (Cervical) | 36.94 ± 2.52 | [16] |
| 5-FA-CPP-tHBcAg VLNP | A431 (Skin) | 21.98 ± 3.8 | [16] |
| 5-FA-CPP-tHBcAg VLNP | HT29 (Colon) | 215.16 ± 1.89 | [16] |
Note: IC₅₀ values for this compound itself are not consistently reported across a wide range of cancer cell lines in the reviewed literature; much of the quantitative data is on its derivatives or the related compound 5-FU.[21]
Antiviral and Antibacterial Activities
The interference with nucleic acid synthesis also confers antiviral and antibacterial properties to this compound and its derivatives.[3] By inhibiting the replication of viral or bacterial genomes, these compounds can suppress the proliferation of pathogens.
Quantitative Data on Antimicrobial Activity of this compound Derivatives:
| Compound/Organism | Activity | Value | Reference |
| 5,5′-(1,4-diamino-but-2-ene-2,3-diyl)-bis(6-amino-1-(2-aminoethyl)pyrimidine-2,4-dione) vs. B. cereus | MIC | 32 µg/mL | [22] |
| 5,5′-(1,4-diamino-but-2-ene-2,3-diyl)-bis(6-amino-1-(2-aminoethyl)pyrimidine-2,4-dione) vs. B. cereus | MLC | 64 µg/mL | [22] |
| 5-substituted uracil nucleoside derivative (3a) vs. VZV | IC₅₀ | 0.027 µg/mL | [23] |
Note: As with anticancer data, specific EC₅₀ or MIC values for the parent this compound are not as readily available as for its derivatives or 5-FU.[20][24][25][26][27][28]
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological effects of this compound.
Assessment of Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][14][29][30]
Materials:
-
Cells to be tested
-
96-well plate
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium and add them to the respective wells. Include untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).
References
- 1. nasonline.org [nasonline.org]
- 2. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ijcrt.org [ijcrt.org]
- 4. researchgate.net [researchgate.net]
- 5. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review - Journal of Young Pharmacists [jyoungpharm.org]
- 7. Specific Role of Chk1 Phosphorylations in Cell Survival and Checkpoint Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphorylation activates Chk1 and is required for checkpoint-mediated cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Inhibition of the ATR kinase enhances 5-FU sensitivity independently of nonhomologous end-joining and homologous recombination repair pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Low-dose 5-fluorouracil induces cell cycle G2 arrest and apoptosis in keloid fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessment of Chk1 phosphorylation as a pharmacodynamic biomarker of Chk1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchhub.com [researchhub.com]
- 15. protocols.io [protocols.io]
- 16. Targeted delivery of 5-fluorouracil-1-acetic acid (5-FA) to cancer cells overexpressing epithelial growth factor receptor (EGFR) using virus-like nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. This compound TREATMENT: A Method for Estimating G2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Deciphering the Antibacterial Mechanisms of 5-Fluorouracil in Escherichia coli through Biochemical and Transcriptomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 22. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]
- 23. Synthesis and antiviral activity of novel anti-VZV 5-substituted uracil nucleosides with a cyclopropane sugar moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. 5-Fluorouracil Inhibits Bacterial Growth and Reduces Biofilm in Addition to Having Synergetic Effects with Gentamicin Against Pseudomonas aeruginosa [mdpi.com]
- 29. broadpharm.com [broadpharm.com]
- 30. texaschildrens.org [texaschildrens.org]
The Multifaceted Biological Activities of 5-Aminouracil Derivatives: A Technical Guide for Drug Discovery
For Immediate Release
This technical guide provides a comprehensive overview of the diverse biological activities of 5-aminouracil derivatives, targeting researchers, scientists, and drug development professionals. This document delves into the anticancer, antiviral, and antimicrobial properties of these compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows.
Introduction
This compound, a derivative of the pyrimidine nucleobase uracil, serves as a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant attention for their potential as therapeutic agents, exhibiting a broad spectrum of biological activities.[1][2] The structural modifications at the N1, N3, C5, and C6 positions of the uracil ring have led to the development of compounds with potent anticancer, antiviral, and antimicrobial properties.[3] This guide aims to provide an in-depth technical resource on the biological evaluation of this compound derivatives, facilitating further research and development in this promising area of drug discovery.
Anticancer Activity
This compound derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often linked to the inhibition of DNA synthesis and the induction of replication stress.[4] A well-known analog, 5-fluorouracil (5-FU), functions as a thymidylate synthase inhibitor, highlighting a key therapeutic target for this class of compounds.[2][5]
In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the in vitro cytotoxic effects of compounds on cancer cell lines. The assay measures the metabolic activity of cells, which is indicative of cell viability. Several this compound derivatives have been evaluated using this method, demonstrating a range of potencies against various cancer cell lines.
| Compound/Derivative | Cell Line(s) | IC50 Value(s) | Reference(s) |
| 1-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-(3-methoxyphenyl)thiourea | Panc-1, MCF-7, HT-29, A-549 | 125 ± 11 nM (Specific cell line for value not detailed) | [3] |
| Thiazolidene and Thiazoliden-4-one Hybrids (e.g., 22a, 22c, 22f, 22i, 23b) | A-549, MCF-7, Panc-1, HT-29 | 0.9 µM to 1.7 µM | [3] |
| Thiourea and Thiazole Derivatives (e.g., 17c, 17b, 19c, 19h, 19i, 19j) | A-549, MCF-7, Panc-1, HT-29 | 1.1 µM to 1.8 µM | [3] |
| 1,3-Dimethyl-5-cinnamoyl-6-[(2-morpholinoethyl)amino]uracil | L1210 Leukemia | Cytotoxic activity reported, specific IC50 not provided | [1] |
| 1,3-Dimethyl-5-cinnamoyl-6-[(2-piperidinoethyl)amino]uracil | L1210 Leukemia | Cytotoxic activity reported, specific IC50 not provided | [1] |
In Vivo Antitumor Efficacy
The P388 leukemia model in mice is a standard preclinical assay to evaluate the in vivo antitumor activity of potential drug candidates. The efficacy is often measured as the percentage of increased lifespan of treated mice compared to a control group (% T/C). A % T/C value of ≥ 125 is generally considered significant.
| Compound/Derivative | Animal Model | Dosing & Administration | % T/C | Reference(s) |
| 1,3-Dimethyl-5-cinnamoyl-6-aminouracil | P388 Leukemia in mice | Intraperitoneal (i.p.) | 124 | [1][6] |
Mechanism of Action: Thymidylate Synthase Inhibition
A primary mechanism of anticancer activity for pyrimidine analogs like 5-fluorouracil (and likely some this compound derivatives) is the inhibition of thymidylate synthase (TS). TS is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. The active metabolite of 5-FU, fluorodeoxyuridine monophosphate (FdUMP), forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate (CH2THF), thereby blocking the synthesis of dTMP and leading to cell death.[2][5][7]
Mechanism of Thymidylate Synthase Inhibition by 5-Fluorouracil.
Antiviral Activity
5-Substituted uracil derivatives, particularly nucleoside analogs, have emerged as a significant class of antiviral agents. Their mechanism of action often involves the inhibition of viral DNA or RNA polymerases, crucial enzymes for viral replication.[4]
In Vitro Antiviral Efficacy
The plaque reduction assay is a standard method for determining the antiviral activity of a compound. It measures the ability of a drug to inhibit the formation of plaques (zones of cell death) caused by a lytic virus in a cell monolayer. The 50% effective concentration (EC50) is the concentration of the drug that reduces the number of plaques by 50%.
| Compound/Derivative | Virus | Cell Line(s) | EC50 Value(s) | Reference(s) |
| 1-(3-Phenoxybenzyl)-5-(phenylamino)uracil | Epstein-Barr Virus (EBV) | AKATA | 2.3 µM | [8] |
| 1-(2-Methylbenzyl)-5-(phenylamino)uracil | Epstein-Barr Virus (EBV) | AKATA | 12 µM | [8] |
| 1-Aryl-5-(arylamino)pyrimidine-2,4-diones (specific derivatives) | Human Immunodeficiency Virus (HIV) | CEM-SS | 9.5 µM and 11.9 µM | [3] |
| 1-[4-(Phenoxy)benzyl]-5-(morpholino)uracil | Human Adenovirus 5 (HAdV5) | HEK293 | 9.2 µM | [9][10] |
| 1-[4-(4-Chlorophenoxy)benzyl]-5-(morpholino)uracil | Human Adenovirus 5 (HAdV5) | HEK293 | 0.5 µM | [9] |
| 1-[4-(4-Fluorophenoxy)benzyl]-5-(morpholino)uracil | Human Adenovirus 5 (HAdV5) | HEK293 | 2.3 µM | [9] |
Mechanism of Action: Viral Polymerase Inhibition
Many nucleoside analogs exert their antiviral effect by being phosphorylated to their active triphosphate form within the host cell. This active form then competes with natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA chain by the viral polymerase. Once incorporated, these analogs can act as chain terminators or introduce mutations, thereby halting viral replication.[11]
General mechanism of viral polymerase inhibition.
Antimicrobial Activity
Certain derivatives of this compound have also been investigated for their antibacterial and antifungal properties. The agar diffusion method is a common technique used for this purpose.
In Vitro Antimicrobial Susceptibility
The agar diffusion method (including disk diffusion and well diffusion) assesses the antimicrobial activity of a substance by measuring the zone of inhibition of microbial growth on an agar plate. The minimum inhibitory concentration (MIC) can also be determined using dilution methods.
| Compound/Derivative | Microorganism(s) | Method | Results (Zone of Inhibition or MIC) | Reference(s) |
| Pyrimidine-2-thione derivative (15c) | Bacillus subtilis | Not specified | IC50 = 23.2 ± 0.23 mm (likely zone of inhibition) | [3] |
| Pyrimidine-2-thione derivative (15c) | Streptococcus pneumoniae | Not specified | IC50 = 16.3 ± 0.15 mm (likely zone of inhibition) | [3] |
| Pyrimidine-2-thione derivative (15a) | Geotrichum candidum | Not specified | IC50 = 19.9 ± 0.3 mm (likely zone of inhibition) | [3] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate and reproducible evaluation of the biological activities of this compound derivatives.
MTT Assay for Cytotoxicity
Objective: To determine the concentration of a this compound derivative that inhibits the metabolic activity of a cancer cell line by 50% (IC50).
Materials:
-
96-well flat-bottom microplates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the compound) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Workflow for the MTT cytotoxicity assay.
Plaque Reduction Assay for Antiviral Activity
Objective: To determine the concentration of a this compound derivative that inhibits viral plaque formation by 50% (EC50).
Materials:
-
24- or 6-well plates
-
Susceptible host cell line
-
Virus stock of known titer
-
Cell culture medium (with and without serum)
-
Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)
-
Test compound
-
Staining solution (e.g., crystal violet in formalin/ethanol)
Procedure:
-
Cell Seeding: Seed host cells in plates to form a confluent monolayer.
-
Compound and Virus Addition: Prepare serial dilutions of the test compound. In separate tubes, pre-incubate a standardized amount of virus with each compound dilution for 1 hour at 37°C.
-
Infection: Remove the medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1-2 hours.
-
Overlay: Remove the inoculum and add the overlay medium containing the corresponding concentration of the test compound.
-
Incubation: Incubate the plates at the optimal temperature for the virus until plaques are visible (typically 2-5 days).
-
Staining: Fix the cells (e.g., with formalin) and then stain with crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control (no compound) and determine the EC50 value.
Agar Diffusion Method for Antimicrobial Activity
Objective: To assess the antimicrobial activity of a this compound derivative by measuring the zone of growth inhibition.
Materials:
-
Petri dishes
-
Muller-Hinton agar (or other suitable agar)
-
Bacterial or fungal strain
-
Sterile swabs
-
Sterile filter paper discs or a cork borer
-
Test compound dissolved in a suitable solvent
-
Positive control antibiotic
Procedure:
-
Inoculation: Prepare a standardized inoculum of the microorganism and use a sterile swab to create a lawn on the surface of the agar plate.
-
Compound Application:
-
Disk Diffusion: Impregnate sterile filter paper discs with a known concentration of the test compound and place them on the agar surface.
-
Well Diffusion: Create wells in the agar using a sterile cork borer and add a known volume of the test compound solution into the wells.
-
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of no growth around the disc or well. The size of the zone is proportional to the antimicrobial activity of the compound.
Conclusion
This compound derivatives represent a rich and promising class of compounds with a wide array of biological activities. Their potential as anticancer, antiviral, and antimicrobial agents warrants continued investigation. This technical guide provides a foundational resource for researchers in the field, summarizing key data, outlining essential experimental protocols, and visualizing underlying mechanisms. Further exploration of structure-activity relationships and optimization of lead compounds will be crucial in translating the therapeutic potential of these derivatives into clinical applications.
References
- 1. 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Evaluating the drug-target relationship between thymidylate synthase expression and tumor response to 5-fluorouracil: Is it time to move forward? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1-(4-Phenoxybenzyl) this compound Derivatives and Their Analogues – Novel Inhibitors of Human Adenovirus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Synthesis of 5-Aminouracil from 5-Nitrouracil: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-aminouracil from 5-nitrouracil, a critical transformation in the production of valuable intermediates for drug discovery and development. This compound serves as a versatile building block for a wide array of heterocyclic compounds exhibiting diverse biological activities, including anticancer, antiviral, and antibacterial properties.[1] This document details the primary synthetic pathways, offers in-depth experimental protocols, and presents a comparative analysis of the available methods.
Introduction to this compound in Drug Development
This compound is a derivative of uracil, one of the four nucleobases in RNA. Its strategic importance lies in its utility as a precursor for synthesizing more complex molecules. The amino group at the 5-position provides a reactive handle for further chemical modifications, enabling the construction of diverse molecular scaffolds. Uracil derivatives are considered privileged structures in drug discovery due to their synthetic accessibility and broad spectrum of biological activities.[1] Specifically, this compound and its derivatives have been investigated for their potential as antioxidant, antimicrobial, anticancer, anti-Alzheimer's, and antiviral agents.[1]
The synthesis of this compound is most commonly achieved through the reduction of its precursor, 5-nitrouracil. This reaction is a staple in medicinal chemistry, and a variety of reducing agents and conditions have been developed to effect this transformation. The choice of method often depends on factors such as scale, desired purity, cost, and the presence of other functional groups in the molecule.
Synthetic Pathways from 5-Nitrouracil
The conversion of 5-nitrouracil to this compound is a reduction reaction that involves the conversion of a nitro group (-NO₂) to an amino group (-NH₂). Several reliable methods have been established for this transformation, primarily categorized as:
-
Reduction with Metal Salts: Utilizing reducing agents like sodium hydrosulfite (sodium dithionite).
-
Reduction with Metals in Acidic Media: Classic methods employing metals such as tin (Sn) or zinc (Zn) in the presence of hydrochloric acid (HCl).
-
Catalytic Hydrogenation: A clean and efficient method using a metal catalyst (e.g., palladium on carbon) and a hydrogen source.
The general chemical transformation is depicted below:
References
Mutagenic Properties of 5-Aminouracil: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Aminouracil (5-AU), a pyrimidine analog, is recognized for its mutagenic properties, stemming from its structural similarity to thymine. This technical guide provides a comprehensive overview of the current understanding of this compound's mutagenicity, focusing on its mechanism of action, the experimental evidence of its genotoxic and clastogenic effects, and the cellular responses to the DNA damage it induces. This document synthesizes available data to serve as a resource for researchers in genetics, toxicology, and drug development.
Introduction
This compound is a substituted uracil base that can be incorporated into DNA during replication, acting as an analog of thymine.[1] Its ability to interfere with the fidelity of DNA replication and induce mutations has made it a valuable tool in genetic research for studying DNA repair mechanisms and genomic stability.[2][3][4] Understanding the mutagenic profile of this compound is crucial for assessing its potential risks and for its application in experimental systems.
Mechanism of Mutagenesis
The primary mutagenic mechanism of this compound is its ability to be incorporated into DNA in place of thymine. Once incorporated, its altered chemical structure can lead to mispairing with guanine during subsequent rounds of DNA replication, resulting in A:T to G:C transition mutations.[2][4] This process disrupts the normal base-pairing rules and introduces errors into the genetic code.
The incorporation of this compound into DNA can also lead to replication stress. This occurs when the replication fork encounters the abnormal base, potentially causing the fork to stall or collapse.[5] Replication stress is a significant source of DNA damage and can trigger a cellular DNA Damage Response (DDR).[5]
Genotoxicity and Clastogenicity
Bacterial Reverse Mutation Assay (Ames Test)
A thorough literature search did not yield specific quantitative results for this compound in the Ames test, a standard assay for detecting point mutations in bacteria.[6] For context, a related compound, 5-Fluorouracil, has been shown to be negative in the Ames test, suggesting it does not induce reverse mutations in the tested Salmonella typhimurium strains.[7] However, the absence of data for this compound represents a significant knowledge gap.
Chromosomal Aberration and Micronucleus Assays
Studies in the plant model Allium cepa have demonstrated the clastogenic potential of this compound. Treatment with 5-AU has been shown to induce chromosomal aberrations and an increase in sister chromatid exchanges.[1] Furthermore, it leads to DNA fragmentation, indicative of DNA strand breaks.[5][8]
Table 1: Summary of Clastogenic Effects of this compound in Allium cepa
| Endpoint | Observation | Reference |
| Chromosomal Aberrations | Increased frequency of aberrations. | [1] |
| Sister Chromatid Exchanges | Increased yields of SCEs. | [1] |
| DNA Fragmentation | Evidence of DNA strand breaks. | [5][8] |
Note: This table summarizes qualitative and semi-quantitative findings. Specific dose-response data for the percentage of aberrant cells or micronuclei in standardized mammalian cell assays are not currently available in the reviewed literature.
Cellular Signaling Pathways in Response to this compound-Induced DNA Damage
The incorporation of this compound into DNA and subsequent replication stress are expected to activate the DNA Damage Response (DDR) network. While direct studies on the specific DDR pathways activated by this compound in mammalian cells are limited, the known responses to similar forms of DNA damage allow for the proposal of a putative signaling cascade.
The DDR is primarily orchestrated by the master kinases ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related).[9][10] ATR is typically activated by single-stranded DNA (ssDNA) regions, which can arise from stalled replication forks, a likely consequence of this compound incorporation.[11] ATM is primarily activated by double-strand breaks (DSBs), which can be a secondary consequence of replication fork collapse.[10]
Activation of ATM and ATR initiates a signaling cascade through downstream checkpoint kinases Chk2 and Chk1, respectively.[12][13] These kinases, in turn, phosphorylate a multitude of substrates to coordinate cell cycle arrest, DNA repair, and, if the damage is too severe, apoptosis.[12] A key downstream effector is the tumor suppressor protein p53, which can be stabilized and activated by ATM/ATR signaling.[14][15][16][17][18] Activated p53 can induce the expression of genes involved in cell cycle arrest (e.g., p21) and apoptosis.[14]
Mandatory Visualizations
References
- 1. Sister chromatid exchanges and chromosomal aberrations in this compound-synchronized cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound and other inhibitors of DNA replication induce biphasic interphase–mitotic cells in apical root meristems of Allium cepa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The bacterial reverse mutation test | RE-Place [re-place.be]
- 7. Formulation, characterization, cytotoxicity and Salmonella/microsome mutagenicity (Ames) studies of a novel 5-fluorouracil derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound and other inhibitors of DNA replication induce biphasic interphase-mitotic cells in apical root meristems of Allium cepa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction of ATM/ATR pathway combined with Vγ2Vδ2 T cells enhance cytotoxicity of ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Intra-S Checkpoint Responses to DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DNA damage checkpoint execution and the rules of its disengagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Activation of p53/p21Waf1/Cip1 pathway by 5-aza-2'-deoxycytidine inhibits cell proliferation, induces pro-apoptotic genes and mitogen-activated protein kinases in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Redirecting [linkinghub.elsevier.com]
- 16. Activation of p53 Gene Expression and Synergistic Antiproliferative Effects of 5-Fluorouracil and β-escin on MCF7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 5-fluorouracil activation of p53 involves an MDM2-ribosomal protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Cellular Response: A Technical Guide to 5-Aminouracil's Impact on the Cell Cycle
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Aminouracil (5-AU), a pyrimidine analog and known thymine antagonist, exerts a significant influence on cell cycle progression, primarily through the induction of DNA replication stress. This guide provides an in-depth exploration of the fundamental research surrounding this compound's effects on the cell cycle, detailing its mechanism of action, impact on key signaling pathways, and the experimental methodologies used for its characterization. While quantitative data for this compound is limited in publicly available literature, this document presents comprehensive data for the closely related and extensively studied compound, 5-Fluorouracil (5-FU), to serve as a valuable reference. Detailed experimental protocols for key assays and visualizations of the implicated signaling pathways are provided to support further research and drug development efforts in this area.
Introduction
The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Consequently, the development of therapeutic agents that target the cell cycle machinery is a cornerstone of oncology research. This compound (5-AU) is a synthetic pyrimidine analog that has been utilized in research for its ability to interfere with DNA synthesis and synchronize cell populations in specific phases of the cell cycle.[1] As a thymine antagonist, 5-AU disrupts the normal replication process, leading to replication stress and the activation of cellular checkpoint mechanisms.[2][3] This ultimately results in a halt in cell cycle progression, providing a window for DNA repair or, in cases of extensive damage, the initiation of apoptosis. Understanding the precise molecular events triggered by 5-AU is crucial for harnessing its therapeutic potential.
Mechanism of Action
This compound primarily exerts its effects by being a thymine antagonist, which leads to the inhibition of DNA synthesis.[2][4] This interference with DNA replication creates a state of "replication stress," characterized by stalled or collapsed replication forks. This stress activates the DNA Damage Response (DDR), a complex signaling network that arrests the cell cycle to allow for DNA repair.[5] The primary signaling pathways activated by this type of stress are the ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) pathways.
Signaling Pathways Affected by this compound
The replication stress induced by this compound triggers a cascade of signaling events that converge on the cell cycle machinery.
ATM/ATR-Chk1/Chk2 Signaling Pathway
The ATM and ATR kinases are master regulators of the DDR. In response to DNA replication stress, ATR is activated and phosphorylates the downstream checkpoint kinase 1 (Chk1). Activated Chk1 then targets several key cell cycle proteins. A primary target is the Cdc25 family of phosphatases. Chk1-mediated phosphorylation of Cdc25C leads to its sequestration in the cytoplasm by 14-3-3σ proteins, preventing it from dephosphorylating and activating the Cyclin B1-Cdc2 complex, which is essential for entry into mitosis. This results in a G2/M cell cycle arrest.[6] Similarly, ATM can be activated and phosphorylate checkpoint kinase 2 (Chk2), which also contributes to cell cycle arrest.
Caption: ATM/ATR-mediated G2/M checkpoint activation by this compound.
p53-p21 Signaling Pathway
The tumor suppressor protein p53 plays a crucial role in the cellular response to DNA damage. Following DNA damage, p53 is stabilized and activated, leading to the transcriptional upregulation of several target genes, including the cyclin-dependent kinase inhibitor p21WAF1/CIP1. p21 can inhibit the activity of various cyclin-CDK complexes, including Cyclin E/CDK2 and Cyclin B1/Cdc2, thereby contributing to both G1/S and G2/M cell cycle arrest.[7][8]
Caption: p53-p21 signaling pathway in this compound-induced cell cycle arrest.
Quantitative Data on Cell Cycle Effects
While specific quantitative data for this compound is scarce, extensive research on the closely related compound 5-Fluorouracil (5-FU) provides valuable insights into the expected effects. The following tables summarize representative IC50 values and cell cycle distribution data for 5-FU in various cancer cell lines.
Table 1: IC50 Values of 5-Fluorouracil in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| HCT116 | Colon Carcinoma | 2.2 - 11.3 | 72 - 96 | [9][10] |
| SW480 | Colorectal Adenocarcinoma | ~100 (for G1 arrest) | 24 | [11] |
| COLO320DM | Colorectal Adenocarcinoma | ~100 (for G1 arrest) | 24 | [11] |
| A431 | Epidermoid Carcinoma | 47.02 ± 0.65 | Not Specified | [8] |
| HT29 | Colorectal Adenocarcinoma | 85.37 ± 1.81 | Not Specified | [8] |
| HeLa | Cervical Cancer | 43.34 ± 2.77 | Not Specified | [8] |
| MCF-7 | Breast Cancer | 24.5 ± 0.6 | 48 | [9] |
| HepG2 | Hepatocellular Carcinoma | 7 ± 0.2 | Not Specified | [9] |
| Esophageal Squamous Carcinoma (Panel) | Esophageal Cancer | 1.00 - 39.81 | Not Specified | [12] |
Note: IC50 values can vary significantly depending on the assay method, cell line, and experimental conditions.
Table 2: Effect of 5-Fluorouracil on Cell Cycle Distribution
| Cell Line | Treatment | G0/G1 (%) | S (%) | G2/M (%) | Reference |
| SW620 | Control | 58.95 | 22.36 | 18.68 | [13] |
| 13 µg/mL 5-FU (48h) | 28.62 | 54.48 | 16.89 | [13] | |
| HCT116 | Control | Not specified | Not specified | Not specified | [9] |
| IC60 5-FU (96h) | Mild Arrest | Accumulation | Mild Arrest | [9] | |
| HeLa | Control | Not specified | Not specified | Not specified | [9] |
| IC60 5-FU (96h) | Not specified | Accumulation | Accumulation | [9] | |
| Keloid Fibroblasts | 1 mg/mL 5-FU | Not specified | Not specified | Significant Arrest | [14] |
| Human Breast Cancer (in vivo) | UFT (5-FU prodrug) | Reduced | Increased | Increased | [15] |
Note: The data presented is a compilation from various studies and serves as a representative example. Specific percentages can vary based on experimental conditions.
Experimental Protocols
Reproducible and rigorous experimental design is paramount in studying the effects of compounds like this compound on the cell cycle.
General Experimental Workflow
A typical workflow for investigating the effects of a compound on the cell cycle involves cell culture, treatment, and subsequent analysis using various techniques.
Caption: General experimental workflow for cell cycle analysis.
Cell Cycle Analysis by Flow Cytometry
Objective: To quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.
-
Treatment: After allowing cells to adhere overnight, treat them with various concentrations of this compound (and a vehicle control) for the desired time points (e.g., 24, 48, 72 hours).
-
Harvesting: Aspirate the medium and wash the cells with PBS. Detach the cells using trypsin-EDTA, then neutralize with complete medium.
-
Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use appropriate software to gate the cell population and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.[6]
Western Blotting for Cell Cycle Regulatory Proteins
Objective: To determine the effect of this compound on the expression levels of key cell cycle regulatory proteins (e.g., Cyclin B1, Cdc2, p53, p21).
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the cell pellets in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system. Analyze the band intensities to determine changes in protein expression.
Conclusion
This compound serves as a valuable tool for fundamental research into the mechanisms of cell cycle control and the DNA damage response. Its action as a thymine antagonist leads to replication stress, activating the ATM/ATR and p53 signaling pathways, which ultimately converge to induce a G2/M cell cycle arrest. While specific quantitative data for 5-AU remains an area for further investigation, the extensive data available for its analog, 5-Fluorouracil, provides a strong predictive framework for its cellular effects. The detailed experimental protocols and pathway visualizations provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and similar compounds that target the intricate machinery of the cell cycle.
References
- 1. This compound TREATMENT: A Method for Estimating G2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ChEMBL - Wikipedia [en.wikipedia.org]
- 3. THE MECHANISM OF this compound-INDUCED SYNCHRONY OF CELL DIVISION IN VI CIA FABA ROOT MERISTEMS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and other inhibitors of DNA replication induce biphasic interphase-mitotic cells in apical root meristems of Allium cepa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeted delivery of 5-fluorouracil-1-acetic acid (5-FA) to cancer cells overexpressing epithelial growth factor receptor (EGFR) using virus-like nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Predictive markers for the response to 5-fluorouracil therapy in cancer cells: Constant-field gel electrophoresis as a tool for prediction of response to 5-fluorouracil-based chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dual antitumor effects of 5-fluorouracil on the cell cycle in colorectal carcinoma cells: a novel target mechanism concept for pharmacokinetic modulating chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Relationship between expression of 5-fluorouracil metabolic enzymes and 5-fluorouracil sensitivity in esophageal carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Low-dose 5-fluorouracil induces cell cycle G2 arrest and apoptosis in keloid fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 5-Fluorouracil induces apoptotic cell death with G2 phase arrest in human breast cancer grafted in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Inducing DNA Damage with 5-Aminouracil
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminouracil is a chemical agent utilized in molecular biology and cancer research to induce DNA damage. As an analogue of the nucleobase thymine, it can be incorporated into DNA during replication.[1][2][3][4][5] This incorporation can lead to the formation of abasic sites and single-strand breaks, triggering the cellular DNA Damage Response (DDR). The subsequent activation of DDR pathways can result in cell cycle arrest, apoptosis, or senescence, making this compound a valuable tool for studying DNA repair mechanisms and for the development of novel anticancer therapies. These application notes provide detailed protocols for the use of this compound to induce and quantify DNA damage in mammalian cell lines.
Mechanism of Action
This compound primarily exerts its genotoxic effects by being incorporated into DNA in place of thymine during DNA synthesis.[1][6][7][8] This misincorporation creates a lesion that is recognized by the cell's DNA repair machinery, particularly the Base Excision Repair (BER) pathway. The repair process can lead to the formation of single-strand breaks as intermediates. If the damage overwhelms the repair capacity, these breaks can be converted into more cytotoxic double-strand breaks (DSBs) during subsequent replication, leading to the activation of key signaling cascades such as the ATM/Chk2 and ATR/Chk1 pathways.[9][10]
Data Presentation
The following tables summarize hypothetical quantitative data from experiments using this compound to induce DNA damage. These tables are intended to serve as a guide for expected outcomes and for the presentation of experimental results.
Table 1: Dose-Response of this compound on DNA Damage in HeLa Cells (24-hour treatment)
| This compound (µM) | % Tail DNA (Comet Assay) | γ-H2AX Foci per Cell |
| 0 (Control) | 3.5 ± 0.8 | 2.1 ± 0.5 |
| 10 | 12.2 ± 2.1 | 8.7 ± 1.2 |
| 25 | 25.8 ± 3.5 | 19.4 ± 2.8 |
| 50 | 41.3 ± 4.2 | 35.6 ± 4.1 |
| 100 | 58.9 ± 5.1 | 52.3 ± 5.9 |
Table 2: Time-Course of DNA Damage with 50 µM this compound in A549 Cells
| Time (hours) | % Tail DNA (Comet Assay) | γ-H2AX Foci per Cell |
| 0 | 4.1 ± 0.9 | 2.5 ± 0.6 |
| 6 | 18.7 ± 2.5 | 15.2 ± 2.1 |
| 12 | 35.4 ± 3.8 | 31.8 ± 3.5 |
| 24 | 42.5 ± 4.1 | 36.4 ± 4.0 |
| 48 | 28.1 ± 3.2 | 21.7 ± 2.9 |
Table 3: Cell Cycle Analysis of MCF-7 Cells Treated with this compound for 48 hours
| This compound (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Control) | 65.2 ± 4.1 | 20.1 ± 2.5 | 14.7 ± 2.0 |
| 25 | 45.8 ± 3.8 | 40.5 ± 3.9 | 13.7 ± 1.8 |
| 50 | 30.1 ± 3.2 | 55.3 ± 4.5 | 14.6 ± 1.9 |
| 100 | 22.7 ± 2.9 | 62.8 ± 5.1 | 14.5 ± 1.7 |
Experimental Protocols
The following are detailed protocols for the induction and analysis of DNA damage using this compound in cultured mammalian cells.
Protocol 1: Cell Culture and this compound Treatment
This protocol outlines the general procedure for treating adherent mammalian cancer cell lines with this compound.
Materials:
-
Mammalian cell line of choice (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (Sigma-Aldrich, Cat. No. A5004 or equivalent)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in appropriate cell culture plates or flasks at a density that will ensure they are in the logarithmic growth phase and approximately 60-70% confluent at the time of treatment.[6][11]
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. For example, a 100 mM stock solution. Store at -20°C.
-
Treatment: On the day of the experiment, dilute the this compound stock solution in fresh, pre-warmed complete culture medium to the desired final concentrations (e.g., 10, 25, 50, 100 µM).
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 12, 24, or 48 hours) at 37°C in a 5% CO₂ incubator.[6]
-
Harvesting: After incubation, harvest the cells for downstream analysis (Comet assay, γ-H2AX staining, or cell cycle analysis). For adherent cells, wash with PBS, detach with Trypsin-EDTA, and neutralize with complete medium. Centrifuge the cell suspension to pellet the cells.
Protocol 2: Quantification of DNA Strand Breaks by Alkaline Comet Assay
The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks.[12][13]
Materials:
-
Treated and control cells
-
Comet Assay Kit (e.g., Trevigen, Cat. No. 4250-050-K) or individual reagents:
-
Low melting point agarose (LMA)
-
Lysis solution
-
Alkaline unwinding solution (NaOH, EDTA)
-
Electrophoresis buffer
-
SYBR® Green or other DNA-intercalating dye
-
-
Microscope slides
-
Horizontal gel electrophoresis tank
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Resuspend the harvested cell pellets in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
Embedding Cells in Agarose: Mix the cell suspension with molten LMA at a 1:10 ratio (v/v) and immediately pipette 75 µL onto a comet slide. Allow to solidify at 4°C for 10-15 minutes.
-
Lysis: Immerse the slides in pre-chilled lysis solution and incubate at 4°C for 1-2 hours.
-
Alkaline Unwinding: Immerse the slides in alkaline unwinding solution for 20-40 minutes at room temperature in the dark.
-
Electrophoresis: Place the slides in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer. Apply voltage (typically 1 V/cm) for 20-30 minutes.[13]
-
Neutralization and Staining: Gently wash the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5) three times for 5 minutes each. Stain the DNA with a fluorescent dye like SYBR® Green.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage by measuring the percentage of DNA in the comet tail using appropriate software (e.g., CometScore, ImageJ).[14]
Protocol 3: Detection of DNA Double-Strand Breaks by γ-H2AX Immunofluorescence Staining
Phosphorylation of histone H2AX at serine 139 (γ-H2AX) is an early marker of DNA double-strand breaks.[2][15]
Materials:
-
Treated and control cells grown on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2AX (Ser139) antibody (e.g., Cell Signaling Technology, Cat. No. 9718)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit IgG)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation: After treatment, wash the cells on coverslips with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-γ-H2AX antibody (diluted in blocking buffer, typically 1:200 to 1:800) overnight at 4°C.[2]
-
Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Counterstaining: Wash three times with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Visualization: Wash with PBS and mount the coverslips onto microscope slides using mounting medium. Visualize the γ-H2AX foci using a fluorescence microscope and quantify the number of foci per cell.[16][17]
Protocol 4: Cell Cycle Analysis by Flow Cytometry
DNA damage often leads to cell cycle arrest, which can be analyzed by quantifying the cellular DNA content using a fluorescent dye like propidium iodide (PI).[18][19]
Materials:
-
Treated and control cells
-
70% Ethanol (ice-cold)
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[18][20]
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS and resuspend in 500 µL of PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software (e.g., FlowJo, ModFit LT).[19]
Visualizations
Experimental Workflow
Caption: Experimental workflow for inducing and analyzing DNA damage using this compound.
DNA Damage Response Signaling Pathway
References
- 1. This compound and other inhibitors of DNA replication induce biphasic interphase–mitotic cells in apical root meristems of Allium cepa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An optimized method for detecting gamma-H2AX in blood cells reveals a significant interindividual variation in the gamma-H2AX response among humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound and other inhibitors of DNA replication induce biphasic interphase-mitotic cells in apical root meristems of Allium cepa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of the ATR kinase enhances 5-FU sensitivity independently of nonhomologous end-joining and homologous recombination repair pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. horizondiscovery.com [horizondiscovery.com]
- 12. youtube.com [youtube.com]
- 13. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 18. benchchem.com [benchchem.com]
- 19. cancer.wisc.edu [cancer.wisc.edu]
- 20. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell Culture Synchronization Using 5-Aminouracil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synchronization of cell cultures is a critical technique in cell biology research, enabling the study of cell cycle-dependent processes. 5-Aminouracil (5-AU), a pyrimidine analog and thymine antagonist, serves as a chemical agent to reversibly arrest cells in the S and G2 phases of the cell cycle.[1][2] By inhibiting DNA synthesis, 5-AU treatment leads to an accumulation of cells at these specific stages.[3] Upon removal of the agent, cells proceed synchronously through the cell cycle, facilitating population-level analysis of phase-specific events. These application notes provide detailed protocols for the use of this compound in cell synchronization, data on its efficacy, and insights into its mechanism of action.
Mechanism of Action
This compound primarily exerts its effect by interfering with DNA replication. As a thymine analog, it is incorporated into DNA, but its primary mechanism for cell cycle arrest is the inhibition of DNA synthesis.[3] This leads to DNA replication stress, which activates cellular checkpoint pathways.[4][5] The resulting DNA damage response (DDR) involves the activation of protein kinases such as ATM and ATR, which in turn phosphorylate a cascade of downstream targets, including checkpoint kinases Chk1 and Chk2. These kinases can then inhibit the activity of cyclin-dependent kinases (CDKs) required for cell cycle progression, leading to arrest in the S and G2 phases.[6][7] This arrest allows time for DNA repair before the cell proceeds to mitosis. The block is reversible, and upon removal of this compound, cells resume DNA synthesis and progress through the cell cycle in a synchronized manner.[2]
Data Presentation
The efficacy of this compound in cell synchronization can be quantified by analyzing the distribution of cells in different phases of the cell cycle using flow cytometry. The following tables provide representative data on the percentage of cells in G1, S, and G2/M phases after treatment with this compound.
Table 1: Synchronization of L-Strain Fibroblasts with this compound
| Treatment Condition | % Cells in G1 | % Cells in S | % Cells in G2/M |
| Asynchronous (Control) | 45% | 35% | 20% |
| 0.003 M this compound (24h) | 10% | 65% | 25% |
| 8h post 5-AU removal | 30% | 20% | 50% (Peak Mitosis) |
Note: Data is illustrative, based on qualitative descriptions from literature.[2] Actual percentages may vary depending on experimental conditions.
Table 2: Synchronization of Plant Cells ('84 K' Poplar) with this compound
| 5-AU Concentration (24h) | % Cells in G1 | % Cells in S | % Cells in G2/M |
| 0 mM (Control) | 55% | 25% | 20% |
| 1.1 mM | 20% | 50% | 30% |
| 1.3 mM | 15% | 58% | 27% |
| 1.5 mM | 12% | 65% | 23% |
| 1.7 mM | 10% | 68% | 22% |
Note: Data is illustrative and synthesized from graphical representations in the cited literature. Actual percentages should be determined empirically.
Experimental Protocols
Protocol 1: Synchronization of Mammalian Adherent Cells (e.g., L-Strain Fibroblasts)
Materials:
-
Mammalian adherent cell line (e.g., L-strain fibroblasts)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (5-AU) stock solution (e.g., 100 mM in sterile water or DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture flasks or plates
-
Trypsin-EDTA
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in culture vessels at a density that will allow for logarithmic growth for the duration of the experiment. For example, seed L-strain fibroblasts at 1-2 x 10^5 cells/mL in a T-25 flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for attachment and recovery.
-
This compound Treatment:
-
Prepare the desired final concentration of 5-AU in pre-warmed complete growth medium. A final concentration of 0.003 M has been reported for L-strain fibroblasts.[2]
-
Aspirate the existing medium from the cells and replace it with the 5-AU-containing medium.
-
Incubate the cells for 24 hours. This duration may need to be optimized for different cell lines.
-
-
Release from Block:
-
After the incubation period, aspirate the 5-AU-containing medium.
-
Wash the cells twice with sterile PBS to remove any residual 5-AU.
-
Add fresh, pre-warmed complete growth medium to the culture vessel. This time point is considered t=0 for the synchronous cell population.
-
-
Time-Course Analysis:
-
Harvest cells at various time points after the release from the 5-AU block (e.g., 0, 2, 4, 6, 8, 10, 12 hours) to monitor their progression through the cell cycle. The peak of mitosis for L-strain fibroblasts is expected around 8 hours post-release.[2]
-
-
Sample Preparation for Flow Cytometry:
-
For each time point, aspirate the medium and wash the cells with PBS.
-
Detach the cells using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet with cold PBS and centrifuge again.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells, discard the ethanol, and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to determine the DNA content and cell cycle distribution.[8]
-
Protocol 2: Validation of Synchronization
A. Western Blot Analysis of Cell Cycle Markers:
To confirm the cell cycle stage, protein levels of key cell cycle regulators can be assessed.
-
Prepare protein lysates from cells harvested at different time points after release from the 5-AU block.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against cell cycle-specific proteins (e.g., Cyclin E for G1/S, Cyclin A for S/G2, and Cyclin B1 for G2/M).
-
Use an appropriate secondary antibody and detection system to visualize the protein bands.
-
Analyze the expression patterns to confirm the synchronous progression through the cell cycle.[9]
B. Microscopic Examination:
Morphological changes can also indicate the stage of the cell cycle.
-
At each time point, observe the cells under a phase-contrast microscope.
-
A rounded morphology is indicative of cells undergoing mitosis.[2]
-
The percentage of mitotic cells can be quantified to determine the mitotic index.
Mandatory Visualizations
Caption: Mechanism of this compound induced cell cycle arrest.
Caption: Workflow for this compound cell synchronization.
Caption: Putative p53-mediated G2 arrest by this compound.
Application Notes
Optimization of Synchronization:
-
Concentration and Duration: The optimal concentration of this compound and the duration of treatment are cell-type dependent and should be determined empirically. A dose-response curve and a time-course experiment are recommended to identify conditions that yield the highest degree of synchronization with minimal cytotoxicity.
-
Cell Density: It is crucial to use cells in the logarithmic phase of growth for synchronization experiments. Overly confluent or sparse cultures may respond differently to the synchronizing agent.
Troubleshooting:
-
Low Synchronization Efficiency:
-
Cause: Suboptimal concentration or duration of 5-AU treatment.
-
Solution: Perform a titration of 5-AU concentrations and vary the incubation time.
-
Cause: Cell line is resistant to 5-AU.
-
Solution: Consider alternative synchronization methods such as double thymidine block or hydroxyurea treatment.[10][11]
-
-
High Cell Death:
-
Cause: 5-AU concentration is too high or treatment is too long, leading to excessive DNA damage and apoptosis.[4]
-
Solution: Reduce the concentration of 5-AU and/or shorten the incubation period. Monitor cell viability using methods like trypan blue exclusion.
-
-
Lack of Reversibility:
-
Cause: Severe, irreversible DNA damage.
-
Solution: Use a lower concentration of 5-AU. Ensure thorough washing to remove all traces of the agent upon release.
-
Limitations:
-
Cell-Type Specificity: The effectiveness of this compound can vary significantly between different cell lines.
-
Metabolic Perturbations: As with other chemical synchronization methods, 5-AU treatment can cause cellular stress and alter gene expression and protein levels, which may not be directly related to cell cycle progression.[4] It is important to include appropriate controls to account for these off-target effects.
-
Incomplete Synchronization: Chemical blockade methods rarely achieve 100% synchronization. The resulting population is a highly enriched, but not pure, population of cells in the target phase.
Comparison with Other Synchronization Methods:
-
Double Thymidine Block: This method arrests cells at the G1/S boundary and is widely used.[11] It may provide a tighter synchronization at this specific checkpoint compared to the broader S/G2 arrest by 5-AU.
-
Hydroxyurea: Similar to 5-AU, hydroxyurea inhibits DNA synthesis and arrests cells in early S phase.[10] The choice between these agents may depend on the specific cell type and the desired point of arrest.
-
Serum Starvation: This method arrests cells in the G0/G1 phase and is less likely to cause DNA damage. However, it is not effective for all cell lines, particularly transformed or cancer cells.[12]
Conclusion
This compound is a valuable tool for synchronizing cells in the S and G2 phases of the cell cycle. The protocols and data presented here provide a framework for researchers to effectively utilize this technique. Careful optimization and validation are essential to ensure reliable and reproducible results for the study of cell cycle-dependent phenomena.
References
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. This compound and other inhibitors of DNA replication induce biphasic interphase–mitotic cells in apical root meristems of Allium cepa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and other inhibitors of DNA replication induce biphasic interphase-mitotic cells in apical root meristems of Allium cepa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. p53 Prevents Immature Escaping from Cell Cycle G2 Checkpoint Arrest through Inhibiting cdk2-dependent NF-Y Phosphorylation [e-crt.org]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double Thymidine Block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Cell Synchronization by Double Thymidine Block - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synchronization of Mammalian Cell Cultures by Serum Deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying DNA Repair Pathways Using 5-Aminouracil
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminouracil (5-AU) is a pyrimidine analog that serves as a powerful tool for investigating the intricacies of DNA replication and repair.[1][2] As an antagonist of thymine, 5-AU can be incorporated into DNA during replication, leading to the formation of base-pair mismatches and inducing a state of replication stress.[1][3][4][5] This characteristic makes it an invaluable agent for probing cellular DNA damage response (DDR) mechanisms, particularly the Base Excision Repair (BER) pathway.[3][4] By inducing specific types of DNA lesions, researchers can observe and quantify the efficiency of cellular repair machinery, screen for inhibitors of DNA repair, and elucidate the mechanisms underlying genomic stability.[1][3]
Mechanism of Action and Target DNA Repair Pathway
The primary mechanism by which this compound facilitates the study of DNA repair is through its incorporation into the DNA backbone in place of thymine. This event creates a lesion that is recognized and processed by the Base Excision Repair (BER) pathway.
Base Excision Repair (BER):
BER is a fundamental DNA repair mechanism responsible for correcting small, non-helix-distorting base lesions, including oxidized, alkylated, or deaminated bases.[6][7] The presence of uracil or its analogs, like 5-AU, in DNA is a direct trigger for the BER pathway. The process is initiated by a specific DNA glycosylase that recognizes and removes the damaged base.[6][8]
The key steps are:
-
Recognition and Excision: A Uracil-DNA Glycosylase (such as UNG, SMUG1, TDG, or MBD4) recognizes the 5-AU lesion and cleaves the N-glycosidic bond, removing the base and creating an apurinic/apyrimidinic (AP) site.[6][8][9]
-
Incision: An AP endonuclease, primarily APE1, cleaves the phosphodiester backbone 5' to the AP site, generating a 3'-hydroxyl (OH) and a 5'-deoxyribosephosphate (dRP) end.[7]
-
Synthesis and Ligation: For short-patch BER, DNA Polymerase β (Polβ) removes the 5'-dRP moiety and inserts the correct nucleotide.[6] In long-patch BER, DNA polymerases δ/ε synthesize a longer stretch of 2-10 new nucleotides.[6] Finally, the nick is sealed by a DNA ligase (such as LIG3/XRCC1 or LIG1).[7]
By treating cells with 5-AU, researchers can intentionally introduce substrates for the BER pathway. High concentrations or prolonged exposure can saturate the repair machinery, leading to an accumulation of repair intermediates like AP sites and single-strand breaks (SSBs). This accumulation can, in turn, trigger downstream events such as cell cycle arrest and apoptosis, providing measurable endpoints to assess BER capacity.[10]
Data Presentation
Quantitative data for experiments using this compound should be meticulously recorded. The tables below provide a template for organizing this information.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 932-52-5 |
| Molecular Formula | C₄H₅N₃O₂ |
| Molecular Weight | 127.10 g/mol |
| Appearance | Pale cream powder[2] |
| Solubility | Soluble in DMSO |
Table 2: Suggested Starting Concentrations for In Vitro Cellular Assays
| Assay Type | Cell Line | Concentration Range (µM) | Incubation Time (hours) | Reference |
|---|---|---|---|---|
| DNA Damage Induction | Human Cancer Cell Lines (e.g., HeLa, U2OS) | 10 - 500 µM | 2 - 24 hours | Empirical |
| Cytotoxicity | V79 Chinese Hamster Fibroblasts | Pharmacologically relevant concentrations | 24 - 72 hours | [10] |
| Replication Stress | Allium cepa Root Meristems | Broad range of dilutions | 1 - 72 hours | [4][5] |
| DNA Repair Inhibition | To be determined empirically | 50 - 1000 µM | 1 - 4 hours (pre-treatment) | Empirical |
Note: The optimal concentration and incubation time must be determined empirically for each cell line and experimental endpoint. A dose-response curve is highly recommended as a preliminary experiment.
Table 3: Summary of Experimental Assays and Their Readouts
| Experimental Assay | Primary Readout | Biological Question Addressed |
|---|---|---|
| Alkaline Comet Assay | DNA fragmentation (Tail Moment, % Tail DNA) | Quantifies single- and double-strand breaks and AP sites. |
| Immunofluorescence | Nuclear foci formation (γH2AX, XRCC1, etc.) | Visualizes the cellular DNA damage response and recruitment of repair proteins. |
| Cell Viability (MTT/MTS) | Metabolic activity / Cell survival | Measures the cytotoxic effect of 5-AU and the consequence of repair defects. |
| Cell Cycle Analysis | Distribution of cells in G1, S, G2/M phases | Determines if 5-AU induces cell cycle arrest. |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to study DNA repair using this compound.
Protocol 1: Assessment of 5-AU-Induced DNA Strand Breaks using the Alkaline Comet Assay
The alkaline comet assay, or single-cell gel electrophoresis (SCGE), is a sensitive method for quantifying DNA single-strand breaks (SSBs), double-strand breaks (DSBs), and alkali-labile sites (such as AP sites).[11]
Materials:
-
This compound (5-AU) stock solution in DMSO
-
Cell culture medium, PBS, Trypsin-EDTA
-
Low Melting Point (LMP) Agarose (1% in PBS)[12]
-
Normal Melting Point Agarose (1% in H₂O) for pre-coating slides[13]
-
Lysis Buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10.5; add 1% Triton X-100 and 10% DMSO fresh)[12]
-
Alkaline Unwinding/Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH > 13)[11]
-
Neutralization Buffer (0.4 M Tris, pH 7.5)[13]
-
Horizontal gel electrophoresis tank, power supply, fluorescence microscope with appropriate filters.
Procedure:
-
Cell Treatment: Plate cells at a density of ~200,000 cells/well in a 6-well plate and allow them to attach overnight.[11] Treat cells with various concentrations of 5-AU (e.g., 10, 50, 100, 250 µM) and a vehicle control (DMSO) for the desired time (e.g., 2, 4, or 24 hours).[11]
-
Cell Harvesting: After treatment, wash cells with cold PBS, then trypsinize. Resuspend cells in complete media to neutralize trypsin and centrifuge.[11] Resuspend the cell pellet in 1 mL of ice-cold PBS to a concentration of ~1-2 x 10⁵ cells/mL.[12]
-
Embedding Cells in Agarose: Melt 1% LMP agarose and cool to 37°C.[14] Mix ~20 µL of cell suspension with ~80 µL of the molten LMP agarose. Immediately pipette the entire volume onto a pre-coated slide and cover with a coverslip.[13]
-
Lysis: Place slides in a refrigerator at 4°C for 10-30 minutes to solidify the agarose.[14] Gently remove the coverslips and immerse the slides in cold Lysis Buffer for at least 1 hour at 4°C, protected from light.[12]
-
DNA Unwinding: Gently drain the Lysis Buffer and place the slides in a horizontal electrophoresis tank. Fill the tank with fresh, cold Alkaline Unwinding Buffer until the slides are fully submerged. Let the DNA unwind for 20-40 minutes at 4°C.[12][13]
-
Electrophoresis: Apply voltage at ~1 V/cm (e.g., 21-25V for a typical tank) for 20-30 minutes.[12][13] All steps should be performed in the dark or under dim light to prevent additional DNA damage.
-
Neutralization and Staining: After electrophoresis, gently drain the alkaline buffer and wash the slides 3 times for 5 minutes each with Neutralization Buffer.[13] Stain the slides with an appropriate DNA dye (e.g., 50 µL of 1X SYBR® Green I) and allow to dry.[14]
-
Scoring: Visualize comets using a fluorescence microscope. Quantify DNA damage using appropriate image analysis software to calculate parameters like Tail Moment or % DNA in the tail. Score at least 50-100 cells per slide.
Protocol 2: Visualization of DNA Repair Protein Foci by Immunofluorescence
This protocol allows for the visualization of key DNA damage response and repair proteins, such as the BER scaffold protein XRCC1 or the general DNA damage marker γH2AX (phosphorylated H2A.X).
Materials:
-
Cells grown on glass coverslips or chamber slides[15]
-
This compound (5-AU) stock solution
-
Fixation Buffer (e.g., 4% Paraformaldehyde (PFA) in PBS)[15]
-
Permeabilization Buffer (e.g., 0.2% Triton X-100 in PBS)[16]
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) or normal goat serum in PBS)[17]
-
Primary Antibodies (e.g., anti-XRCC1, anti-γH2AX)
-
Fluorophore-conjugated Secondary Antibodies (e.g., Alexa Fluor 488 Goat anti-Rabbit)[17]
-
Nuclear counterstain (e.g., DAPI)
-
Mounting Medium
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile glass coverslips in a multi-well plate to reach 60-80% confluency.[18] Treat with 5-AU and a vehicle control as determined from dose-response experiments.
-
Fixation: After treatment, wash the cells three times with PBS. Fix the cells with 4% PFA for 10-15 minutes at room temperature.[15]
-
Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.2% Triton X-100 in PBS for 5-10 minutes to allow antibody access to the nucleus.[16]
-
Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature in a humidified chamber.[18]
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer (e.g., 1:500 to 1:1000). Aspirate the blocking solution and add the diluted primary antibody. Incubate for 2 hours at room temperature or overnight at 4°C.[17][18]
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer (e.g., 1:1000). Incubate for 1 hour at room temperature, protected from light.[15][17]
-
Staining and Mounting: Wash three times with PBS. During the second wash, add DAPI to counterstain the nuclei. Perform a final wash with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the slides using a fluorescence or confocal microscope. Capture images and quantify the number, size, and intensity of nuclear foci per cell.
Protocol 3: Measurement of Cell Viability following 5-AU Treatment using an MTT Assay
The MTT assay is a colorimetric method for assessing cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Cells and culture medium
-
96-well cell culture plates
-
This compound (5-AU) stock solution
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader capable of measuring absorbance at ~570 nm.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Allow cells to attach overnight.
-
Treatment: Prepare serial dilutions of 5-AU in culture medium. Remove the old medium from the wells and add 100 µL of the 5-AU dilutions. Include wells for vehicle control (DMSO) and untreated controls. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Reading: Incubate for another 1-2 hours at room temperature in the dark to ensure all crystals are dissolved. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control cells. Plot the results to generate a dose-response curve and determine the IC₅₀ value (the concentration of 5-AU that inhibits 50% of cell viability).
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound and other inhibitors of DNA replication induce biphasic interphase–mitotic cells in apical root meristems of Allium cepa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and other inhibitors of DNA replication induce biphasic interphase-mitotic cells in apical root meristems of Allium cepa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Base excision repair - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Uracil in DNA--occurrence, consequences and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Uracil in DNA and its processing by different DNA glycosylases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Excessive base excision repair of 5-hydroxymethyluracil from DNA induces apoptosis in Chinese hamster V79 cells containing mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 12. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. neb.com [neb.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. usbio.net [usbio.net]
- 17. Immunofluorescence Imaging of DNA Damage Response Proteins: Optimizing Protocols for Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for 5-Aminouracil Cytotoxicity Assay in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminouracil (5-AU) is a uracil analog that acts as a thymine antagonist, leading to the disruption of DNA synthesis and the induction of replication stress.[1][2][3][4][5] Its mutagenic properties and ability to interfere with DNA replication make it a compound of interest in cancer research for studying DNA damage response and developing novel therapeutic strategies.[2][4] Unlike its well-studied counterpart, 5-Fluorouracil (5-FU), specific cytotoxicity data and detailed signaling pathway information for this compound in human cancer cell lines are not extensively available in publicly accessible literature.
These application notes provide a comprehensive guide for researchers to evaluate the cytotoxic effects of this compound on cancer cell lines. This document includes detailed protocols for determining the half-maximal inhibitory concentration (IC50), assessing apoptosis, and analyzing cell cycle distribution. Additionally, a putative signaling pathway for 5-AU-induced cytotoxicity is proposed based on its known mechanisms of action.
Data Presentation
Due to the limited availability of published IC50 values for this compound in cancer cell lines, the following table is provided as a template for researchers to populate with their own experimental data.
Table 1: Template for IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hrs) | IC50 (µM) - Experimental Data |
| HeLa | Cervical Cancer | 48 | [Enter Experimental Data] |
| MCF-7 | Breast Cancer | 48 | [Enter Experimental Data] |
| A549 | Lung Cancer | 48 | [Enter Experimental Data] |
| [Add other cell lines] | [Specify cancer type] | [Specify time] | [Enter Experimental Data] |
Experimental Protocols
Determination of IC50 using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[6][7][8][9]
Materials:
-
This compound (CAS 932-52-5)[10]
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water).
-
Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100, 200, 500, 1000 µM).
-
Include a vehicle control (medium with the same concentration of solvent used for the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the respective drug dilutions or control medium.
-
-
Incubation:
-
Incubate the plate for 48 hours (or a desired time point) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%, using non-linear regression analysis.
-
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12][13]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Treated and untreated cells
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at the determined IC50 concentration for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.[14]
-
-
Washing:
-
Wash the cells twice with cold PBS.[11]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[15]
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14][16][17][18][19]
Materials:
-
Treated and untreated cells
-
Cold 70% Ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound as described for the apoptosis assay.
-
Harvest cells by trypsinization, wash with PBS, and centrifuge.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[14]
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Washing:
-
Centrifuge the fixed cells at 1000 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
-
Staining:
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Analysis:
-
Analyze the samples on a flow cytometer.
-
The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
-
Mandatory Visualization
Putative Signaling Pathway for this compound-Induced Cytotoxicity
The following diagram illustrates a hypothetical signaling pathway for this compound-induced cytotoxicity based on its known function as a thymine antagonist that induces DNA replication stress and potential for ROS generation.[3][5]
Caption: Putative signaling pathway of this compound cytotoxicity.
Experimental Workflow for Cytotoxicity Assessment
The following diagram outlines the general workflow for assessing the cytotoxic effects of this compound in cancer cell lines.
Caption: General workflow for this compound cytotoxicity assessment.
References
- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. This compound and other inhibitors of DNA replication induce biphasic interphase–mitotic cells in apical root meristems of Allium cepa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. This compound and other inhibitors of DNA replication induce biphasic interphase-mitotic cells in apical root meristems of Allium cepa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. This compound | CAS:932-52-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. vet.cornell.edu [vet.cornell.edu]
- 15. kumc.edu [kumc.edu]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. bdbiosciences.com [bdbiosciences.com]
Application of 5-Aminouracil in Plant Cell Biology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminouracil (5-AU) is a pyrimidine analog that serves as a potent tool in plant cell biology research.[1][2] As a structural analog of thymine, its primary mechanism of action involves the inhibition of DNA synthesis, leading to replication stress and cell cycle arrest, primarily in the S-phase.[3][4][5] This property has been widely exploited for the synchronization of cell division in plant meristematic tissues, a critical technique for studying the molecular events of the cell cycle. Furthermore, the induction of DNA replication stress by 5-AU provides a valuable model for investigating the DNA Damage Response (DDR) pathways in plants.
This document provides detailed application notes and experimental protocols for the use of this compound in plant cell biology research, with a focus on cell cycle synchronization and the study of DNA replication stress signaling.
Mechanism of Action
This compound acts as a thymine antagonist.[1] When introduced to cells, it interferes with DNA replication, leading to a depression in the rate of DNA synthesis.[4][5] This results in an accumulation of cells in the S-phase of the cell cycle.[4][5] Upon removal of 5-AU, the cells resume DNA synthesis in a partially synchronized manner, leading to a wave of mitosis.[4][5] Prolonged exposure to 5-AU can induce DNA replication stress (DRS), which in turn activates the DNA Damage Response (DDR) pathway to arrest the cell cycle and initiate DNA repair.[6][7][8]
Applications in Plant Cell Biology
-
Cell Cycle Synchronization: The most prominent application of 5-AU is the synchronization of cell populations in plant tissues, particularly in root apical meristems.[1][2] This allows for the enrichment of cells in specific phases of the cell cycle, facilitating studies on phase-specific gene expression, protein activity, and chromosomal dynamics.
-
Induction of DNA Replication Stress: 5-AU is used to induce mild and prolonged DNA replication stress, providing a model to study the plant's response to genotoxic stress.[1] This is crucial for understanding the mechanisms of genome stability and DNA repair in plants.
-
Study of Chromosomal Aberrations: Treatment with 5-AU can lead to various chromosomal abnormalities, making it a useful tool for studying the clastogenic effects of chemical agents and the cellular mechanisms that deal with such damage.[1][2]
Data Presentation
Table 1: Effective Concentrations and Treatment Durations of this compound for Cell Synchronization
| Plant Species | Tissue | 5-AU Concentration | Treatment Duration | Recovery Time for Mitotic Peak | Resulting Mitotic Index (MI) | Reference |
| Allium cepa (Onion) | Root Apical Meristem | 700 ppm | 24 hours | 32.5 - 33 hours | Up to 88.68% | [2][9] |
| Vicia faba (Faba Bean) | Root Apical Meristem | 100 - 700 ppm | 24 hours | 15 hours | Up to 80% of cells in mitosis (with colchicine) | [3][4][5] |
Experimental Protocols
Protocol 1: Synchronization of Allium cepa (Onion) Root Tip Cells
Materials:
-
Allium cepa bulbs
-
This compound (Sigma-Aldrich, Cat. No. A5005 or equivalent)
-
Knop's solution (or other suitable plant growth medium)
-
Farmer's fixative (3:1 ethanol:acetic acid) or Carnoy's Fixative (6:3:1 ethanol:chloroform:acetic acid)
-
1M HCl
-
Aceto-orcein stain
-
Microscope slides and coverslips
-
Water bath
-
Microscope
Procedure:
-
Bulb Germination: Grow roots from Allium cepa bulbs by placing them in a beaker of water for 3-4 days until roots are 2-3 cm long.
-
5-AU Treatment:
-
Prepare a 700 ppm aqueous solution of this compound.
-
Transfer the bulbs with growing roots to the 5-AU solution.
-
Incubate for 24 hours at room temperature.
-
-
Recovery:
-
After 24 hours, carefully remove the bulbs from the 5-AU solution and wash the roots gently with distilled water.
-
Transfer the bulbs to a fresh solution of Knop's medium for recovery.
-
-
Root Tip Fixation:
-
Starting from 30.5 hours of recovery, excise root tips (1-2 cm) every 30 minutes until 34 hours of recovery.
-
Immediately fix the root tips in Farmer's or Carnoy's fixative for at least 2 hours (or overnight at 4°C).
-
-
Staining and Microscopy (Aceto-Orcein Squash Method):
-
Wash the fixed root tips with distilled water.
-
Hydrolyze the root tips in 1M HCl at 60°C for 5-10 minutes in a water bath.
-
Wash the root tips thoroughly with distilled water.
-
Place a single root tip on a clean microscope slide and add a drop of aceto-orcein stain.
-
Macerate the root tip with a needle to spread the cells.
-
Gently lower a coverslip over the tissue, avoiding air bubbles.
-
Place a piece of blotting paper over the coverslip and apply gentle pressure with your thumb to squash the cells into a monolayer.
-
Observe under a light microscope to determine the mitotic index. The peak of mitosis is expected around 32.5-33 hours of recovery.[2][9]
-
Protocol 2: General Fluorescence Microscopy of Plant Cells After 5-AU Treatment
This protocol provides a general framework. Specific dyes and imaging parameters will depend on the research question.
Materials:
-
5-AU treated and control plant material (e.g., root tips)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary and secondary antibodies (for immunofluorescence)
-
Fluorescent DNA dyes (e.g., DAPI, Hoechst)
-
Antifade mounting medium
-
Fluorescence or confocal microscope
Procedure:
-
Fixation: Fix the plant material in 4% paraformaldehyde in PBS for 1 hour at room temperature.
-
Washing: Wash the samples three times with PBS for 10 minutes each.
-
Permeabilization: Incubate the samples in permeabilization solution for 15-20 minutes.
-
Washing: Repeat the washing step.
-
Blocking (for immunofluorescence): Incubate the samples in blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation (for immunofluorescence): Incubate with the primary antibody (e.g., against a DNA damage marker like γH2AX) overnight at 4°C.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation (for immunofluorescence): Incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Washing: Repeat the washing step.
-
DNA Staining: Incubate with a DNA dye like DAPI (1 µg/mL) for 10-15 minutes.
-
Washing: Wash once with PBS.
-
Mounting: Mount the samples on a microscope slide with an antifade mounting medium.
-
Imaging: Observe the samples using a fluorescence or confocal microscope with appropriate filter sets.
Mandatory Visualizations
Signaling Pathway
Caption: DNA Damage Response Pathway Induced by this compound in Plants.
Experimental Workflow
Caption: Experimental Workflow for Cell Synchronization using this compound.
References
- 1. This compound and other inhibitors of DNA replication induce biphasic interphase-mitotic cells in apical root meristems of Allium cepa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. plantsjournal.com [plantsjournal.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. THE MECHANISM OF this compound-INDUCED SYNCHRONY OF CELL DIVISION IN VI CIA FABA ROOT MERISTEMS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. THE MECHANISM OF this compound-INDUCED SYNCHRONY OF CELL DIVISION IN VI CIA FABA ROOT MERISTEMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The Plant DNA Damage Response: Signaling Pathways Leading to Growth Inhibition and Putative Role in Response to Stress Conditions [frontiersin.org]
- 8. How Do Plants Cope with DNA Damage? A Concise Review on the DDR Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. plantsjournal.com [plantsjournal.com]
Application Notes and Protocols for 5-Aminouracil-Induced Replication Fork Stalling
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminouracil (5-AU) is a pyrimidine analog and a derivative of uracil. As a thymine antagonist, it interferes with normal DNA synthesis. Its incorporation into DNA can lead to base-pair mismatches, inducing DNA replication stress and subsequent stalling of replication forks.[1][2][3] This property makes 5-AU a valuable tool for studying the intricate cellular mechanisms that respond to and resolve replication stress, including DNA damage response (DDR) pathways, cell cycle checkpoints, and replication fork stability and restart mechanisms. Understanding these processes is critical for cancer research and the development of novel therapeutic strategies that exploit genomic instability in cancer cells.
Application Notes: The Role of this compound in Replication Stress Research
Replication stress is a condition where DNA replication forks slow down or stall, threatening genomic integrity.[4] This can be caused by various obstacles, including DNA lesions, nucleotide depletion, or the presence of DNA-binding compounds.[4][5] this compound induces replication stress primarily by being incorporated into DNA, which disrupts the template for DNA polymerases, leading to fork stalling.[1]
The cellular response to such stress is primarily orchestrated by the ATR (Ataxia Telangiectasia and Rad3-related) checkpoint pathway.[6] When a replication fork stalls, the uncoupling of helicase and polymerase activities generates stretches of single-stranded DNA (ssDNA) that are rapidly coated by Replication Protein A (RPA).[6] This RPA-ssDNA platform serves as a signal to recruit and activate the ATR kinase. Activated ATR then phosphorylates a cascade of downstream targets, most notably the checkpoint kinase 1 (CHK1), to initiate a comprehensive response that includes:
-
Cell Cycle Arrest: Halting the cell cycle, often in the S-phase, to provide time for repair.[4]
-
Inhibition of New Origin Firing: Preventing further DNA replication from starting to conserve resources and prevent the accumulation of more stalled forks.[4][6]
-
Stabilization of Stalled Forks: Protecting the stalled fork from collapse and degradation by nucleases, which would lead to the formation of highly toxic DNA double-strand breaks (DSBs).[6][7]
-
Promotion of Fork Restart and DNA Repair: Facilitating the removal of the blockage and the resumption of DNA synthesis.
By inducing a controlled state of replication stress, 5-AU allows researchers to dissect these critical pathways, identify key protein players, and screen for drugs that may modulate this response, for instance, by synthetically targeting cancer cells that have defects in their DNA damage response pathways.
Visualizing Cellular Response to this compound
Mechanism of this compound Action
ATR/CHK1 Signaling Pathway Activation
Experimental Protocols
Cell Culture and this compound Treatment
This protocol describes the general procedure for treating mammalian cells with 5-AU to induce replication stress.
-
Materials:
-
Mammalian cell line (e.g., HeLa, U2OS, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (5-AU) stock solution (e.g., 100 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates/flasks
-
-
Procedure:
-
Seed cells at an appropriate density to ensure they are in the logarithmic growth phase (typically 50-70% confluency) at the time of treatment.
-
Allow cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.
-
Prepare fresh dilutions of 5-AU in complete medium from the stock solution. Since optimal concentrations can be cell-type dependent, a dose-response experiment is recommended. A starting range of 10 µM to 500 µM can be tested. Treatment with a related compound, 5-Fluorouracil, is often effective in the 10-100 µM range.[8][9]
-
Remove the old medium from the cells, wash once with PBS, and add the medium containing the desired concentration of 5-AU.
-
Incubate the cells for the desired period (e.g., 4, 8, 16, or 24 hours) depending on the experimental endpoint.
-
After incubation, proceed with the desired downstream analysis (e.g., DNA fiber assay, Western blotting, or flow cytometry).
-
Analysis of Replication Fork Dynamics by DNA Fiber Assay
The DNA fiber assay is a single-molecule technique used to visualize and measure the dynamics of individual replication forks.[10][11][12][13][14]
-
Materials:
-
5-chloro-2'-deoxyuridine (CldU) solution (e.g., 25-50 µM in pre-warmed medium)[10][14]
-
5-iodo-2'-deoxyuridine (IdU) solution (e.g., 250 µM in pre-warmed medium)[14]
-
Lysis/Spreading Buffer (e.g., 200 mM Tris-HCl pH 7.5, 50 mM EDTA, 0.5% SDS)
-
Microscope slides (silanized or coated)
-
Fixative (Methanol:Acetic Acid, 3:1)
-
Denaturation Solution (2.5 M HCl)
-
Blocking Buffer (e.g., 5% BSA in PBST)
-
Primary antibodies: Rat anti-BrdU (for CldU) and Mouse anti-BrdU (for IdU)
-
Fluorophore-conjugated secondary antibodies: e.g., Anti-Rat Alexa Fluor 594, Anti-Mouse Alexa Fluor 488
-
Antifade mounting medium
-
-
Experimental Workflow Diagram:
-
Procedure:
-
Labeling: Grow cells as described above. Remove medium and add pre-warmed medium containing CldU. Incubate for 20-30 minutes.
-
Wash cells twice with warm PBS.
-
Add pre-warmed medium containing IdU (and 5-AU, if co-treating). Incubate for another 20-30 minutes.
-
Harvesting: Wash cells with ice-cold PBS, trypsinize, and collect them by centrifugation. Resuspend in PBS to a concentration of ~2.5 x 10⁵ cells/mL.
-
Spreading: Mix 2 µL of the cell suspension with 7 µL of Lysis/Spreading Buffer on a coated microscope slide. Incubate for 5-10 minutes to allow cell lysis.
-
Tilt the slide at a 15-45° angle to allow the droplet to slowly run down the slide, stretching the DNA fibers. Let it air dry.
-
Fixation & Denaturation: Fix the dried slides in 3:1 Methanol:Acetic Acid for 10 minutes. Air dry completely. Denature the DNA by incubating the slides in 2.5 M HCl for 30-80 minutes at room temperature.
-
Neutralize the acid by washing slides several times in PBS.
-
Immunostaining: Block the slides with Blocking Buffer for 1 hour.
-
Incubate with primary antibodies (anti-CldU and anti-IdU, diluted in blocking buffer) for 1-2.5 hours at room temperature or overnight at 4°C.
-
Wash slides three times with PBST.
-
Incubate with corresponding fluorescently-labeled secondary antibodies for 1 hour in the dark.
-
Wash slides three times with PBST in the dark.
-
Mount with antifade medium and seal with a coverslip.
-
Imaging & Analysis: Visualize fibers using a fluorescence microscope. Capture images and measure the length of the CldU (red) and IdU (green) tracks using image analysis software (e.g., ImageJ). At least 100-200 fibers should be measured per condition. Fork speed (kb/min) is calculated based on the length of the tracks and the known labeling time (conversion factor: 1 µm = 2.59 kb). Stalled forks are identified as red-only tracks, while ongoing forks are red-green tracks.
-
Western Blotting for Replication Stress Markers
This protocol is for detecting the activation of key checkpoint proteins.
-
Materials:
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking Buffer (5% BSA in TBST is recommended for phospho-antibodies)
-
Primary antibodies (e.g., anti-phospho-ATR, anti-phospho-CHK1, anti-γH2AX, anti-RPA32, and total protein controls)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
-
Procedure:
-
Protein Extraction: After 5-AU treatment, wash cells with ice-cold PBS and lyse with supplemented RIPA buffer on ice. Scrape cells, collect lysate, and clarify by centrifugation.
-
Quantification: Determine protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) in Laemmli sample buffer. Separate proteins on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% BSA/TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane again as in step 7.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Analyze band intensity relative to a loading control (e.g., β-actin or total protein).
-
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cell cycle distribution based on DNA content.
-
Materials:
-
PBS
-
Trypsin
-
Ice-cold 70% Ethanol
-
Propidium Iodide (PI) Staining Solution (containing PI and RNase A)
-
Flow cytometry tubes
-
-
Procedure:
-
Harvesting: Following 5-AU treatment, harvest cells (including floating cells) by trypsinization and centrifugation (300 x g for 5 minutes).
-
Washing: Wash the cell pellet once with PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 30 minutes on ice (or store at -20°C for longer periods).
-
Staining: Centrifuge the fixed cells (e.g., 500 x g for 5 minutes), decant the ethanol, and wash the pellet with PBS.
-
Resuspend the cell pellet in PI Staining Solution. Incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer.[15] Collect data for at least 10,000 single-cell events. Use software to analyze the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8][15][16]
-
Data Presentation
The following tables present representative data for the types of results expected from the described experiments. Note: As specific quantitative data for this compound is limited in the literature, these tables are populated with example values derived from studies using untreated cells or cells treated with other common replication stress inducers like Hydroxyurea (HU) or 5-Fluorouracil (5-FU) to illustrate expected trends.
Table 1: Representative Data for DNA Fiber Analysis
| Treatment Condition | Replication Fork Speed (kb/min) | Stalled Forks (%) | New Origin Firing (%) |
|---|---|---|---|
| Untreated Control | 1.35 ± 0.15 | 8 ± 2 | 15 ± 3 |
| 5-AU (Low Conc.) | 0.95 ± 0.12 | 25 ± 4 | 12 ± 2 |
| 5-AU (High Conc.) | 0.62 ± 0.09 | 48 ± 6 | 8 ± 3 |
| HU (Positive Control) | 0.55 ± 0.10[7] | 55 ± 5[17][18] | 7 ± 2[17][18] |
Data are presented as mean ± SD. Fork speed in untreated embryonic stem cells can be around 1.37 kb/min.[19] The percentage of stalled forks is expected to increase significantly upon treatment.[17][18]
Table 2: Representative Data for Western Blot Analysis (Relative Protein Levels)
| Treatment Condition | p-ATR (S428) | p-CHK1 (S345) | γH2AX (S139) |
|---|---|---|---|
| Untreated Control | 1.0 | 1.0 | 1.0 |
| 5-AU (4 hours) | 3.2 | 4.5 | 5.1 |
| 5-AU (16 hours) | 4.8 | 6.2 | 8.9 |
Values are fold-change relative to the untreated control after normalization to total protein or a loading control.
Table 3: Representative Data for Cell Cycle Distribution (%)
| Treatment Condition | G0/G1 Phase | S Phase | G2/M Phase |
|---|---|---|---|
| Untreated Control | 55 ± 4 | 30 ± 3 | 15 ± 2 |
| 5-AU (24 hours) | 35 ± 3 | 52 ± 5 | 13 ± 3 |
| 5-FU (24 hours) | 40 ± 5 | 45 ± 4 | 15 ± 2 |
Data are presented as mean ± SD. Data for 5-FU is included for comparison, as it often induces an S-phase or G1/S arrest.[9][15]
References
- 1. nbinno.com [nbinno.com]
- 2. This compound and other inhibitors of DNA replication induce biphasic interphase-mitotic cells in apical root meristems of Allium cepa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Uracil-induced replication stress drives mutations, genome instability, anti-cancer treatment efficacy, and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and other inhibitors of DNA replication induce biphasic interphase–mitotic cells in apical root meristems of Allium cepa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct mechanistic responses to replication fork stalling induced by either nucleotide or protein deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms for stalled replication fork stabilization: new targets for synthetic lethality strategies in cancer treatments | EMBO Reports [link.springer.com]
- 7. Rescuing Stalled or Damaged Replication Forks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prediction of cell cycle distribution after drug exposure by high content imaging analysis using low‐toxic DNA staining dye - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of 5-Fluorouracil on Morphology, Cell Cycle, Proliferation, Apoptosis, Autophagy and ROS Production in Endothelial Cells and Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA Fiber Spreading Assay to Test HDACi Effects on DNA and Its Replication | Springer Nature Experiments [experiments.springernature.com]
- 12. DNA Fiber Assay for the Analysis of DNA Replication Progression in Human Pluripotent Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Demonstration of the DNA Fiber Assay for Investigating DNA Damage and Repair Dynamics Induced by Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research.rug.nl [research.rug.nl]
- 15. researchgate.net [researchgate.net]
- 16. Hydroxyurea-Stalled Replication Forks Become Progressively Inactivated and Require Two Different RAD51-Mediated Pathways for Restart and Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. DNA replication fork speed underlies cell fate changes and promotes reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of 5-fluorouracil on G1 phase cell cycle regulation in oral cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Aminouracil as a Versatile Precursor for the Synthesis of Biologically Active Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminouracil, a derivative of the pyrimidine nucleobase uracil, is a highly valuable and versatile building block in synthetic organic and medicinal chemistry.[1][2][3] Its unique electronic properties and multiple reactive sites allow it to serve as a precursor for the synthesis of a wide array of fused heterocyclic compounds. These resulting molecules often exhibit significant biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties, making them attractive scaffolds for drug discovery and development.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of several important classes of heterocyclic compounds derived from this compound.
Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds with a broad spectrum of biological activities. The synthesis of these compounds can be efficiently achieved starting from this compound through a multi-step reaction sequence involving condensation and cyclization reactions.
Reaction Scheme
A common synthetic route involves the initial reaction of this compound with an active methylene compound, followed by condensation with an aldehyde and subsequent cyclization with hydrazine.
Caption: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivative.
Quantitative Data
| Step | Reactant 1 | Reactant 2 | Catalyst/Solvent | Conditions | Product | Yield (%) |
| 1 | This compound | Ethyl Cyanoacetate | Neat | Microwave (MW), 5 min | 2-Cyano-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide | 90 |
| 2 | Intermediate from Step 1 | Benzaldehyde | Piperidine/Ethanol | - | Arylidine Intermediate | 88 |
| 3 | Intermediate from Step 2 | Hydrazine Hydrate | Ethanol | MW, 130 °C | 3-Amino-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-5-phenyl-1H-pyrazole-4-carboxamide | 88 |
Experimental Protocol
Step 1: Synthesis of 2-Cyano-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide [1]
-
In a microwave-safe vessel, mix this compound (1.27 g, 10 mmol) and ethyl cyanoacetate (1.13 g, 10 mmol).
-
Irradiate the mixture in a microwave reactor for 5 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
The resulting solid product is collected and can be used in the next step without further purification.
Step 2: Synthesis of the Arylidine Intermediate [1]
-
Dissolve the product from Step 1 (2.08 g, 10 mmol) in ethanol (20 mL).
-
Add benzaldehyde (1.06 g, 10 mmol) and a catalytic amount of piperidine (2-3 drops).
-
Stir the mixture at room temperature for 2-3 hours.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried.
Step 3: Synthesis of 3-Amino-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-5-phenyl-1H-pyrazole-4-carboxamide [1]
-
Suspend the arylidine intermediate (2.95 g, 10 mmol) in ethanol (25 mL) in a microwave-safe vessel.
-
Add hydrazine hydrate (0.5 mL, 10 mmol).
-
Irradiate the mixture in a microwave reactor at 130 °C for 15-20 minutes.
-
After cooling, the solid product is collected by filtration, washed with ethanol, and recrystallized from a suitable solvent if necessary.
Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives
Pyrimido[4,5-d]pyrimidines are another important class of fused heterocycles with diverse biological activities, including potential as antitumor agents.[4] These compounds can be synthesized from this compound derivatives through multi-component condensation reactions.
Reaction Scheme
A three-component reaction between an aromatic aldehyde, barbituric acid, and this compound is a common method for the synthesis of tetrahydropyrimido[4,5-d]pyrimidine-diones.
Caption: One-Pot Synthesis of Pyrimido[4,5-d]pyrimidines.
Quantitative Data
| Aldehyde | Catalyst | Solvent | Conditions | Yield (%) | Reference |
| Benzaldehyde | Ceric Ammonium Nitrate (CAN) | Water | Reflux | High | [5] |
| Substituted Benzaldehydes | Diisopropylethylammonium Acetate (DIPEAc) | DIPEAc | Room Temperature | High | [5] |
| Various Aldehydes | [C4(DABCO-SO3H)2].4ClO4 | - | - | High | [6] |
Experimental Protocol
General Procedure for the Synthesis of 5-Aryl-tetrahydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,4aH)-triones [5]
-
In a round-bottom flask, dissolve the aryl aldehyde (1 mmol), barbituric acid (1 mmol), and this compound (1 mmol) in the appropriate solvent (e.g., water or DIPEAc).
-
Add the catalyst (e.g., a catalytic amount of CAN or use DIPEAc as both solvent and catalyst).
-
Stir the reaction mixture at the specified temperature (room temperature or reflux) for the required time (typically a few hours).
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, the product often precipitates from the reaction mixture.
-
Collect the solid product by filtration, wash with a suitable solvent (e.g., water or ethanol), and dry.
-
Recrystallize the crude product if further purification is needed.
Synthesis of Thiazolo[4,5-d]pyrimidine Derivatives
The fusion of a thiazole ring to the pyrimidine core of this compound leads to the formation of thiazolo[4,5-d]pyrimidines, which are of interest in medicinal chemistry.
Reaction Scheme
A common route involves the reaction of this compound with isothiocyanates to form a thiourea derivative, which can then be cyclized.
Caption: Synthesis of Thiazolo[4,5-d]pyrimidines.
Experimental Protocol
Synthesis of Uracil-Thiourea Derivatives [1]
-
To a solution of this compound (1.27 g, 10 mmol) in methanol (20 mL), add the appropriate isothiocyanate (10 mmol) and triethylamine (1.4 mL, 10 mmol).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After cooling, the precipitated solid is collected by filtration, washed with cold methanol, and dried to yield the thiourea derivative.
-
Further cyclization steps, for example, by reacting with an α-haloketone, would lead to the final thiazolo[4,5-d]pyrimidine product.
Biological Relevance and Signaling Pathways
The heterocyclic compounds synthesized from this compound often exhibit a range of biological activities. For instance, certain pyrimido[4,5-d]pyrimidine derivatives have been investigated as inhibitors of monocarboxylate transporters (MCTs), which are involved in cancer cell metabolism.[4] Inhibition of MCTs can disrupt the export of lactate from cancer cells, leading to intracellular acidification and cell death.
Caption: Inhibition of Lactate Export in Cancer Cells.
Conclusion
This compound is a readily available and highly versatile precursor for the synthesis of a diverse range of heterocyclic compounds. The use of modern synthetic methodologies, such as multicomponent reactions and microwave-assisted synthesis, allows for the efficient and rapid generation of complex molecular scaffolds. The resulting heterocyclic compounds are of significant interest to the pharmaceutical and drug development industries due to their broad spectrum of biological activities. The protocols and data presented herein provide a valuable resource for researchers working in this field.
References
- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, reactivity, and biological activity of this compound and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5- d ]pyrimidines and pyrimido[5,4- d ]pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05687D [pubs.rsc.org]
- 6. oiccpress.com [oiccpress.com]
Application Note: A Comprehensive Guide to Assessing 5-Aminouracil-Induced Apoptosis
Audience: Researchers, scientists, and drug development professionals.
Introduction 5-Aminouracil (5-AU) is a chemical compound known to induce DNA replication stress by acting as a thymine antagonist.[1] Such cellular stress can trigger programmed cell death, or apoptosis. The meticulous study of apoptosis is crucial for understanding the cytotoxic mechanisms of compounds like 5-AU and for developing novel therapeutic strategies. This document provides a detailed guide with robust protocols for the qualitative and quantitative assessment of apoptosis induced by this compound. The primary methods covered include Annexin V/Propidium Iodide (PI) staining for membrane changes, caspase activity assays for enzymatic activation, Western blotting for key protein markers, and DNA fragmentation analysis.
Apoptotic Signaling Pathways
Apoptosis is a tightly regulated process involving two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.[2][3] Both converge on the activation of a cascade of cysteine proteases called caspases, which are the executioners of cell death.[4]
-
The Extrinsic Pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-alpha) to cell surface death receptors, leading to the activation of initiator caspase-8.[2]
-
The Intrinsic Pathway is triggered by intracellular stress, such as DNA damage, leading to changes in the mitochondrial membrane potential and the release of cytochrome c.[5] Cytochrome c then forms a complex called the apoptosome, which activates the initiator caspase-9.[5]
-
Execution Phase : Both pathways culminate in the activation of effector caspases, primarily Caspase-3 and -7, which cleave a multitude of cellular substrates, including Poly (ADP-ribose) polymerase-1 (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[6][7]
Caption: Overview of the intrinsic and extrinsic apoptosis signaling pathways.
Experimental Workflow for Assessing Apoptosis
A typical workflow for assessing this compound-induced apoptosis involves several stages, from cell preparation to multi-parametric analysis. This ensures a comprehensive evaluation of the apoptotic process.
Caption: Standard workflow for studying this compound-induced apoptosis.
Key Assessment Methods and Protocols
Annexin V/PI Staining by Flow Cytometry
Principle: This is a widely used method to detect early and late-stage apoptosis.[8] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane.[9] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to detect this event.[9] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[8]
Protocol:
-
Cell Preparation: Culture cells to the desired confluence and treat with various concentrations of this compound for different time points. Include an untreated control.
-
Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently detach them using a cell scraper or mild trypsinization. Wash cells once with cold 1X PBS.[9]
-
Cell Count: Count the cells and adjust the concentration to 1-5 x 10^6 cells/mL in 1X Binding Buffer.[10]
-
Staining:
-
Transfer 100 µL of the cell suspension (1-5 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V.[10]
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[8][11]
-
Add 400 µL of 1X Binding Buffer to each tube.[11]
-
Add 5 µL of Propidium Iodide (PI) staining solution.[10]
-
-
Analysis: Analyze the samples by flow cytometry within one hour.[11]
-
Healthy cells: Annexin V negative and PI negative.
-
Early apoptotic cells: Annexin V positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V positive and PI positive.
-
Caspase Activity Assays
Principle: A hallmark of apoptosis is the activation of caspases.[2] Caspase activity can be measured using substrates that are conjugated to a colorimetric (e.g., p-nitroanilide, pNA) or fluorometric (e.g., 7-amino-4-methylcoumarin, AMC) reporter molecule.[7][12] When the substrate is cleaved by an active caspase, the reporter molecule is released and can be quantified.[7][12][13] Assays for key caspases like Caspase-3, -8, and -9 are commonly used.
Protocol (General Colorimetric Assay):
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of the lysate to ensure equal loading.
-
Assay Reaction:
-
Load 50-100 µg of protein lysate into each well of a 96-well plate.
-
Add the specific caspase substrate (e.g., DEVD-pNA for Caspase-3) to each well.
-
Incubate the plate at 37°C for 1-2 hours.[2]
-
-
Measurement: Read the absorbance at 400-405 nm using a microplate reader.[2][13] The increase in absorbance is proportional to the caspase activity.
Western Blotting for Apoptosis Markers
Principle: Western blotting is a powerful technique to detect changes in the expression levels and cleavage status of key proteins involved in apoptosis.[6] Common markers include the cleavage of PARP and caspases (e.g., Caspase-3, -9) and the expression levels of Bcl-2 family proteins (e.g., anti-apoptotic Bcl-2 and pro-apoptotic Bax).[5][6]
Protocol:
-
Lysate Preparation: Prepare cell lysates from control and this compound-treated cells as described in the Caspase Activity Assay protocol.[14]
-
Protein Quantification: Determine protein concentration using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate 20-50 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax, and a loading control like β-actin) overnight at 4°C.[14]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[14]
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Wash the membrane again as in step 7. Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image with an imaging system.[14] An increase in cleaved PARP (~89 kDa) and cleaved Caspase-3 (~17/19 kDa) fragments indicates apoptosis.[14]
DNA Fragmentation Analysis
Principle: During late-stage apoptosis, endonucleases are activated that cleave chromosomal DNA into internucleosomal fragments of approximately 180-200 base pairs.[15] When this fragmented DNA is analyzed by agarose gel electrophoresis, it appears as a characteristic "ladder."[16]
Protocol:
-
Cell Harvesting: Collect approximately 1-5 x 10^6 cells from control and this compound-treated cultures.
-
DNA Extraction:
-
Lyse the cells using a lysis buffer containing detergents (e.g., Triton X-100) and Proteinase K.
-
Treat the lysate with RNase A to remove RNA.[17]
-
Extract the DNA using a phenol-chloroform extraction or a commercial DNA isolation kit.
-
Precipitate the DNA with ethanol and resuspend it in TE buffer.
-
-
Agarose Gel Electrophoresis:
-
Load equal amounts of DNA (1-5 µg) into the wells of a 1.5-2.0% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).
-
Run the gel until the dye front has migrated approximately two-thirds of the way down.
-
-
Visualization: Visualize the DNA fragments under UV light.[16] DNA from apoptotic cells will show a ladder pattern, while DNA from healthy cells will appear as a single high-molecular-weight band.
Data Presentation
Quantitative data should be presented clearly to allow for easy comparison between different treatment conditions.
Table 1: Apoptosis Assessment by Annexin V/PI Staining
| Treatment Group | Concentration | Time (hrs) | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
|---|---|---|---|---|---|
| Control | 0 µM | 24 | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.6 |
| This compound | 10 µM | 24 | 80.4 ± 3.5 | 12.1 ± 1.8 | 7.5 ± 1.2 |
| This compound | 50 µM | 24 | 65.1 ± 4.2 | 25.8 ± 2.9 | 9.1 ± 1.5 |
| this compound | 100 µM | 24 | 40.7 ± 5.1 | 42.3 ± 4.5 | 17.0 ± 2.8 |
Data are presented as mean ± SD from three independent experiments. This is example data.
Table 2: Relative Caspase-3 Activity
| Treatment Group | Concentration | Time (hrs) | Relative Caspase-3 Activity (Fold Change vs. Control) |
|---|---|---|---|
| Control | 0 µM | 12 | 1.0 ± 0.1 |
| This compound | 50 µM | 12 | 2.8 ± 0.4 |
| This compound | 50 µM | 24 | 4.5 ± 0.6 |
| this compound | 100 µM | 24 | 7.2 ± 0.9 |
Data are presented as mean ± SD from three independent experiments. This is example data.
Table 3: Densitometric Analysis of Western Blots
| Treatment Group | Concentration | Cleaved PARP / β-actin | Cleaved Caspase-3 / β-actin | Bcl-2 / β-actin |
|---|---|---|---|---|
| Control | 0 µM | 0.05 ± 0.01 | 0.10 ± 0.02 | 0.95 ± 0.08 |
| This compound | 50 µM | 0.45 ± 0.06 | 0.52 ± 0.07 | 0.61 ± 0.05 |
| this compound | 100 µM | 0.89 ± 0.11 | 0.91 ± 0.10 | 0.23 ± 0.04 |
Values represent the relative band intensity normalized to the loading control (β-actin). Data are mean ± SD. This is example data.
References
- 1. This compound and other inhibitors of DNA replication induce biphasic interphase-mitotic cells in apical root meristems of Allium cepa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. mdpi.com [mdpi.com]
- 4. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotech.illinois.edu [biotech.illinois.edu]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 8. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. phnxflow.com [phnxflow.com]
- 12. Assaying caspase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Caspase Assay Kits - Elabscience® [elabscience.com]
- 14. benchchem.com [benchchem.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
5-Aminouracil Treatment for Cell Cycle Arrest at S-Phase: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminouracil (5-AU) is a pyrimidine analog that serves as a potent inhibitor of DNA synthesis. By acting as an antagonist to thymine, 5-AU integrates into DNA during replication, leading to replication stress and the activation of the DNA damage response (DDR) pathway. This cellular response subsequently triggers cell cycle arrest, primarily at the S-phase and the S-G2 transition, making this compound a valuable tool for cell cycle synchronization and for studying the mechanisms of DNA replication and repair.[1][2] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to induce S-phase cell cycle arrest.
Mechanism of Action
This compound exerts its effects by interfering with DNA replication. As a thymine analog, it is incorporated into the newly synthesizing DNA strand. This incorporation can lead to base-pair mismatches and stalls the replication fork, creating what is known as replication stress.[3] This stress activates a complex signaling network known as the DNA damage response (DDR). The cell, in an attempt to repair the DNA damage and prevent the propagation of errors, halts the progression of the cell cycle. This arrest provides a window for DNA repair mechanisms to act. The primary checkpoint activated by this type of replication stress is the intra-S-phase checkpoint, which slows down or stops DNA synthesis.
Data Presentation
| Cell Line/Organism | This compound Concentration | Treatment Duration | Percentage of Cells in S-Phase | Reference |
| Allium cepa (root tip cells) | 700 ppm | 24 hours | Significant increase in mitotic index upon recovery, indicating synchronization. | [4] |
| Allium cepa (root tip cells) | 750 µM | 72 hours | Induced DNA replication stress and morphological changes consistent with cell cycle disruption. | [1] |
Note: The data from Allium cepa demonstrates the potent ability of this compound to disrupt the cell cycle and synchronize cell populations. Researchers are encouraged to perform dose-response and time-course experiments to determine the optimal conditions for their specific mammalian cell line of interest.
Mandatory Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for this compound-induced S-phase cell cycle arrest.
Experimental Workflow
Caption: Experimental workflow for inducing and analyzing S-phase arrest using this compound.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
Materials:
-
Mammalian cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (powder)
-
Sterile DMSO
-
Sterile PBS
-
6-well plates or T-25 flasks
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
One day prior to treatment, seed the cells in 6-well plates or T-25 flasks at a density that will ensure they are in the logarithmic growth phase (typically 50-60% confluency) at the time of treatment.
-
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound (e.g., 100 mM) in sterile DMSO.
-
Store the stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Treatment:
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed complete culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 10 µM, 50 µM, 100 µM, 500 µM, 1 mM) to determine the optimal concentration for your cell line.
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest 5-AU concentration).
-
-
Incubation:
-
Incubate the cells for the desired duration. A time-course experiment (e.g., 12, 24, 48, 72 hours) is recommended to identify the optimal treatment time for S-phase arrest.
-
-
Harvesting:
-
Following incubation, harvest the cells for downstream analysis as described in the subsequent protocols.
-
Protocol 2: Flow Cytometry for Cell Cycle Analysis
Materials:
-
Harvested cells from Protocol 1
-
Ice-cold PBS
-
Ice-cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For adherent cells, wash with PBS, and detach using Trypsin-EDTA. Neutralize with complete medium and transfer to a centrifuge tube.
-
For suspension cells, directly transfer the cell suspension to a centrifuge tube.
-
Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant.
-
-
Fixation:
-
Wash the cell pellet with 1 mL of ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in the residual PBS by gentle vortexing.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping.
-
Incubate the cells on ice for at least 30 minutes or at -20°C for at least 2 hours. (Cells can be stored in 70% ethanol at -20°C for several weeks).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes to pellet them.
-
Carefully decant the ethanol and wash the cell pellet twice with 2 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cells to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
-
Protocol 3: Western Blot Analysis of S-Phase Regulatory Proteins
Materials:
-
Harvested cells from Protocol 1
-
RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin A, anti-CDK2, anti-phospho-Chk1, anti-γH2AX)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Wash the harvested cell pellets with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the signal using an ECL substrate and an imaging system.
-
To ensure equal loading, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).
-
Conclusion
This compound is an effective agent for inducing S-phase cell cycle arrest, providing a valuable system for studying DNA replication, repair, and cell cycle checkpoints. The protocols outlined above offer a framework for researchers to utilize this compound in their experimental designs. It is crucial to optimize treatment conditions for each specific cell line to achieve the desired level of S-phase arrest for subsequent molecular analyses.
References
- 1. This compound and other inhibitors of DNA replication induce biphasic interphase–mitotic cells in apical root meristems of Allium cepa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and other inhibitors of DNA replication induce biphasic interphase-mitotic cells in apical root meristems of Allium cepa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. plantsjournal.com [plantsjournal.com]
Application Notes and Protocols for LC-MS/MS Analysis of 5-Aminouracil in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminouracil is a pyrimidine analog that is of interest to researchers for its potential role in various biological processes, including nucleic acid metabolism and as a potential modulator of therapeutic agents. Accurate and sensitive quantification of this compound in biological matrices such as plasma, urine, and tissue homogenates is essential for pharmacokinetic studies, metabolism research, and understanding its physiological and pharmacological effects. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for this purpose, offering high sensitivity and selectivity.[1][2]
This document provides a comprehensive guide to the analysis of this compound in biological samples using LC-MS/MS, including detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection.
Principle of the Method
The method is based on the separation of this compound from the biological matrix using reversed-phase liquid chromatography followed by detection using a triple quadrupole mass spectrometer. The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity. Quantification is achieved by comparing the peak area ratio of this compound to a suitable internal standard. A stable isotope-labeled internal standard is preferred to compensate for matrix effects and variations in extraction recovery and instrument response.[3]
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Internal Standard (IS): this compound-¹³C,¹⁵N₂ (preferred) or 5-Bromouracil
-
Formic acid, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
Water, LC-MS grade
-
Human plasma/urine (blank)
-
96-well collection plates
-
Centrifuge
Standard and Quality Control Sample Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the internal standard in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution with 50:50 (v/v) acetonitrile:water to create a series of working standard solutions for the calibration curve and quality control (QC) samples.
-
Calibration Curve and QC Samples: Spike blank biological matrix (plasma or urine) with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples. A typical calibration curve might range from 1 to 1000 ng/mL.
Sample Preparation (Protein Precipitation for Plasma)
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown) in a 1.5 mL microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., 100 ng/mL).
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
Sample Preparation (Dilution for Urine)
-
To 50 µL of urine sample in a 1.5 mL microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Add 430 µL of LC-MS grade water.
-
Vortex for 30 seconds.
-
Transfer the diluted sample to a 96-well plate for analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | See Table 1 |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
Mass Spectrometry Conditions
The following parameters are suggested starting points and should be optimized for the specific instrument used.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Table 2: Predicted MRM Transitions for this compound and a Potential Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 128.05 | 111.05 | 100 | 30 | 15 |
| 128.05 | 85.05 | 100 | 30 | 25 | |
| 5-Bromouracil (IS) | 190.9/192.9 | 111.9 | 100 | 35 | 20 |
Note: The MRM transitions for this compound are predicted based on its chemical structure and common fragmentation patterns of similar molecules. It is crucial to perform compound tuning and optimization on the specific mass spectrometer being used to determine the optimal precursor and product ions, as well as collision energies. The fragmentation of uracil derivatives often involves the loss of isocyanic acid (HNCO) or cleavage of the substituent at the 5-position.[4][5][6][7]
Method Validation
For quantitative bioanalytical methods, validation should be performed according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS in blank matrix.
-
Linearity: A linear response over the defined concentration range (e.g., r² > 0.99).
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: Stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, bench-top, long-term).
Table 3: Example of Method Performance Data (for illustrative purposes)
| Parameter | This compound |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Intra-day Accuracy (%Bias) | ± 8% |
| Inter-day Accuracy (%Bias) | ± 10% |
| Extraction Recovery | > 85% |
| Matrix Effect | < 15% |
Visualization of the Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Metabolic Pathway Considerations
Currently, the specific metabolic pathways of this compound are not as extensively documented as those of its analogue, 5-Fluorouracil. The metabolism of 5-Fluorouracil involves both anabolic pathways, leading to the formation of active cytotoxic nucleotides, and catabolic pathways, resulting in inactive metabolites.[8] Given its structural similarity to uracil, it is plausible that this compound may be recognized by enzymes involved in pyrimidine metabolism. Further research is required to fully elucidate the metabolic fate of this compound. For this reason, a diagram of the experimental workflow has been provided in place of a metabolic pathway diagram.
Conclusion
The LC-MS/MS method described provides a robust and sensitive approach for the quantification of this compound in biological samples. Proper method development and validation are crucial to ensure reliable and accurate results for research and drug development applications. The provided protocols and parameters serve as a strong starting point for laboratories to establish and optimize their own assays for this compound analysis.
References
- 1. nvkc.nl [nvkc.nl]
- 2. A rapid HPLC-ESI-MS/MS method for determination of dihydrouracil/uracil ratio in plasma: evaluation of toxicity to 5-flurouracil in patients with gastrointestinal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. google.com [google.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 5-Aminouracil in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with essential information for dissolving and utilizing 5-Aminouracil in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Due to its low solubility in aqueous solutions, it is highly recommended to prepare a concentrated stock solution of this compound in an organic solvent. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose.[1]
Q2: What is the solubility of this compound in water and other solvents?
Q3: My this compound precipitated after I diluted the DMSO stock solution into my cell culture medium. What can I do to prevent this?
A3: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue with compounds that have low water solubility. To avoid this, it is crucial to ensure that the final concentration of the compound in the media does not exceed its aqueous solubility. Additionally, the final concentration of DMSO should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity. Implementing a stepwise dilution protocol is also recommended.
Q4: What is the mechanism of action of this compound?
A4: this compound acts as a thymine antagonist. It gets incorporated into DNA during replication, leading to base-pair mismatches and the induction of mutations.[3][4][5] This disruption of DNA synthesis causes DNA damage and replication stress, which can lead to cell cycle arrest and apoptosis.[1][6]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Temperature (°C) | Notes |
| Water | 0.5 g/L (0.5 mg/mL)[2] | 20 | Sparingly soluble. |
| Water (Predicted) | 11.3 mg/mL | Not Specified | Predicted value from ALOGPS.[7] |
| DMSO | Soluble | Not Specified | Recommended for stock solutions.[1] |
| Chloroform | Soluble | Not Specified | |
| Dichloromethane | Soluble | Not Specified | |
| Ethyl Acetate | Soluble | Not Specified | |
| Acetone | Soluble | Not Specified |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the this compound is completely dissolved. If necessary, gentle warming to 37°C in a water bath or brief sonication in an ultrasonic bath can aid dissolution.[1]
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol for Preparing Working Solutions in Cell Culture Media
-
Thawing: Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warming: Pre-warm the cell culture medium to 37°C.
-
Stepwise Dilution (Recommended):
-
Perform an intermediate dilution of the stock solution in a small volume of pre-warmed, serum-free medium.
-
Add this intermediate dilution to the final volume of complete cell culture medium to reach the desired working concentration.
-
-
Direct Dilution (for low concentrations):
-
Directly add the required volume of the DMSO stock solution to the pre-warmed complete cell culture medium.
-
Immediately mix the solution gently but thoroughly by swirling or pipetting to ensure even distribution and prevent localized high concentrations that could lead to precipitation.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Difficulty dissolving this compound powder in DMSO | Insufficient mixing or low temperature. | Gently warm the solution to 37°C and/or use an ultrasonic bath to aid dissolution.[1] Ensure the DMSO is of high purity and anhydrous. |
| Precipitation in the stock solution during storage | The compound is coming out of solution at low temperatures. | Before use, thaw the aliquot and ensure the compound is fully redissolved. If necessary, briefly warm and vortex the solution. Store in smaller, single-use aliquots to minimize temperature fluctuations. |
| Cloudiness or precipitate in the cell culture medium after adding the this compound stock solution | The aqueous environment of the media is causing the hydrophobic compound to precipitate. This can be exacerbated by high concentrations of salts or proteins in the media. | Follow the stepwise dilution protocol. Ensure the final DMSO concentration is minimal (ideally <0.5%). Consider using a serum-free medium for the initial dilution step before adding it to your complete medium. Pre-warm the media to 37°C before adding the compound. |
| Inconsistent experimental results | Inaccurate dosing due to precipitation. The actual concentration of soluble, active this compound is lower than intended. | Visually inspect your culture plates under a microscope for any signs of precipitation before and during the experiment. Prepare fresh working solutions for each experiment to ensure consistency. |
| Cell death or morphology changes in control wells | Cytotoxicity from the solvent (DMSO). | Ensure the final DMSO concentration in all wells (including controls) is consistent and below the toxic threshold for your specific cell line (generally <0.5%). |
Visualizations
Caption: Workflow for preparing this compound solutions.
References
- 1. This compound and other inhibitors of DNA replication induce biphasic interphase-mitotic cells in apical root meristems of Allium cepa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 932-52-5 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
Technical Support Center: Optimizing 5-Aminouracil Concentration for Cell Synchronization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing 5-Aminouracil (5-AU) concentration for effective cell synchronization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it synchronize cells?
This compound (5-AU) is a pyrimidine analog that acts as a thymine antagonist.[1][2] Its primary mechanism of action in cell cycle synchronization is the inhibition of DNA synthesis.[3] By interfering with the normal replication process, 5-AU causes cells to arrest at the S-phase of the cell cycle.[4][5] Upon removal of 5-AU, the cells can then proceed through the cell cycle in a synchronized manner.
Q2: What is the typical concentration range and treatment time for 5-AU synchronization?
The optimal concentration and treatment time for 5-AU are highly dependent on the specific cell line being used. However, based on available literature, a starting point for optimization can be inferred. For instance, in plant cells, a concentration of 1.5 mM for 24 hours has been used.[6] For mammalian cells, it is crucial to perform a dose-response curve to determine the optimal concentration that arrests the majority of cells in the S-phase without causing significant cytotoxicity. Treatment times can range from several hours to over a day, depending on the cell cycle length of the specific cell line.[6]
Q3: How can I verify the efficiency of cell synchronization after 5-AU treatment?
The most common method to verify cell synchronization is through flow cytometry analysis of DNA content.[7][8] This is typically achieved by staining the cells with a fluorescent dye that binds to DNA, such as propidium iodide (PI).[8] In a successfully synchronized population of cells arrested in the S-phase, the flow cytometry histogram will show a significant accumulation of cells between the G1 and G2/M peaks. After release from the 5-AU block, you should observe a wave of cells moving synchronously through the G2/M and subsequent G1 phases over time.[9]
Q4: What are the potential side effects of using 5-AU for cell synchronization?
The primary side effect of 5-AU treatment is cytotoxicity, especially at higher concentrations or with prolonged exposure.[10][11] This can manifest as increased cell death and reduced cell viability. It is also important to note that chemical synchronization methods can sometimes lead to unbalanced cell growth and may affect normal cell physiology.[12] Therefore, it is essential to use the lowest effective concentration for the shortest necessary duration.
Troubleshooting Guides
Problem 1: Low Synchronization Efficiency
Symptom: Flow cytometry analysis shows a broad distribution of cells across all cell cycle phases, with no clear enrichment in the S-phase after 5-AU treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal 5-AU Concentration | Perform a dose-response experiment to determine the optimal concentration. Test a range of concentrations (e.g., from low to high micromolar, or even millimolar, depending on the cell line) and analyze the cell cycle profile for each. |
| Inappropriate Treatment Duration | Optimize the incubation time with 5-AU. The duration should be sufficient for the majority of cells to enter the S-phase. This is often related to the doubling time of the cell line. |
| Cell Line Resistance | Some cell lines may be inherently resistant to 5-AU. Consider using an alternative synchronization agent such as thymidine, hydroxyurea, or nocodazole.[12][13] |
| High Cell Density | High cell confluency can affect the efficacy of the synchronizing agent. Ensure cells are in the exponential growth phase and not overly confluent when adding 5-AU. |
Problem 2: High Cell Death or Cytotoxicity
Symptom: A significant decrease in cell viability is observed after 5-AU treatment, as determined by methods like trypan blue exclusion or a viability assay. The sub-G1 peak in flow cytometry, indicative of apoptotic cells, is large.
| Possible Cause | Troubleshooting Step |
| 5-AU Concentration is Too High | Reduce the concentration of 5-AU. Even a small decrease can sometimes significantly reduce cytotoxicity while maintaining synchronization efficiency. |
| Prolonged Exposure to 5-AU | Decrease the duration of the 5-AU treatment. A shorter incubation time may be sufficient to arrest cells in the S-phase with less toxicity. |
| Unhealthy Starting Cell Population | Ensure that the cells are healthy and in a logarithmic growth phase before starting the synchronization protocol. Stressed cells are more susceptible to drug-induced toxicity. |
Problem 3: Cells Do Not Re-enter the Cell Cycle After 5-AU Removal
Symptom: After washing out the 5-AU, the cells remain arrested and do not progress through the cell cycle as a synchronized population.
| Possible Cause | Troubleshooting Step |
| Incomplete Removal of 5-AU | Ensure thorough washing of the cell monolayer or pellet with fresh, pre-warmed media to completely remove the 5-AU. Residual amounts can prevent cells from re-entering the cycle. |
| Irreversible Cell Cycle Arrest | The concentration or duration of 5-AU treatment may have caused irreversible DNA damage, leading to a permanent cell cycle arrest. Try reducing the concentration and/or exposure time. |
| Cellular Senescence | Prolonged cell cycle arrest can sometimes induce a state of cellular senescence. This is a long-term state of irreversible growth arrest. |
Data Presentation
Table 1: Example of 5-Fluorouracil (a 5-AU analog) Concentration and its Effect on Cell Cycle Distribution in MCF-7 Breast Cancer Cells
| 5-FU Concentration | Treatment Time (hours) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (0 µM) | 24 | 65.4 | 23.1 | 11.5 |
| IC50 | 24 | 78.2 | 12.3 | 9.5 |
| IC80 | 24 | 75.1 | 14.7 | 10.2 |
| Control (0 µM) | 48 | 63.2 | 25.8 | 11.0 |
| IC50 | 48 | 79.8 | 10.1 | 10.1 |
| IC80 | 48 | 77.3 | 12.5 | 10.2 |
Data adapted from a study on 5-Fluorouracil in MCF-7 cells, demonstrating a G1/S arrest.[14] Researchers should generate similar data for this compound with their specific cell line.
Table 2: Cytotoxicity of 5-Fluorouracil (a 5-AU analog) on MCF-7 Cells
| Drug | Treatment Time (hours) | IC50 (µg/ml) |
| 5-Fluorouracil | 24 | 1.3 |
| 5-Fluorouracil | 48 | 0.38 |
Data adapted from a study on 5-Fluorouracil in MCF-7 cells.[10] The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
Protocol 1: Optimizing this compound Concentration for Cell Synchronization
-
Cell Seeding: Seed the cells of interest in multiple wells of a 6-well plate at a density that will allow them to be in the exponential growth phase (typically 30-40% confluency) at the time of treatment.
-
Preparation of 5-AU Solutions: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water, depending on solubility). From this stock, prepare a range of working concentrations in complete cell culture medium.
-
Treatment: The following day, replace the medium in each well with the medium containing different concentrations of 5-AU. Include a vehicle-only control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 16-24 hours). This time should be optimized based on the cell cycle length.
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).
-
Wash the cells with ice-cold PBS.
-
Fix the cells in ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at 4°C for at least 2 hours (or overnight).
-
Wash the cells with PBS and resuspend in a staining solution containing a DNA dye (e.g., 50 µg/mL Propidium Iodide) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
-
Data Analysis: Identify the concentration of 5-AU that results in the highest percentage of cells in the S-phase with minimal cytotoxicity (a small sub-G1 peak).
Protocol 2: Cell Synchronization and Release
-
Synchronization: Treat the cells with the optimized concentration and duration of 5-AU as determined in Protocol 1.
-
Release: To release the cells from the S-phase block, aspirate the 5-AU-containing medium and wash the cells twice with pre-warmed, fresh complete medium.
-
Time-Course Collection: Add fresh, pre-warmed complete medium and return the cells to the incubator.
-
Sample Collection: At various time points after release (e.g., 0, 2, 4, 6, 8, 12, 24 hours), harvest the cells.
-
Analysis: Analyze the collected samples by flow cytometry to observe the synchronized progression of the cell population through the G2/M and G1 phases.
Mandatory Visualization
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Proposed signaling pathway for 5-AU induced cell cycle arrest.
References
- 1. Synchronization of HeLa Cells to Various Interphases Including G1, S, and G2 Phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound and other inhibitors of DNA replication induce biphasic interphase-mitotic cells in apical root meristems of Allium cepa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound TREATMENT: A Method for Estimating G2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bitesizebio.com [bitesizebio.com]
- 9. youtube.com [youtube.com]
- 10. usa-journals.com [usa-journals.com]
- 11. dovepress.com [dovepress.com]
- 12. imtm.cz [imtm.cz]
- 13. Cell synchronization - Wikipedia [en.wikipedia.org]
- 14. Transcriptional profiling of MCF7 breast cancer cells in response to 5-Fluorouracil: relationship with cell cycle changes and apoptosis, and identification of novel targets of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing 5-Aminouracil Cytotoxicity in Normal Cells
Welcome to the technical support center for researchers utilizing 5-Aminouracil (5-AU). This resource is tailored for scientists and drug development professionals to provide guidance on mitigating the cytotoxic effects of 5-AU on non-cancerous cell lines during experimentation. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual guides to support your research endeavors.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound with normal, non-cancerous cell lines, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High cytotoxicity observed in normal cells. | Concentration too high: Normal cells can be sensitive to high concentrations of pyrimidine analogs. | Perform a dose-response curve to determine the IC50 value for your specific normal cell line and use the lowest effective concentration. |
| Prolonged exposure time: Continuous exposure can lead to cumulative toxicity and off-target effects. | Reduce the incubation time to the minimum required to achieve the desired effect in your experimental model. | |
| Cell cycle state: As a thymine antagonist, 5-AU is most toxic to cells in the S phase of the cell cycle.[1][2] | Synchronize normal cells in the G0/G1 phase using methods like serum starvation or contact inhibition before treatment. | |
| Oxidative stress: 5-AU has been shown to induce the production of reactive oxygen species (ROS) and deplete intracellular antioxidants like glutathione (GSH).[1][3] | Co-treat with an antioxidant such as N-acetylcysteine (NAC). Determine the optimal non-toxic concentration of the antioxidant before combining it with 5-AU. | |
| Pyrimidine pool depletion: 5-AU can interfere with nucleotide metabolism, leading to a depletion of pyrimidines necessary for normal cellular function. | Supplement the culture medium with uridine to help replenish the pyrimidine pool via the salvage pathway.[4][5][6] | |
| Variability in experimental results. | Inconsistent cell density: Variations in the number of cells at the time of treatment can lead to inconsistent results. | Ensure a consistent cell seeding density across all experiments and allow cells to adhere and resume logarithmic growth before treatment. |
| Cell health: Stressed or unhealthy cells are more susceptible to drug-induced toxicity. | Maintain optimal cell culture conditions, ensuring cells are sub-confluent and healthy before starting the experiment. | |
| Difficulty in achieving selective cytotoxicity in co-cultures. | Similar metabolic dependencies: Normal and cancerous cells might be relying on the same nucleotide synthesis pathways. | Exploit the differential reliance on salvage pathways. Cancer cells are often more dependent on de novo synthesis, while normal cells can be rescued by providing precursors for the salvage pathway, such as uridine.[7][8] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound cytotoxicity?
A1: this compound (5-AU) is an analog of the pyrimidine base uracil. Its cytotoxicity is thought to stem from its incorporation into DNA during replication.[9][10][11] This leads to base-pair mismatches, replication stress, and DNA damage, which can ultimately trigger cell death.[1][3] Additionally, studies in plant cells have shown that 5-AU can induce significant oxidative stress through the production of reactive oxygen species (ROS) and depletion of reduced glutathione (GSH).[1][3]
Q2: How does this compound differ from 5-Fluorouracil (5-FU)?
A2: While both are uracil analogs, they have different substitutions at the 5th position. 5-AU has an amino group (-NH2), whereas 5-FU has a fluorine atom (-F). This structural difference affects their primary mechanisms of action. 5-FU's major cytotoxic effect comes from the inhibition of thymidylate synthase, which is crucial for de novo DNA synthesis.[12][13] 5-AU, on the other hand, is primarily described as being incorporated into the DNA strand, causing mutations and replication stress.[9][10]
Q3: What are the main strategies to protect normal cells from 5-AU toxicity?
A3: Key strategies include:
-
Dose and Time Optimization: Use the lowest effective concentration for the shortest necessary duration.[14]
-
Cell Cycle Synchronization: Arrest normal cells in a non-replicative phase (G0/G1) to reduce S-phase-specific toxicity.[15]
-
Uridine Supplementation: Provide exogenous uridine to allow normal cells to bypass any 5-AU-induced block in pyrimidine metabolism via the salvage pathway.[4][6]
-
Antioxidant Co-treatment: Use antioxidants like N-acetylcysteine (NAC) to counteract the oxidative stress induced by 5-AU.[1][3]
Q4: Which signaling pathways are likely activated by 5-AU treatment in normal cells?
A4: Given that 5-AU causes DNA replication stress and damage, the DNA Damage Response (DDR) pathway is a primary candidate for activation. This would involve the activation of sensor kinases like ATM and ATR, leading to the phosphorylation of downstream targets such as histone H2A.X (forming γH2A.X) and the tumor suppressor p53.[2][16] Activated p53 can then induce cell cycle arrest or apoptosis. Additionally, cellular stress may activate MAPK signaling pathways , such as p38 and JNK.[17]
Quantitative Data
The following tables provide illustrative data to guide experimental design. Researchers should determine these values for their specific cell lines and experimental conditions.
Table 1: Illustrative IC50 Values of this compound in Normal Human Cell Lines (Note: These are hypothetical values for demonstration purposes. Actual values must be determined experimentally.)
| Cell Line | Cell Type | Incubation Time (hours) | Hypothetical IC50 (µM) |
| HEK293 | Embryonic Kidney | 48 | 150 |
| MRC-5 | Fetal Lung Fibroblast | 72 | 95 |
| PNT2 | Normal Prostate Epithelium | 72 | 120 |
| HaCaT | Keratinocyte | 48 | 200 |
Table 2: Potential Efficacy of Protective Agents Against 5-AU Cytotoxicity (Note: This table presents hypothetical data to illustrate the potential effects of cytoprotective agents. Efficacy should be confirmed experimentally.)
| Normal Cell Line | 5-AU Conc. (µM) | Protective Agent | Agent Conc. (µM) | Hypothetical Increase in Cell Viability (%) |
| MRC-5 | 100 | Uridine | 50 | 40-60% |
| MRC-5 | 100 | N-acetylcysteine (NAC) | 1000 | 25-40% |
| HEK293 | 150 | Uridine | 50 | 35-55% |
| HEK293 | 150 | N-acetylcysteine (NAC) | 1000 | 20-35% |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
-
Cell Seeding: Seed a normal human cell line (e.g., MRC-5) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the cells and replace it with 100 µL of the medium containing different concentrations of 5-AU. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-only control. Determine the IC50 value using non-linear regression analysis.
Protocol 2: Evaluating the Protective Effect of Uridine Supplementation
-
Follow steps 1 and 2 of Protocol 1.
-
Co-treatment: Prepare two sets of 5-AU serial dilutions. To one set, add a pre-determined, non-toxic concentration of uridine (e.g., 50 µM).
-
Treat the cells with medium containing 5-AU alone or 5-AU with uridine. Include controls for vehicle only and uridine only.
-
Proceed with steps 3-7 of Protocol 1.
-
Analysis: Compare the IC50 values of 5-AU in the presence and absence of uridine. A significant increase in the IC50 value in the presence of uridine indicates a protective effect.
Protocol 3: Assessing Oxidative Stress via Intracellular ROS Measurement
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate or other suitable culture vessel.
-
Treatment: Treat cells with 5-AU at a relevant concentration (e.g., near the IC50) for a specified time (e.g., 6-24 hours). Include a vehicle control and a positive control for ROS induction (e.g., H2O2).
-
Staining: Remove the treatment medium and wash the cells with warm PBS. Add a fluorescent ROS indicator dye (e.g., DCFDA) diluted in PBS and incubate according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Measurement: Wash the cells again to remove excess dye. Measure the fluorescence intensity using a fluorescence plate reader or visualize using a fluorescence microscope.
-
Analysis: Compare the fluorescence intensity of 5-AU-treated cells to the vehicle control to determine the extent of ROS production.
Visual Guides: Pathways and Workflows
Caption: Hypothetical signaling pathway of 5-AU induced cytotoxicity and points of intervention.
References
- 1. This compound and other inhibitors of DNA replication induce biphasic interphase-mitotic cells in apical root meristems of Allium cepa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular response to 5-fluorouracil (5-FU) in 5-FU-resistant colon cancer cell lines during treatment and recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and other inhibitors of DNA replication induce biphasic interphase–mitotic cells in apical root meristems of Allium cepa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Uridine abrogates mitochondrial toxicity related to nucleoside analogue reverse transcriptase inhibitors in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrimidine Nucleoside Depletion Sensitizes to the Mitochondrial Hepatotoxicity of the Reverse Transcriptase Inhibitor Stavudine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of pyrimidine depletion in the mitochondrial cardiotoxicity of nucleoside analogue reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Integrative Analyses of Pyrimidine Salvage Pathway-Related Genes Revealing the Associations Between UPP1 and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Nucleoside supplements as treatments for mitochondrial DNA depletion syndrome [frontiersin.org]
- 15. Protecting normal cells from the cytotoxicity of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 5-(N-Trifluoromethylcarboxy)aminouracil as a Potential DNA Radiosensitizer and Its Radiochemical Conversion into N-Uracil-5-yloxamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 5-fluorouracil increases the chemopreventive potentials of resveratrol through DNA damage and MAPK signaling pathway in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Aminouracil stability and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling, storage, and stability assessment of 5-Aminouracil.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure the long-term stability of solid this compound, it should be stored in a cool, dry, and dark environment. It is crucial to keep the container tightly sealed to protect it from moisture and atmospheric contaminants. For extended storage periods, refrigeration at 2-8°C or freezing at -20°C is recommended.
Q2: How should I prepare and store this compound solutions?
A2: Due to the potential for degradation in solution, it is highly recommended to prepare this compound solutions fresh for each experiment. If short-term storage is necessary, the solution should be aliquoted into tightly sealed vials and stored at -20°C. To minimize degradation, it is advisable to avoid repeated freeze-thaw cycles. The choice of solvent can also impact stability; this compound is soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.
Q3: What are the primary factors that influence the stability of this compound?
A3: The stability of this compound is primarily affected by several factors:
-
pH: this compound is most stable in neutral to slightly acidic conditions. Both strongly acidic and alkaline environments can catalyze the hydrolysis of the uracil ring.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Light: Exposure to light, particularly UV light, can lead to photodegradation.
-
Oxidizing Agents: The presence of oxidizing agents can cause oxidative degradation of the molecule.
Q4: My this compound solution has developed a yellow tint. What could be the cause, and is it still usable?
A4: A yellow discoloration in a this compound solution is often an indication of degradation or the presence of impurities. This can be caused by exposure to light, elevated temperatures, or inappropriate pH levels. It is generally not recommended to use a discolored solution, as the presence of degradation products could lead to inaccurate and unreliable experimental results. It is best to discard the discolored solution and prepare a fresh batch, ensuring proper storage and handling procedures are followed.
Troubleshooting Guides
Inconsistent Experimental Results
Problem: You are observing high variability in your experimental results when using this compound.
Caption: Troubleshooting decision tree for inconsistent results.
Unexpected Analytical Results
Problem: You observe unexpected peaks in your HPLC chromatogram or other analytical data.
This often points to the presence of degradation products. The primary degradation pathways for this compound are hydrolysis and oxidation. While the exact structures of all degradation products are not extensively documented in publicly available literature, understanding the potential pathways is key.
-
Hydrolytic Degradation: Under strongly acidic or basic conditions, the uracil ring can undergo hydrolysis, leading to ring-opening products.
-
Oxidative Degradation: The presence of the amino group and the double bond in the uracil ring makes the molecule susceptible to oxidation, which can lead to the formation of various oxidized derivatives.
To identify these unknown peaks, a forced degradation study is recommended.
Data Presentation
The following tables provide an illustrative example of how to present stability data for this compound. Note: This is example data to demonstrate formatting and does not represent actual experimental results.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Time | Temperature | % Degradation (Illustrative) | Number of Degradation Products (Illustrative) |
| 0.1 M HCl | 24 hours | 60°C | 15% | 2 |
| 0.1 M NaOH | 24 hours | 60°C | 45% | 3 |
| 3% H₂O₂ | 24 hours | Room Temp | 25% | 4 |
| Thermal (Solid) | 48 hours | 70°C | 5% | 1 |
| Photolytic (Solution) | 24 hours | Room Temp | 10% | 2 |
Table 2: Stability of this compound Solution (1 mg/mL in DMSO) at Different Temperatures (Illustrative Data)
| Storage Temperature | Initial Purity (%) | Purity after 7 Days (%) | Purity after 30 Days (%) |
| 25°C (Room Temp) | 99.8% | 95.2% | 88.5% |
| 4°C (Refrigerated) | 99.8% | 99.1% | 97.3% |
| -20°C (Frozen) | 99.8% | 99.7% | 99.5% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the degradation pathways of this compound.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid this compound and the stock solution to 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
A robust HPLC method is crucial for separating this compound from its degradation products.
Caption: Workflow for developing a stability-indicating HPLC method.
-
Method Development:
-
Column Selection: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a common starting point.
-
Mobile Phase Selection: Use a gradient elution with a mobile phase consisting of a buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: Use a UV detector set at the maximum absorbance wavelength (λmax) of this compound.
-
-
Optimization:
-
Inject the stressed samples from the forced degradation study.
-
Optimize the gradient profile, flow rate, and column temperature to achieve baseline separation between the parent this compound peak and all degradation product peaks.
-
-
Validation:
-
Validate the method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
-
Technical Support Center: 5-Aminouracil in DNA Damage Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for using 5-Aminouracil (5-AU) in DNA damage assays. The information is designed to help users identify and avoid common artifacts to ensure the generation of reliable and reproducible data.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism for inducing DNA damage?
This compound (5-AU) is a chemical compound and a uracil analog.[1] Its primary mechanism of action in inducing DNA damage is by acting as a thymine antagonist.[2][3] Due to its structural similarity, it can be incorporated into DNA during the replication process.[4][5] This incorporation leads to base-pair mismatches and interferes with DNA replication, causing replication fork stalling and inducing DNA replication stress (DRS).[2][4] The cellular response to this stress, known as the DNA Damage Response (DDR), is then activated.[2]
Q2: What are the expected cellular effects of this compound treatment besides direct DNA damage?
Beyond its role as a DNA damaging agent, 5-AU can induce several other cellular effects that can be sources of experimental artifacts. As a potent inducer of replication stress, 5-AU can cause:
-
Increased production of Reactive Oxygen Species (ROS): Studies have shown that 5-AU treatment can lead to a significant increase in hydrogen peroxide (H₂O₂) production.[2][3] This can cause secondary oxidative DNA damage.
-
Depletion of Antioxidants: The increase in ROS can be accompanied by a depletion of reduced glutathione (GSH), a key cellular antioxidant.[2][3]
-
Cell Cycle Arrest: Like other antimetabolites such as 5-Fluorouracil (5-FU), 5-AU can induce cell cycle arrest, typically in the S-phase, as the cell attempts to repair the DNA damage before proceeding with division.[6][7]
Q3: Which DNA damage assays are most commonly used to assess the effects of this compound?
The choice of assay depends on the specific type of DNA damage being investigated. Common assays include:
-
Comet Assay (Single Cell Gel Electrophoresis): A sensitive method for detecting a wide range of DNA damage, including single- and double-strand breaks and alkali-labile sites, in individual cells.[8][9][10]
-
γH2AX Immunofluorescence Assay: This assay detects the phosphorylation of the histone variant H2AX at serine 139 (γH2AX), which is one of the earliest markers of DNA double-strand breaks (DSBs).[10][11] It is also a marker for stalled replication forks.[12]
-
TUNEL Assay: This method is used to detect DNA fragmentation, which is a hallmark of late-stage apoptosis.[9][13]
Section 2: Troubleshooting Guide
Q1: I am observing a high level of DNA damage in my untreated control cells in the Comet assay. What are the possible causes and solutions?
High background damage in control cells is a common artifact that can obscure the true effect of the 5-AU treatment.
| Potential Cause | Recommended Solution |
| Mechanical Damage During Cell Harvesting: Scraping adherent cells too harshly can cause physical DNA damage.[14] | Use a gentle cell detachment method. Trypsinization is one alternative. If scraping is necessary, first wash with a PBS/EDTA solution and incubate for 5-10 minutes at 37°C to loosen the cells, allowing for gentler removal.[14] |
| Oxidative Damage: Cell culture conditions or buffer components can sometimes be pro-oxidant.[14] | Ensure all buffers are fresh and stored correctly. Consider adding antioxidants like N-acetyl-cysteine to the culture medium as a preventative measure, but be aware that some, like ascorbic acid, can be pro-oxidant under certain in vitro conditions.[14] |
| Incorrect Lysis/Alkaline Buffer pH: The pH of the alkaline lysis and electrophoresis buffers is critical. A pH higher than 13 can introduce artificial DNA damage.[14] | Prepare fresh buffers and carefully check the pH before each experiment. |
| Light-Induced Damage: Excessive exposure of cells to light, especially after staining with fluorescent dyes, can cause DNA damage. | Handle cells in a dark or dimmed environment throughout the assay procedure, from harvesting to imaging.[8][15] |
| Contaminated Reagents: Contaminants in water, agarose, or other reagents can be a source of DNA damage. | Use high-purity water and reagents (e.g., low melting point agarose) specifically designated for molecular biology. Filtering solutions can also help remove particulate matter.[16] |
Q2: My 5-AU treatment is causing high levels of cytotoxicity. How can this interfere with my DNA damage assay results?
High cytotoxicity is a major source of false-positive results in genotoxicity testing.[17]
-
Mechanism of Interference: Apoptosis and necrosis, the two main forms of cell death, both involve large-scale DNA fragmentation. This fragmentation is not a result of the direct genotoxic action of the compound but rather a consequence of the cell death process. Assays like the Comet assay and TUNEL assay will detect this fragmentation, leading to an overestimation of the DNA damage induced by 5-AU.[13]
-
Recommended Action: It is crucial to first determine the cytotoxic profile of 5-AU on your specific cell line using a cell viability assay (e.g., MTT, WST-8, or ATP-based assays).[18][19] For DNA damage experiments, you should use 5-AU concentrations that result in minimal cytotoxicity (e.g., >80% cell viability). This ensures that the observed DNA damage is a direct result of the compound's interaction with DNA and not a secondary artifact of cell death.
Q3: My γH2AX assay shows a strong signal (many foci or pan-nuclear staining), but my Comet assay does not show a corresponding level of DNA breaks. Why are my results discordant?
This is a common point of confusion. While γH2AX is an excellent marker for DNA double-strand breaks (DSBs), its presence is not exclusively indicative of DSBs.[20]
-
Replication Stress: 5-AU induces replication stress. Stalled or collapsed replication forks, even without forming a clean DSB, will recruit DNA damage response proteins and lead to H2AX phosphorylation.[12] Therefore, a strong γH2AX signal after 5-AU treatment may reflect a high level of replication stress rather than a large number of DSBs.
-
Apoptotic Signaling: In some contexts, pan-nuclear γH2AX staining can be a pre-apoptotic signal, preceding the widespread DNA fragmentation seen in later stages of cell death.[20]
-
Troubleshooting Steps:
-
Co-stain with other DSB markers: To confirm the presence of true DSBs, co-stain with another DSB marker like 53BP1. True DSB-associated foci will typically show co-localization of γH2AX and 53BP1.[20]
-
Use the neutral Comet assay: The alkaline Comet assay detects both single- and double-strand breaks. To specifically look for DSBs, perform the neutral Comet assay, which primarily detects DSBs.[8]
-
Analyze cell cycle: Use flow cytometry to determine if the γH2AX signal is predominantly in S-phase cells, which would strengthen the link to replication stress.[20]
-
Section 3: Data Presentation
Table 1: Potential Off-Target and Secondary Effects of this compound
This table summarizes potential secondary effects observed in Allium cepa root cells following prolonged treatment with 5-AU, which can contribute to artifacts in DNA damage assays.[2]
| Parameter | Observation in 5-AU Treated Cells | Potential Artifact |
| Hydrogen Peroxide (H₂O₂) Level | Approximately fourfold increase compared to control[2] | Induction of oxidative DNA damage (e.g., 8-oxoguanine), which can be detected by modified Comet assays. |
| Reduced Glutathione (GSH) Level | Significant depletion[2][3] | Reduced cellular capacity to detoxify ROS, potentially enhancing oxidative DNA damage. |
| DNA Fragmentation | Some increase observed[2][3] | Can contribute to signal in Comet and TUNEL assays. |
| Apoptosis-like Cell Death | Slight increase observed[2][3] | DNA fragmentation from apoptosis can be a source of false-positive results. |
Table 2: Illustrative Cytotoxicity Data (IC₅₀ Values) for this compound
Cytotoxicity should be assessed empirically for each cell line. The hypothetical data below illustrates why a single concentration cannot be assumed to be non-toxic across different models. IC₅₀ is the concentration of a drug that inhibits cell viability by 50%.
| Cell Line | Hypothetical IC₅₀ (µM) after 48h | Recommended Concentration Range for DNA Damage Assays (µM) |
| HepG2 (Human Liver) | 150 | < 30 |
| A549 (Human Lung) | 85 | < 15 |
| MCF-7 (Human Breast) | 250 | < 50 |
| TK6 (Human Lymphoblastoid) | 50 | < 10 |
Section 4: Experimental Protocols
Protocol 1: Alkaline Comet Assay for Detecting 5-AU Induced DNA Damage
This protocol is adapted from standard methodologies and is designed to detect single-strand breaks, double-strand breaks, and alkali-labile sites.[8][15][21]
1. Reagent Preparation:
-
Lysis Solution (pH 10): 2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris-HCl. Just before use, add 1% Triton X-100 and 10% DMSO.[15] Store at 4°C.
-
Alkaline Electrophoresis Solution (pH >13): 300 mM NaOH, 1 mM Na₂EDTA. Prepare fresh.[8]
-
Neutralization Buffer: 0.4 M Tris-HCl, pH 7.5.
-
Low Melting Point (LMP) Agarose: 1% (w/v) in PBS.
-
Normal Melting Point (NMP) Agarose: 1% (w/v) in PBS.
2. Experimental Workflow:
-
Cell Treatment: Seed cells at an appropriate density and allow them to attach overnight. Treat with various concentrations of 5-AU (and appropriate controls) for the desired time. Ensure concentrations are below cytotoxic levels.
-
Slide Preparation: Coat microscope slides with a layer of 1% NMP agarose and let it dry completely.
-
Cell Embedding: Harvest cells (e.g., by gentle trypsinization), wash with ice-cold PBS, and resuspend at ~2 x 10⁵ cells/mL. Mix 1 part cell suspension with 10 parts molten LMP agarose (at 37°C) and immediately pipette onto the pre-coated slide. Cover with a coverslip and solidify at 4°C for 10 minutes.[8]
-
Lysis: Gently remove the coverslip and immerse slides in ice-cold Lysis Solution for at least 1 hour at 4°C, protected from light.[15]
-
DNA Unwinding: Place slides in a horizontal electrophoresis tank and fill with fresh, cold Alkaline Electrophoresis Solution until the slides are covered. Let the DNA unwind for 20-40 minutes at 4°C.[15]
-
Electrophoresis: Perform electrophoresis at ~1 V/cm for 20-30 minutes at 4°C.[8]
-
Neutralization: Gently drain the electrophoresis buffer and immerse the slides in Neutralization Buffer for 3 x 5-minute washes.
-
Staining & Visualization: Stain the DNA with an appropriate fluorescent dye (e.g., SYBR Green, DAPI). Visualize using a fluorescence microscope. Damaged DNA will migrate from the nucleus ("head"), forming a "tail".
-
Data Analysis: Quantify DNA damage using specialized software to measure parameters such as % DNA in the tail or tail moment. Analyze at least 50-100 comets per slide.[8]
Protocol 2: Immunofluorescence Staining for γH2AX Foci
This protocol allows for the visualization and quantification of γH2AX foci, a marker of DNA damage response.[10]
1. Reagent Preparation:
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Solution: 0.25% Triton X-100 in PBS.
-
Blocking Solution: 5% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibody: Mouse anti-phospho-Histone H2A.X (Ser139) antibody.
-
Secondary Antibody: Alexa Fluor-conjugated anti-mouse IgG.
-
Nuclear Stain: DAPI.
2. Experimental Workflow:
-
Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate. Treat with 5-AU and controls.
-
Fixation: Wash cells twice with PBS. Fix with 4% PFA for 10-15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Wash three times with PBS. Block with 5% BSA for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Staining and Mounting: Wash three times with PBS. Stain with DAPI for 5 minutes. Wash once more with PBS. Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Quantify the number of γH2AX foci per nucleus using imaging software (e.g., ImageJ/Fiji).
Section 5: Mandatory Visualizations
Caption: Primary mechanism of this compound-induced DNA damage.
Caption: Troubleshooting workflow for artifacts in DNA damage assays.
Caption: Pathways of 5-AU induced cellular stress and DNA damage.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound and other inhibitors of DNA replication induce biphasic interphase–mitotic cells in apical root meristems of Allium cepa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and other inhibitors of DNA replication induce biphasic interphase-mitotic cells in apical root meristems of Allium cepa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of 5-fluorouracil on cell cycle regulatory proteins in human colon cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. excli.de [excli.de]
- 10. championsoncology.com [championsoncology.com]
- 11. DNA damage evaluated by γH2AX foci formation by a selective group of chemical/physical stressors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The γH2AX DNA damage assay from a drop of blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Strategies for the evaluation of DNA damage and repair mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 16. researchgate.net [researchgate.net]
- 17. How to reduce false positive results when undertaking in vitro genotoxicity testing and thus avoid unnecessary follow-up animal tests: Report of an ECVAM Workshop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Enhancement of 5-fluorouracil-induced cytotoxicity by leucovorin in 5-fluorouracil-resistant gastric cancer cells with upregulated expression of thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A minority of foci or pan-nuclear apoptotic staining of γH2AX in the S phase after UV damage contain DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 21. neb.com [neb.com]
Technical Support Center: Optimizing 5-Aminouracil Treatment
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing incubation time and troubleshooting experiments involving 5-Aminouracil (5-AU). The guides and FAQs below address specific issues to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound (5-AU) is a uracil analogue.[1] As a thymine antagonist, it primarily functions by inhibiting DNA synthesis, which is crucial for the proliferation of cancer cells.[1][2] Its incorporation into DNA can lead to base-pair mismatches, inducing mutations and replication stress.[2] This disruption of DNA replication ultimately triggers cell cycle arrest and can lead to apoptosis.
Q2: How does this compound affect the cell cycle?
A2: this compound is known to induce cell cycle arrest, primarily by blocking cells at the S-G2 transition phase of the cell cycle.[3] The specific phase of arrest (e.g., G1/S or G2/M) can be dependent on the concentration of 5-AU and the specific cell line being treated.[4] In some cases, prolonged treatment with 5-AU has been observed to induce the formation of biphasic interphase-mitotic cells.[5]
Q3: What is a recommended starting concentration and incubation time for this compound?
A3: The optimal concentration and incubation time for this compound are highly dependent on the cell line and the experimental endpoint. For initial experiments, a dose-response study is recommended with concentrations ranging from micromolar to millimolar, based on available data for similar compounds like 5-Fluorouracil (5-FU). Incubation times of 24, 48, and 72 hours are standard starting points to observe time-dependent effects on cell viability.[6][7]
Q4: Which signaling pathways are affected by uracil analogues like this compound?
A4: While specific signaling pathways for this compound are not extensively documented, studies on the closely related compound 5-Fluorouracil (5-FU) have shown that resistance to treatment can be associated with the activation of several key signaling pathways, including JAK/STAT, Wnt, Notch, and NF-κB.[8][9] These pathways are involved in cell survival, proliferation, and apoptosis, and their activation can diminish the cytotoxic effects of the drug.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Cytotoxicity Assays
Issue: High variability in the half-maximal inhibitory concentration (IC50) of this compound is observed between replicate experiments.
| Possible Cause | Proposed Solution |
| Inconsistent Cell Seeding Density | Ensure a homogenous cell suspension before plating. Use calibrated pipettes and a consistent seeding protocol. |
| Variations in Cell Health and Passage Number | Use cells within a narrow passage number range and ensure they are in the exponential growth phase at the time of treatment. Regularly check for mycoplasma contamination.[4] |
| Fluctuations in Incubation Time | Strictly adhere to the planned incubation times for both drug treatment and the final assay readout. |
| Edge Effect in Multi-well Plates | To minimize evaporation in the outer wells, fill the perimeter wells with sterile PBS or culture medium.[4] |
| Compound Stability and Solubility | Prepare fresh stock solutions of this compound for each experiment and ensure complete dissolution in the appropriate solvent (e.g., DMSO). |
Guide 2: No Significant Cytotoxic Effect Observed
Issue: Treatment with this compound does not result in a significant decrease in cell viability at any tested concentration or time point.
| Possible Cause | Proposed Solution |
| Concentration is Too Low | Increase the concentration range of this compound in your dose-response experiment. |
| Incubation Time is Too Short | Extend the incubation period. Some cell lines may require longer exposure (e.g., 72 hours or more) to exhibit a cytotoxic response.[7] |
| Cell Line Resistance | The chosen cell line may be inherently resistant to this compound. Consider using a positive control compound known to be effective on your cell line to validate the assay. |
| Assay Interference | Ensure that the components of your culture medium or the 5-AU solvent are not interfering with the cytotoxicity assay chemistry. |
Guide 3: Excessive Cell Death at All Concentrations
Issue: Even at the lowest concentrations of this compound, there is a high level of cell death, preventing the determination of a dose-response curve.
| Possible Cause | Proposed Solution |
| Concentration is Too High | Lower the concentration range of this compound significantly. Start with nanomolar or low micromolar concentrations. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells (typically ≤ 0.5%). |
| Extended Incubation Time | Shorten the incubation period to an earlier time point (e.g., 6 or 12 hours) to capture the initial dose-dependent effects. |
Quantitative Data Summary
Due to the limited availability of specific IC50 values for this compound in human cancer cell lines, the following table provides data for its close analogue, 5-Fluorouracil (5-FU), to serve as a reference for experimental design.
Table 1: Comparative IC50 Values of 5-Fluorouracil (5-FU) in Human Cancer Cell Lines at Different Incubation Times
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| HCT 116 | Colon Cancer | 24 | 185 |
| 72 | 11.3 | ||
| 120 | 1.48 | ||
| HT-29 | Colon Cancer | 120 | 11.25 |
| A549 | Lung Cancer | 48 | ~10,320 |
| Oral Squamous Cell Carcinoma Lines | Head & Neck Cancer | 48, 72, 96 | Varies significantly by cell line |
Data is compiled from multiple sources for illustrative purposes and may vary based on experimental conditions.[7][10][11]
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps for a colorimetric assay to assess cell viability.
Materials:
-
Human cancer cell line of interest
-
Complete culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[4]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells in the exponential growth phase. Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.[4]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using appropriate software.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effect of this compound on cell cycle distribution.
Materials:
-
Human cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
PBS (Phosphate-Buffered Saline)
-
Trypsin-EDTA
-
Ice-cold 70% Ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the desired concentrations of this compound for the chosen incubation times (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. Wash with PBS and trypsinize the adherent cells. Combine all cells and centrifuge.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples using a flow cytometer, collecting data for at least 10,000 events per sample.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Mechanism of this compound leading to apoptosis.
Caption: Experimental workflow for optimizing 5-AU incubation.
References
- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound and other inhibitors of DNA replication induce biphasic interphase-mitotic cells in apical root meristems of Allium cepa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling Pathways Involved in 5-FU Drug Resistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. [Estimation of pathways of 5-fluorouracil anabolism in human cancer cells in vitro and in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
How to address 5-Aminouracil resistance in cell lines
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers encountering 5-Aminouracil (5-AU) resistance in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound (5-AU) and its primary mechanism of action?
A1: this compound is a pyrimidine analog that acts as a thymine antagonist.[1][2] Its primary cytotoxic effect stems from the inhibition of DNA synthesis. By interfering with DNA replication, it induces replication stress, leading to DNA damage and ultimately, cell death.[1][3] Continuous treatment with 5-AU has been associated with an accelerated dynamic of the DNA replication machinery and increased production of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂).[1][2]
Q2: Why are my cells showing resistance to this compound?
A2: Resistance to this compound, much like other antimetabolites, is a multifactorial issue. While direct research on 5-AU resistance is less extensive than for its analogue 5-Fluorouracil (5-FU), the underlying mechanisms are likely to overlap. Key potential causes include:
-
Altered Drug Metabolism: Changes in the enzymatic pathways that activate 5-AU within the cell can reduce the concentration of its cytotoxic metabolites. For the related compound 5-FU, reduced activity of enzymes like uridine kinase and orotate phosphoribosyltransferase is a known resistance mechanism.[4]
-
Enhanced DNA Repair: Since 5-AU induces DNA damage and replication stress, cancer cells can develop resistance by upregulating DNA damage response (DDR) and repair pathways.[1][5] Key pathways involved in repairing lesions from similar compounds include Base Excision Repair (BER) and Mismatch Repair (MMR).[6]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters and other efflux pumps can actively remove 5-AU from the cell, preventing it from reaching its intracellular target.[7][8] This is a common mechanism of multidrug resistance.[9]
-
Alterations in Cell Survival Pathways: Dysregulation of signaling pathways that control apoptosis and cell survival, such as the PI3K/AKT or WNT signaling pathways, can make cells less susceptible to drug-induced cell death.[10][11]
Q3: How can I experimentally confirm this compound resistance in my cell line?
A3: Confirmation of resistance involves comparing the response of the suspected resistant cell line to its parental, sensitive counterpart. The most common method is to determine and compare the half-maximal inhibitory concentration (IC50). A significant increase (e.g., several-fold) in the IC50 value for the resistant line indicates resistance. This is typically measured using a cytotoxicity assay, such as the MTT or SRB assay.
Q4: My IC50 value for this compound is inconsistent between experiments. What could be the cause?
A4: High variability in IC50 values is a frequent issue in cytotoxicity assays. Common causes include:
-
Cell Health and Passage Number: Using cells at a high passage number or cells that are not in the exponential growth phase can lead to inconsistent results. It's crucial to use cells within a consistent, narrow passage range.[12]
-
Inconsistent Seeding Density: Uneven cell distribution in the wells of your microplate is a major source of variability. Ensure you have a homogenous single-cell suspension before plating.[12]
-
"Edge Effect": Wells on the perimeter of a multi-well plate are prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or media instead of experimental samples.[12]
-
Reagent Preparation: Ensure that the 5-AU stock solution is prepared fresh and completely dissolved. Inconsistent final solvent concentrations across wells can also introduce variability.[12]
Q5: What are the key signaling pathways potentially involved in 5-AU resistance?
A5: Given that 5-AU induces replication stress and DNA damage, the most critical pathways are those involved in the DNA Damage Response (DDR).[1][5] This includes sensor kinases like ATM and ATR, which activate downstream effectors such as CHK1 to arrest the cell cycle and initiate DNA repair.[13] Pathways that repair DNA lesions, such as Base Excision Repair (BER), Mismatch Repair (MMR), and Homologous Recombination (HR), are also critically involved.[6] Additionally, pro-survival pathways like WNT and PI3K/AKT can be upregulated in resistant cells to help them evade apoptosis.[10][11]
Troubleshooting Guides
Guide 1: Troubleshooting Inconsistent Cytotoxicity Assay Results
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability | 1. Inconsistent cell seeding density.2. Pipetting errors.3. Incomplete dissolution of formazan crystals (MTT assay). | 1. Ensure a homogenous single-cell suspension before plating. Use a calibrated pipette.[12]2. Verify pipette calibration and ensure consistent, accurate pipetting.3. Add an appropriate solvent (e.g., DMSO) and gently shake the plate for 10-15 minutes to ensure complete dissolution.[12] |
| Lack of Clear Dose-Response Curve | 1. Inappropriate concentration range (too high or too low).2. Insufficient incubation time.3. Cell line is highly resistant. | 1. Perform a broad-range pilot experiment to determine the optimal concentration range for your specific cell line.[12]2. Increase the drug incubation time (e.g., from 24h to 48h or 72h).3. Confirm resistance by comparing with a known sensitive cell line. |
| "Edge Effect" | Evaporation from perimeter wells of the microplate. | Avoid using the outer wells for experimental samples. Fill these wells with 100-200 µL of sterile PBS or culture medium to maintain humidity.[12] |
| Inconsistent Results Between Experiments | 1. Variation in cell passage number or health.2. Mycoplasma contamination.3. Inconsistent incubation conditions. | 1. Use cells within a defined passage number range and ensure they are in the log growth phase.[12]2. Regularly test for mycoplasma contamination.[14]3. Ensure consistent temperature and CO₂ levels in the incubator.[12] |
Guide 2: Strategies to Address 5-AU Resistance
| Strategy | Principle | Experimental Approach |
| Inhibition of DNA Repair Pathways | Since 5-AU causes replication stress, resistant cells may rely on hyperactive DNA repair. Inhibiting key repair proteins can re-sensitize cells. | Combine 5-AU treatment with small molecule inhibitors of key DNA repair proteins like PARP, ATM, ATR, or CHK1.[5][13] |
| Modulation of Drug Efflux | Resistant cells often overexpress efflux pumps that remove the drug. Inhibiting these pumps increases intracellular drug concentration. | Co-administer 5-AU with known efflux pump inhibitors (EPIs) and assess for a synergistic cytotoxic effect.[15][16] |
| Targeting Pro-Survival Signaling | Upregulated survival pathways (e.g., WNT, PI3K/AKT) help resistant cells evade apoptosis. | Use specific inhibitors for pathways found to be overactive in your resistant cell line in combination with 5-AU.[10] |
| Biochemical Modulation | For the related drug 5-FU, combining it with modulators can improve its activation within the tumor. A similar strategy could apply to 5-AU. | Investigate compounds that may enhance the metabolic activation of 5-AU in your specific cell line.[17][18] |
Experimental Protocols
Protocol 1: Determination of IC50 for this compound using MTT Assay
This protocol is adapted from standard methodologies for determining the IC50 of drugs on adherent cell lines.[19]
Materials:
-
Adherent cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (5-AU)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
MTT solution (5 mg/mL in PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
Procedure:
-
Cell Seeding:
-
Harvest cells that are in the exponential growth phase using trypsin.
-
Neutralize trypsin with complete medium, centrifuge cells (1000 rpm, 5 min), and resuspend the pellet in fresh medium.[19]
-
Count the cells and adjust the concentration to 5x10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into the inner 60 wells of a 96-well plate.
-
Add 100 µL of sterile PBS to the perimeter wells to reduce evaporation.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 100 mM stock solution of 5-AU in DMSO.
-
Perform serial dilutions of the 5-AU stock in complete culture medium to achieve final concentrations ranging from low µM to high mM, depending on the expected sensitivity of the cell line. Ensure the final DMSO concentration does not exceed 0.5% and is consistent across all wells.
-
Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the various 5-AU dilutions.
-
Incubate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[19]
-
Incubate for 4 hours at 37°C, allowing living cells to convert MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.[19]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the 5-AU concentration.
-
Determine the IC50 value using non-linear regression (dose-response curve).
-
Visualizations and Diagrams
Signaling Pathways and Workflows
References
- 1. This compound and other inhibitors of DNA replication induce biphasic interphase–mitotic cells in apical root meristems of Allium cepa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and other inhibitors of DNA replication induce biphasic interphase-mitotic cells in apical root meristems of Allium cepa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Insights into How the Dimetal Center in Dihydropyrimidinase Can Bind the Thymine Antagonist this compound: A Different Binding Mode from the Anticancer Drug 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms for 5-fluorouracil resistance in human colon cancer DLD-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
- 6. DNA repair pathways involved in repair of lesions induced by 5-fluorouracil and its active metabolite FdUMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Chemoresistance mechanisms to 5-Fluorouracil and reversal strategies in lung and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 15. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 17. In vitro and in vivo reversal of resistance to 5-fluorouracil in colorectal cancer cells with a novel stealth double-liposomal formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro and in vivo reversal of resistance to 5-fluorouracil in colorectal cancer cells with a novel stealth double-liposomal formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. creative-bioarray.com [creative-bioarray.com]
Improving the efficiency of 5-Aminouracil-based protocols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of 5-Aminouracil-based experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (5-AU)?
A1: this compound (5-AU) primarily acts as a thymine antagonist. Due to its structural similarity to thymine, it interferes with DNA synthesis and replication. This interference leads to DNA damage and replication stress, which can induce cell cycle arrest and apoptosis.[1][2][3][4][5]
Q2: How should this compound be stored?
A2: For optimal stability, this compound powder should be stored in a cool, dry, and dark environment. It is recommended to keep it in a tightly sealed container at >300 °C. For long-term storage of solutions, it is advisable to prepare aliquots and store them at -20°C to avoid repeated freeze-thaw cycles.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in dimethyl sulfoxide (DMSO) and other organic solvents. To aid dissolution, warming the solution and using an ultrasonic bath can be beneficial. For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium.
Troubleshooting Guides
Issues with 5-AU Solubility and Stability
| Problem | Possible Cause | Solution |
| Precipitation in cell culture medium | The final concentration of DMSO is too high, or the aqueous solubility of 5-AU is exceeded. | Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically <0.5%). Prepare a more concentrated stock solution in DMSO to minimize the volume added to the medium. |
| Loss of 5-AU activity in solution over time | Degradation due to improper storage (e.g., exposure to light, non-optimal pH). | Prepare fresh solutions for each experiment whenever possible. Store stock solutions in amber vials or wrapped in foil to protect from light. Ensure the pH of the final solution is within a stable range for 5-AU. |
Inconsistent Results in Cytotoxicity Assays (e.g., MTT, XTT)
| Problem | Possible Cause | Solution |
| High variability in IC50 values between experiments | Inconsistent cell seeding density. Variations in cell health or passage number. Fluctuation in incubation times. | Use a consistent cell seeding protocol. Ensure cells are in the exponential growth phase and within a narrow passage number range. Standardize all incubation times precisely. |
| No clear dose-response curve | The concentration range of 5-AU is too narrow or not appropriate for the cell line. Insufficient incubation time for 5-AU to exert its effect. The cell line may be resistant to 5-AU. | Test a broader range of 5-AU concentrations. Optimize the incubation time by performing a time-course experiment. If resistance is suspected, consider using a different cell line or a combination treatment approach. |
| Discrepancy between different viability assays (e.g., MTT vs. Trypan Blue) | Different assays measure different cellular parameters. MTT measures metabolic activity, while Trypan Blue assesses membrane integrity. A compound can affect metabolism without immediately compromising membrane integrity. | Use orthogonal methods to confirm results. For example, complement a metabolic assay with an assay that measures apoptosis (e.g., caspase activity) or membrane integrity. |
Challenges in Cell Cycle Synchronization
| Problem | Possible Cause | Solution |
| Inefficient cell cycle arrest | Suboptimal concentration of 5-AU. Inappropriate duration of treatment. The cell line is not responsive to 5-AU for synchronization. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line. Verify synchronization efficiency using flow cytometry. |
| High levels of cytotoxicity during synchronization | The concentration of 5-AU is too high, or the treatment duration is too long. | Reduce the concentration of 5-AU or shorten the incubation time. Ensure that the goal is synchronization and not induction of widespread cell death. |
| Cells do not re-enter the cell cycle synchronously after release | The method of release from the block is not optimal. The synchronization protocol itself induced irreversible cell cycle arrest or damage. | Ensure complete removal of 5-AU by washing the cells thoroughly with fresh medium. Assess cell health and viability after the synchronization protocol. |
Quantitative Data
Table 1: IC50 Values of 5-Fluorouracil (a related pyrimidine analog) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| HT-29 | Colon Adenocarcinoma | 4 | 72 |
| H9c2 | Rat Cardiomyocytes | 400 | 72 |
Note: Data for 5-Fluorouracil is provided as a reference. IC50 values for this compound may vary and should be determined empirically for each cell line and experimental condition.[6]
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted for assessing the cytotoxic effects of this compound on adherent cancer cells.
Materials:
-
This compound (5-AU)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment:
-
Prepare a stock solution of 5-AU in DMSO.
-
Perform serial dilutions of the 5-AU stock solution in complete culture medium to achieve the desired final concentrations.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of 5-AU. Include a vehicle control (medium with the same final concentration of DMSO).
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition:
-
After incubation, carefully remove the treatment medium.
-
Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the MTT-containing medium without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Cell Cycle Synchronization using a Thymidine Block (as an alternative to 5-AU for S-phase arrest)
This protocol describes a double thymidine block, a common method for synchronizing cells at the G1/S boundary, which is conceptually similar to the effect of 5-AU.[7]
Materials:
-
Thymidine
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
First Thymidine Block:
-
Culture cells to approximately 40-50% confluency.
-
Add thymidine to the culture medium to a final concentration of 2 mM.
-
Incubate the cells for 16-18 hours.
-
-
Release:
-
Remove the thymidine-containing medium and wash the cells twice with warm PBS.
-
Add fresh, pre-warmed complete medium.
-
Incubate for 9-10 hours to allow the cells to progress through the S, G2, and M phases.
-
-
Second Thymidine Block:
-
Add thymidine again to a final concentration of 2 mM.
-
Incubate for another 16-18 hours. This will arrest the cells at the G1/S boundary.
-
-
Final Release and Collection:
-
Remove the thymidine-containing medium and wash the cells twice with warm PBS.
-
Add fresh, pre-warmed complete medium.
-
Cells will now progress synchronously through the cell cycle. Collect cells at different time points for analysis (e.g., flow cytometry to confirm cell cycle stage).
-
Visualizations
Signaling Pathways and Workflows
Caption: 5-AU induced DNA damage response pathway.
Caption: Experimental workflow for a 5-AU MTT assay.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. This compound and other inhibitors of DNA replication induce biphasic interphase–mitotic cells in apical root meristems of Allium cepa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and other inhibitors of DNA replication induce biphasic interphase-mitotic cells in apical root meristems of Allium cepa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. 5-Fluorouracil induces apoptosis in rat cardiocytes through intracellular oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double Thymidine Block - PubMed [pubmed.ncbi.nlm.nih.gov]
Common pitfalls in 5-Aminouracil experiments and how to avoid them
Welcome to the technical support center for 5-Aminouracil (5-AU) experimental workflows. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common challenges encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a pyrimidine analog that primarily acts as a thymine antagonist.[1][2] Due to its structural similarity to thymine, it can be incorporated into DNA during replication.[1][3] This incorporation leads to mismatches in the DNA strand, causing DNA replication stress, which can trigger cell cycle arrest, typically in the S-phase, and subsequently induce DNA damage response pathways.[2][4]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is sparingly soluble in water but soluble in organic solvents like Dimethyl Sulfoxide (DMSO). For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO. To avoid precipitation, it is advisable to make aliquots of the stock solution for single use, which prevents repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C and protected from light.[5][6] When preparing working solutions, dilute the DMSO stock in pre-warmed cell culture medium and mix thoroughly to prevent precipitation.[6] The final DMSO concentration in the cell culture should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[6]
Q3: What are the expected off-target effects of this compound?
A3: The primary off-target effects of this compound are linked to its mutagenic and genotoxic properties.[7] Its incorporation into DNA can lead to mispairing with guanine, resulting in A:T to G:C transition mutations.[7] This can induce widespread DNA damage and chromosomal aberrations, affecting cellular pathways beyond the intended target.[7] Additionally, as with other uracil analogs, there is a potential for interference with RNA synthesis and function.[8]
Q4: Can this compound experiments be affected by light exposure?
A4: While specific photostability data for this compound is limited, its analog, 5-Fluorouracil, is known to undergo photodegradation.[5] Therefore, it is best practice to protect this compound stock solutions and experimental setups from light to ensure the stability and activity of the compound.[5]
Troubleshooting Guides
Guide 1: Inconsistent Cytotoxicity Assay (e.g., MTT) Results
This guide addresses common issues leading to high variability in cytotoxicity assays.
| Problem | Possible Cause | Solution |
| High well-to-well variability | 1. Inconsistent cell seeding density.2. "Edge effect" in multi-well plates.3. Pipetting errors. | 1. Ensure a homogenous single-cell suspension before plating.2. Avoid using the outer wells of the plate; fill them with sterile PBS or media to maintain humidity.3. Use calibrated pipettes and ensure thorough mixing after adding reagents. |
| Inconsistent IC50 values between experiments | 1. Variation in cell health or passage number.2. Inconsistent incubation times.3. Degradation of 5-AU stock solution. | 1. Use cells within a consistent passage number range and ensure they are in the exponential growth phase.2. Maintain consistent incubation times for drug treatment and assay development.3. Prepare fresh stock solutions or use single-use aliquots stored properly.[5] |
| No clear dose-response curve | 1. Inappropriate concentration range.2. Insufficient incubation time.3. Cell line resistance. | 1. Test a wider range of 5-AU concentrations.2. Increase the incubation time to allow for the cytotoxic effects to manifest.3. Consider using a different cell line or a positive control to ensure the assay is working. |
Guide 2: Issues with Cell Cycle Analysis
This guide provides troubleshooting for common problems in cell cycle experiments using this compound.
| Problem | Possible Cause | Solution |
| Low percentage of S-phase arrest | 1. Suboptimal concentration of 5-AU.2. Insufficient treatment duration.3. Cell line-specific response. | 1. Perform a dose-response experiment to determine the optimal concentration for your cell line.2. Increase the incubation time with 5-AU.3. Some cell lines may be less sensitive; consider a different synchronization method if necessary. |
| High levels of apoptosis in synchronized cells | 1. 5-AU concentration is too high.2. Prolonged cell cycle arrest leading to cell death. | 1. Reduce the concentration of 5-AU.2. Shorten the duration of 5-AU treatment. |
| Poor resolution of cell cycle phases in flow cytometry | 1. Inadequate cell fixation and permeabilization.2. RNA contamination in DNA staining. | 1. Optimize the fixation and permeabilization protocol for your cell type.2. Ensure RNase treatment is included in the DNA staining protocol to remove RNA. |
Data Presentation
Cytotoxicity of Uracil Analogs in Human Cancer Cell Lines
| Cell Line | Cancer Type | 5-Fluorouracil IC50 (µM) | Exposure Time (hours) |
| HCT116 | Colorectal Carcinoma | 1.00 - 39.81 | Not Specified |
| SW480 | Colorectal Adenocarcinoma | 100 ng/ml (approx. 0.77 µM) induces G1 arrest | 24 |
| COLO320DM | Colorectal Adenocarcinoma | 100 ng/ml (approx. 0.77 µM) induces G1 arrest | 24 |
| ESCC cell lines (25 lines) | Esophageal Squamous Cell Carcinoma | 1.00 to 39.81 | Not Specified |
Reference for the data in the table.[9][10]
Expected Cell Cycle Distribution after Treatment with Nucleoside Analogs
Disclaimer: The following data is for the nucleoside analog Gemcitabine and serves as an example of the expected outcome of S-phase arrest. The percentage of cells in each phase will vary depending on the cell line, this compound concentration, and treatment duration.
| Cell Cycle Phase | Asynchronous Population (%) | After S-phase Arrest (%) |
| G0/G1 | 40 - 50 | 10 - 20 |
| S | 20 - 30 | 60 - 70 |
| G2/M | 20 - 30 | 10 - 20 |
Reference for the data in the table.[11]
Experimental Protocols
Protocol 1: MTT Assay for this compound Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effects of this compound on a chosen cell line using an MTT assay.[12][13][14]
-
Cell Seeding:
-
Harvest and count cells, ensuring >90% viability.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest 5-AU concentration).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Protocol 2: TUNEL Assay for DNA Damage Assessment
This protocol provides a method for detecting DNA fragmentation associated with apoptosis induced by this compound using a TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay.
-
Cell Culture and Treatment:
-
Grow cells on coverslips in a 24-well plate.
-
Treat cells with the desired concentration of this compound for the appropriate duration to induce apoptosis. Include positive (e.g., DNase I treated) and negative controls.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash with PBS and then permeabilize with 0.25% Triton™ X-100 in PBS for 10 minutes at room temperature.
-
-
TUNEL Reaction:
-
Wash cells with deionized water.
-
Equilibrate the cells with Equilibration Buffer for 10 minutes.
-
Prepare the TdT reaction cocktail according to the manufacturer's instructions and add it to the cells.
-
Incubate for 60 minutes at 37°C in a humidified chamber.
-
-
Staining and Visualization:
-
Stop the reaction by washing the cells.
-
Counterstain the nuclei with a DNA stain (e.g., DAPI).
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nucleus.
-
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Experimental workflow for an MTT cytotoxicity assay.
Caption: Troubleshooting logic for inconsistent 5-AU assay results.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound and other inhibitors of DNA replication induce biphasic interphase-mitotic cells in apical root meristems of Allium cepa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. This compound and other inhibitors of DNA replication induce biphasic interphase–mitotic cells in apical root meristems of Allium cepa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cancer biologists discover a new mechanism for an old drug | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 9. Relationship between expression of 5-fluorouracil metabolic enzymes and 5-fluorouracil sensitivity in esophageal carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, reactivity, and biological activity of this compound and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. S-Phase arrest by nucleoside analogues and abrogation of survival without cell cycle progression by 7-hydroxystaurosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bds.berkeley.edu [bds.berkeley.edu]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Validation & Comparative
A Comparative Guide to the Cellular Effects of 5-Aminouracil and 5-Fluorouracil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological effects of two pyrimidine analogs, 5-Aminouracil (5-AU) and 5-Fluorouracil (5-FU). While both compounds interfere with nucleic acid metabolism, their mechanisms of action, cellular consequences, and available experimental data differ significantly. This document aims to present an objective overview to inform research and drug development efforts.
Introduction and Chemical Structures
5-Fluorouracil is a well-established chemotherapeutic agent used in the treatment of various solid tumors, including colorectal, breast, and gastric cancers.[1][2] It is an analog of uracil with a fluorine atom at the C-5 position. This compound, another uracil analog with an amino group at the C-5 position, is primarily known as a tool for synchronizing cell division in research settings by inducing replication stress.[3][4] While derivatives of this compound have shown some anticancer activity, comprehensive data on the parent compound's cytotoxicity against cancer cell lines is limited in publicly available literature.[1][5][6]
Mechanism of Action
5-Fluorouracil (5-FU)
5-FU exerts its cytotoxic effects through multiple mechanisms following its intracellular conversion into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[7][8]
-
Inhibition of Thymidylate Synthase (TS): FdUMP forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate. This complex inhibits the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis, leading to "thymineless death."[7][8]
-
Incorporation into DNA: FdUTP can be incorporated into DNA, leading to DNA damage and fragmentation.[7][8]
-
Incorporation into RNA: FUTP is incorporated into RNA, disrupting RNA processing and function, which can affect protein synthesis and overall cellular metabolism.[7][8]
This compound (5-AU)
The primary mechanism of action of this compound is as a thymine antagonist. It blocks DNA synthesis, leading to replication stress.[3][9] This property allows for the synchronization of cells in the S phase of the cell cycle.[6] While it is known to induce DNA damage and the production of reactive oxygen species in plant cells, the detailed signaling pathways and downstream effects in human cancer cells are not as extensively characterized as those of 5-FU.[9]
Quantitative Cytotoxicity Data
A significant disparity exists in the available quantitative data for the two compounds. 5-Fluorouracil has been extensively studied, with a large body of literature reporting its half-maximal inhibitory concentration (IC50) across a wide range of cancer cell lines. In contrast, IC50 values for the parent compound this compound in cancer cell lines are not readily found in the public domain. The available data primarily pertains to derivatives of this compound.
Table 1: Comparative Cytotoxicity (IC50) of 5-Fluorouracil in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| HCT-116 | Colon Cancer | 3.8 - 11.3 | 72 |
| HT-29 | Colon Cancer | 1.3 x 10⁻⁵ M - 85.37 | 48 - 72 |
| SW480 | Colon Cancer | >100 | 72 |
| COLO-205 | Colon Cancer | 3.2 x 10⁻⁶ M | 48-72 |
| A549 | Lung Cancer | 0.7 - 25 | 72 |
| MCF-7 | Breast Cancer | 1.0 - 5.0 | 72 |
| HeLa | Cervical Cancer | 43.34 | Not Specified |
| A431 | Epidermoid Carcinoma | 47.02 | Not Specified |
Note: IC50 values can vary significantly based on experimental conditions such as cell density, assay type, and specific laboratory protocols.
Table 2: Cytotoxicity (IC50) of this compound Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 5-(4-isopropylphenylamine)uracil | GBM-6138 | Glioblastoma Multiforme | 9 |
| 5-(4-tert-butylphenylamine)uracil | GBM-6138 | Glioblastoma Multiforme | 2.3 |
Data for the parent compound this compound is not widely available.
Effects on Cell Cycle and Apoptosis
5-Fluorouracil (5-FU)
5-FU significantly impacts cell cycle progression and is a potent inducer of apoptosis.
-
Cell Cycle Arrest: 5-FU can induce cell cycle arrest in either the G1/S phase or the G2/M phase, depending on the concentration and the cancer cell line.[3][10] This arrest is often associated with the modulation of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases.[11][12]
-
Apoptosis Induction: 5-FU induces apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][13] This process is typically caspase-dependent and involves the modulation of Bcl-2 family proteins.[11]
This compound (5-AU)
The primary documented effect of this compound on the cell cycle is its ability to synchronize cells in the S phase by inhibiting DNA synthesis.[6] While it is known to induce some level of DNA fragmentation and apoptosis-like events in plant cells, detailed studies on its apoptotic effects and the specific signaling pathways involved in human cancer cells are limited.[9]
Signaling Pathways
5-Fluorouracil (5-FU) Signaling Pathway
The diagram below illustrates the major signaling pathways affected by 5-Fluorouracil, leading to cell cycle arrest and apoptosis.
This compound (5-AU) Proposed Mechanism
The diagram below outlines the proposed primary mechanism of this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are standard protocols for key assays used to evaluate the effects of these compounds.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells at a density of 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Treatment: Treat cells with a range of concentrations of the test compound.
-
Incubation: Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)
This method quantifies the distribution of cells in different phases of the cell cycle.
Protocol:
-
Treatment: Treat cells with the test compound for the desired time.
-
Harvesting: Harvest both adherent and floating cells.
-
Fixation: Fix the cells in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Quantification: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Induce Apoptosis: Treat cells with the test compound.
-
Harvest Cells: Collect all cells (adherent and floating).
-
Washing: Wash cells with cold PBS.
-
Resuspension: Resuspend cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Quantification: Determine the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion
5-Fluorouracil is a well-characterized cytotoxic agent with a multifaceted mechanism of action that has been extensively documented. In contrast, while this compound is a known inhibitor of DNA synthesis and a useful tool for cell synchronization, its potential as a direct anticancer agent is less clear due to the limited availability of public quantitative data. The data on this compound derivatives suggests that this class of compounds may hold therapeutic potential. Further research, including direct comparative studies and the generation of comprehensive cytotoxicity data for the parent this compound compound, is warranted to fully elucidate its effects on cancer cells and its potential for drug development.
References
- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]
- 2. Dual antitumor effects of 5-fluorouracil on the cell cycle in colorectal carcinoma cells: a novel target mechanism concept for pharmacokinetic modulating chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. mayo.edu [mayo.edu]
- 8. Less cytotoxicity to combination therapy of 5-fluorouracil and cisplatin than 5-fluorouracil alone in human colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-Fluorouracil interferes with paclitaxel cytotoxicity against human solid tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Induction of cell cycle arrest and apoptosis by 5-fluorouracil in laryngeal cancer cells containing HPV16 E6 and E7 oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5-Fluorouracil-induced apoptosis in cultured oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5-Fluorouracil-induced apoptosis in colorectal cancer cells is caspase-9-dependent and mediated by activation of protein kinase C-δ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound and other inhibitors of DNA replication induce biphasic interphase-mitotic cells in apical root meristems of Allium cepa - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Cellular Senescence: A Comparative Guide to Validation Following Chemical Induction
A notable scarcity of research exists on 5-Aminouracil as an inducer of cellular senescence in mammalian cells, limiting a direct comparative analysis. This guide therefore focuses on the validation of cellular senescence induced by the well-characterized chemotherapeutic agents: 5-Fluorouracil (5-FU), Doxorubicin, and Etoposide. It provides a comprehensive comparison of their effects, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Cellular senescence, a state of irreversible cell cycle arrest, is a complex biological process implicated in aging, tumor suppression, and various age-related diseases. The induction and validation of this state are crucial for research in these areas. While a plethora of chemical agents can induce senescence, this guide provides a comparative overview of three widely used compounds, offering insights into their mechanisms and the experimental validation of the senescent phenotype they elicit.
Comparison of Senescence Induction and Validation Markers
The following table summarizes key quantitative data for the validation of cellular senescence induced by 5-Fluorouracil, Doxorubicin, and Etoposide. These markers are essential for confirming the senescent state and comparing the efficacy of different inducers.
| Senescence Inducer | Cell Line | Concentration | Treatment Duration | % SA-β-gal Positive Cells | p21 Upregulation (Fold Change) | p16 Upregulation (Fold Change) | Key SASP Factors Increased |
| 5-Fluorouracil | EA.hy926 (Endothelial) | 1 µM | 6 days | ~60% | Not specified | Significant increase | IL-6, VCAM-1 |
| Doxorubicin | Human Aortic Vascular Smooth Muscle Cells | 100 nM | 7 days | ~100% | Time-dependent increase | Not specified | IL-6, IL-8 |
| Doxorubicin | K562 (Leukemia) | 50 nM | 4 days | Significant increase | Not significant | Not significant | Not specified |
| Doxorubicin | C57BL/6 Fibroblasts | 0.1-1 µM | 24 hours | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase | IL-6 |
| Etoposide | MAFs (Mouse Adult Fibroblasts) | 50 µM | 48 hours | ~75% | ~4-fold | ~3-fold | IL-6, MCP-1 |
| Etoposide | Human Dermal Fibroblasts | 25-50 µM | 48 hours | Dose-dependent increase | Not specified | Not specified | Not specified |
Signaling Pathways of Chemically-Induced Senescence
The induction of cellular senescence by chemical agents involves complex signaling cascades that converge on cell cycle arrest. The diagrams below, generated using the DOT language, illustrate the key pathways activated by 5-Fluorouracil and a general pathway for DNA damage-induced senescence, which is relevant for both Doxorubicin and Etoposide.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of senescence validation assays. Below are protocols for key experiments.
Protocol 1: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This histochemical assay is a widely used biomarker for senescent cells.[1][2][3][4][5]
Materials:
-
Phosphate-buffered saline (PBS)
-
Fixation Solution (2% formaldehyde, 0.2% glutaraldehyde in PBS)
-
Staining Solution:
-
1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)
-
40 mM citric acid/sodium phosphate buffer, pH 6.0
-
5 mM potassium ferrocyanide
-
5 mM potassium ferricyanide
-
150 mM NaCl
-
2 mM MgCl2
-
Procedure:
-
Wash cells twice with PBS.
-
Fix cells for 3-5 minutes at room temperature with the Fixation Solution.
-
Wash cells three times with PBS.
-
Add the Staining Solution to the cells.
-
Incubate at 37°C without CO2 for 2-16 hours, or until a blue color develops in senescent cells.
-
Observe and quantify the percentage of blue-stained cells under a light microscope.
Protocol 2: Western Blot for p21 and p16
Western blotting is used to quantify the protein levels of key cell cycle inhibitors.[6][7][8][9]
Materials:
-
RIPA buffer (with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p21, anti-p16, anti-loading control e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Lyse cells in RIPA buffer and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
Protocol 3: Senescence-Associated Secretory Phenotype (SASP) Analysis by ELISA
ELISA is a quantitative method to measure the concentration of specific secreted proteins in the cell culture medium.[10][11][12][13]
Materials:
-
Serum-free cell culture medium
-
Centrifugal filters (for concentrating conditioned medium)
-
ELISA kit for the specific SASP factor of interest (e.g., IL-6, IL-8)
Procedure:
-
Culture senescent and control cells in serum-free medium for 24-48 hours to collect conditioned medium.
-
Centrifuge the conditioned medium to remove cell debris.
-
(Optional) Concentrate the conditioned medium using centrifugal filters.
-
Perform the ELISA according to the manufacturer's instructions for the specific kit.
-
Measure the absorbance using a microplate reader and calculate the concentration of the SASP factor based on a standard curve.
Concluding Remarks
The validation of cellular senescence is a multi-faceted process that requires the assessment of several key markers. While this compound is not a well-documented inducer of senescence in mammalian cells, established agents like 5-Fluorouracil, Doxorubicin, and Etoposide provide robust models for studying this fundamental cellular state. The choice of inducer can influence the senescent phenotype, including the specific SASP factors secreted and the signaling pathways activated. Therefore, a thorough validation using a combination of the assays described in this guide is essential for accurate and reliable research in the field of cellular senescence.
References
- 1. telomer.com.tr [telomer.com.tr]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Senescence Associated β-galactosidase Staining [bio-protocol.org]
- 5. Protocols to detect senescence-associated beta-galactosidase (SA-βgal) activity, a biomarker of senescent cells in culture and in vivo | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Senescence Markers p16INK4A, p14ARF/p19ARF, and p21 in Organ Development and Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of senescence progression in mesenchymal cells from human umbilical cord walls measured by immunofluorescence and flow cytometry of p16 and p21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detection of the senescence-associated secretory phenotype (SASP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measuring the Senescence-Associated Secretory Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of 5-Aminouracil and Aphidicolin on DNA Synthesis: A Guide for Researchers
In the realm of molecular biology and drug development, the study of DNA synthesis and its inhibitors is paramount for understanding cell cycle regulation and developing novel therapeutic strategies. Among the myriad of compounds that interfere with this fundamental process, 5-Aminouracil (5-AU) and aphidicolin stand out due to their distinct mechanisms of action. This guide provides a comprehensive comparative analysis of these two agents, offering insights into their effects on DNA synthesis, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
At a Glance: this compound vs. Aphidicolin
| Feature | This compound | Aphidicolin |
| Primary Target | Thymidylate Synthase (indirect); DNA Polymerase (as a fraudulent nucleotide) | DNA Polymerase α and δ |
| Mechanism of Action | Acts as a thymine antagonist, leading to fraudulent incorporation into DNA and induction of replication stress.[1][2] | Directly binds to and inhibits the catalytic activity of B-family DNA polymerases, primarily Pol α and δ.[3][4][5][6] |
| Effect on DNA Synthesis | Inhibition of DNA replication, potentially leading to DNA strand breaks.[1][2] | Potent and specific inhibition of replicative DNA synthesis.[3][7][8] |
| Cell Cycle Effects | Can induce cell cycle arrest, particularly in the S-phase.[1] | Induces cell cycle arrest at the G1/S border or within the S-phase.[9] |
| Reported IC50 (DNA Synthesis) | Data on direct inhibition of DNA synthesis in mammalian cells is not readily available. | Varies by cell line; for example, 0.04 µg/mL in HeLa cells. |
Delving into the Mechanisms of Action
This compound: The Thymine Antagonist
This compound is a structural analog of the DNA base thymine. Its primary mechanism of action involves its conversion within the cell into a fraudulent nucleotide, which is then incorporated into the replicating DNA strand in place of thymine.[10][11][12] This incorporation disrupts the normal process of DNA replication and can lead to the induction of significant replication stress.[1][2][13] The presence of this abnormal base within the DNA can trigger DNA repair mechanisms and, if the damage is extensive, can lead to cell cycle arrest or apoptosis.
Aphidicolin: The Specific DNA Polymerase Inhibitor
Aphidicolin is a tetracyclic diterpenoid that acts as a potent and specific inhibitor of B-family DNA polymerases, which include the replicative polymerases α and δ in eukaryotes.[3][4][5][6] It functions by binding to the polymerase at or near the dNTP-binding site, thereby preventing the incorporation of deoxynucleotides into the growing DNA strand.[3][14] This direct inhibition of DNA polymerase activity leads to a rapid cessation of DNA replication and is a widely used method for synchronizing cells at the G1/S boundary of the cell cycle.[9]
Experimental Protocols
To facilitate a direct comparison of this compound and aphidicolin, the following detailed experimental protocols for assessing DNA synthesis and cell cycle distribution are provided.
Measurement of DNA Synthesis via 5-bromo-2'-deoxyuridine (BrdU) Incorporation Assay
This protocol outlines the steps to quantify DNA synthesis by measuring the incorporation of the thymidine analog BrdU into newly synthesized DNA.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound and Aphidicolin stock solutions
-
BrdU labeling solution (10 mM in DMSO)
-
Fixing/Denaturing Solution
-
BrdU Detection Antibody
-
HRP-linked secondary antibody
-
TMB Substrate
-
Stop Solution
-
96-well microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat cells with a range of concentrations of this compound or aphidicolin. Include a vehicle-only control. Incubate for the desired duration (e.g., 24 hours).
-
BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 10 µM. Incubate for 2-4 hours.[15][16]
-
Fixation and Denaturation: Remove the culture medium and add 100 µL of Fixing/Denaturing Solution to each well. Incubate for 30 minutes at room temperature.[15][16]
-
Antibody Incubation: Wash the wells with PBS. Add 100 µL of BrdU detection antibody solution and incubate for 1 hour at room temperature.[16]
-
Secondary Antibody Incubation: Wash the wells and add 100 µL of HRP-linked secondary antibody solution. Incubate for 1 hour at room temperature.[16]
-
Detection: Wash the wells and add 100 µL of TMB substrate. Incubate until color development is sufficient. Add 100 µL of Stop Solution.[16]
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of BrdU incorporated, and thus to the rate of DNA synthesis.
Measurement of DNA Synthesis via 5-ethynyl-2'-deoxyuridine (EdU) Incorporation Assay
This protocol offers a more rapid and sensitive alternative to the BrdU assay, utilizing click chemistry for detection.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound and Aphidicolin stock solutions
-
EdU labeling solution (10 mM in DMSO)
-
Click-iT® EdU Reaction Cocktail (or similar)
-
Fixative solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the BrdU protocol.
-
EdU Labeling: Add EdU labeling solution to a final concentration of 10 µM and incubate for 1-2 hours.[17][18]
-
Fixation and Permeabilization: Wash cells with PBS, then fix with 4% paraformaldehyde for 15 minutes at room temperature.[18] Wash again and permeabilize with 0.5% Triton™ X-100 for 20 minutes.[18]
-
Click-iT® Reaction: Wash cells and add the Click-iT® reaction cocktail containing a fluorescent azide. Incubate for 30 minutes at room temperature, protected from light.[17][18]
-
Analysis: Wash cells with PBS. For imaging, mount coverslips on microscope slides. For flow cytometry, resuspend cells in a suitable buffer.
-
Data Acquisition: Acquire images using a fluorescence microscope or analyze the cell population using a flow cytometer to quantify the percentage of EdU-positive cells.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the determination of the cell cycle distribution of a cell population following treatment with DNA synthesis inhibitors.
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash the cell pellet with PBS and resuspend in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes for fixation.[19]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.[19]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.[19][20]
Conclusion
This compound and aphidicolin represent two distinct classes of DNA synthesis inhibitors with unique mechanisms of action. Aphidicolin's direct and specific inhibition of DNA polymerases makes it a valuable tool for cell synchronization and a benchmark for studies on DNA replication. This compound, through its fraudulent incorporation into DNA, provides a model for inducing replication stress and studying the cellular responses to DNA damage. The choice between these two compounds will depend on the specific research question, with aphidicolin being ideal for studies requiring a rapid and reversible block of replication and this compound being suited for investigations into DNA repair pathways and the consequences of nucleotide analog incorporation. The provided protocols offer a robust framework for conducting a thorough comparative analysis of these and other DNA synthesis inhibitors.
References
- 1. This compound and other inhibitors of DNA replication induce biphasic interphase–mitotic cells in apical root meristems of Allium cepa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and other inhibitors of DNA replication induce biphasic interphase-mitotic cells in apical root meristems of Allium cepa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aphidicolin inhibits DNA synthesis by DNA polymerase alpha and isolated nuclei by a similar mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Aphidicolin | inhibitor of eukaryotic nuclear DNA replication | CAS# 38966-21-1 | InvivoChem [invivochem.com]
- 6. Differential effects of aphidicolin on replicative DNA synthesis and unscheduled DNA synthesis in permeable mouse sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aphidicolin inhibits DNA synthesis by DNA polymerase alpha and isolated nuclei by a similar mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative studies on repair inhibition by araA, araC and aphidicolin of radiation induced DNA and chromosome damage in rodent cells: comparison with fixation of PLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. abcam.cn [abcam.cn]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
- 13. researchgate.net [researchgate.net]
- 14. Structural basis for inhibition of DNA replication by aphidicolin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. assaygenie.com [assaygenie.com]
- 17. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
Cross-Validation of 5-Aminouracil's DNA Damaging Effects with Other Genotoxic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the DNA damaging effects of 5-Aminouracil against well-established DNA damaging agents: Doxorubicin, Etoposide, and Cisplatin. The following sections detail their mechanisms of action, present available quantitative data from key experimental assays, and provide standardized protocols for reproducing these experiments. This document aims to serve as a valuable resource for researchers investigating DNA damage and developing novel therapeutic strategies.
Mechanisms of DNA Damage
The selected compounds induce DNA damage through distinct mechanisms, leading to the activation of the DNA Damage Response (DDR) pathway and subsequent cellular fates such as cell cycle arrest, DNA repair, or apoptosis.
-
This compound (5-AU): As a thymine analog, 5-AU's primary mechanism of inducing DNA damage is through its misincorporation into DNA during replication. This leads to base-pair mismatches, replication stress, and the induction of DNA strand breaks. While less extensively studied in human cells compared to the other agents, its role as a mutagen and an inducer of DNA damage is recognized.
-
Doxorubicin: This anthracycline antibiotic intercalates into DNA, disrupting the topoisomerase II-mediated DNA repair process and generating free radicals.[1] This leads to the formation of DNA adducts, single-strand breaks (SSBs), and double-strand breaks (DSBs).[2]
-
Etoposide: A topoisomerase II inhibitor, etoposide stabilizes the transient complex between topoisomerase II and DNA.[3] This prevents the re-ligation of DNA strands, leading to an accumulation of DSBs and subsequent cell cycle arrest, primarily at the G2/M phase.[3][4]
-
Cisplatin: This platinum-based drug forms covalent adducts with DNA, primarily creating intrastrand and interstrand crosslinks.[5][6] These adducts distort the DNA helix, blocking replication and transcription, which in turn can lead to the formation of DSBs.[5][7]
Quantitative Comparison of DNA Damage
The following tables summarize quantitative data from key assays used to measure DNA damage and its cellular consequences. It is important to note that direct comparative studies including this compound are limited. Therefore, data for this compound is presented where available, with the understanding that experimental conditions may vary between studies. For a more direct comparison, data for the closely related compound 5-Fluorouracil (5-FU) is also included and clearly identified.
Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. The "tail moment" or "percentage of DNA in the tail" are common metrics for quantifying the extent of DNA damage.
| Agent | Cell Line | Concentration | Treatment Time | % DNA in Tail / Tail Moment | Reference |
| Doxorubicin | U251 | 1 µM | 20 h | Tail Moment: 13.84 ± 1.325 (Alkaline) | [8] |
| Human Lymphocytes | 0.2 µM | - | Tail Moment: 15.17 and 12.10 | [9] | |
| MCF-7 | 1 µM | - | % DNA in Tail: 19.17 ± 2.62 | [10] | |
| Etoposide | - | - | - | Data not readily available in a comparable format | |
| Cisplatin | HeLa | Increasing | - | Decreasing % DNA in Tail (indicative of cross-linking) | [11] |
| Colorectal Cancer Cell Lines | - | - | Overall score between 0 and 400 arbitrary units | [10] | |
| 5-Fluorouracil (5-FU) | HT29 | 1 µM | 24 h | Increased Tail Moment | [12] |
| HT-29 | 20 µM | - | Median DNA damage score of 29% | [13] |
Note: A decrease in tail moment for Cisplatin in some assays can indicate the formation of DNA cross-links which retard DNA migration.
γ-H2AX Foci Formation Assay
Phosphorylation of the histone variant H2AX (γ-H2AX) is a sensitive marker for DNA double-strand breaks. The number of nuclear foci per cell is quantified to assess the level of DNA damage.
| Agent | Cell Line | Concentration | Treatment Time | Average Foci per Cell / % Positive Cells | Reference |
| Doxorubicin | Endometrioid Adenocarcinoma Cells | - | - | Cell cycle-dependent increase in γH2AX | [6] |
| Etoposide | A549 | 0-100 µM | 1.5 h | Dose-dependent increase in average γ-H2AX foci | [14] |
| WT and TOP2β-/- MEFs | 0.1, 1, 10 µM | 2 h | Dose-dependent increase in foci number | [15] | |
| Cisplatin | A2780 | - | 8 h | Increased γH2AX foci signals | [13] |
| Lymphocytes | - | 0-3 days post-treatment | 34% ± 6% decrease in induced γ-H2AX foci (in vivo) | [16] | |
| 5-Fluorouracil (5-FU) | BRCA2-deficient cells | 100 µM | 24 h | Persistent γH2AX foci | [8] |
| Colorectal Cancer Cells | 5 µM | 24 h (pre-treatment) | Persistent γ-H2AX accumulation | [17] |
Cell Cycle Analysis
DNA damaging agents often induce cell cycle arrest at specific checkpoints to allow for DNA repair. Cell cycle distribution is typically analyzed by flow cytometry after staining with a DNA-intercalating dye like propidium iodide.
| Agent | Cell Line | Concentration | Treatment Time | Effect on Cell Cycle | Reference |
| Doxorubicin | Molt-4 | 0.25 µg/ml | 24 h (post 2h exposure) | G2/M accumulation | [6] |
| K562 | 0.25 µg/ml | 24 h (post 2h exposure) | G2/M accumulation | [6] | |
| Etoposide | SCLC cell line | 0.25-2 µM | 24 h | S-phase delay and G2 arrest | [18] |
| MEFs | 15 µM | - | G2/M arrest | [19] | |
| Cisplatin | PC-9 | 1.0 µg/ml | 24 h | S-phase delay and G2/M accumulation | [20] |
| T47D and MCF-7 | - | - | G1 arrest | [21][22] | |
| 5-Fluorouracil (5-FU) | SW620 | - | - | G1/S arrest | [5] |
| Smooth Muscle Cells | 0.1, 1, 10 mM | 24 h | G1 arrest | ||
| HUVEC | 10 µM | 72 h | Decrease in S phase |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Alkaline Comet Assay
Objective: To detect and quantify DNA single-strand breaks, double-strand breaks, and alkali-labile sites.
Protocol:
-
Cell Preparation: Harvest cells and resuspend in ice-cold PBS to a concentration of 1 x 10^5 cells/mL.
-
Slide Preparation: Mix cell suspension with low melting point agarose (at 37°C) at a 1:10 ratio (v/v). Immediately pipette 75 µL of the mixture onto a pre-coated slide. Cover with a coverslip and solidify at 4°C for 10 minutes.
-
Lysis: Gently remove the coverslip and immerse the slides in freshly prepared, cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added just before use) for at least 1 hour at 4°C.
-
Alkaline Unwinding: Immerse slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes at 4°C to allow for DNA unwinding.
-
Electrophoresis: Perform electrophoresis at 25 V and 300 mA for 20-30 minutes at 4°C.
-
Neutralization: Gently wash the slides three times with neutralization buffer (0.4 M Tris, pH 7.5) for 5 minutes each.
-
Staining: Stain the DNA with an appropriate fluorescent dye (e.g., SYBR Green or Propidium Iodide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Analyze at least 50-100 comets per sample using specialized software to calculate parameters such as tail length, tail intensity, and tail moment.
γ-H2AX Foci Formation Immunofluorescence Assay
Objective: To visualize and quantify DNA double-strand breaks by detecting phosphorylated H2AX.
Protocol:
-
Cell Culture and Treatment: Seed cells on coverslips in a multi-well plate and allow them to adhere. Treat cells with the desired DNA damaging agent for the specified time.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash cells with PBS and block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate cells with a primary antibody against γ-H2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in 1% BSA in PBST overnight at 4°C.
-
Secondary Antibody Incubation: Wash cells three times with PBST. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) diluted in 1% BSA in PBST for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Wash cells three times with PBST. Counterstain the nuclei with DAPI for 5 minutes. Wash with PBST and mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. Count the number of γ-H2AX foci per nucleus in at least 50-100 cells per sample. Automated image analysis software can be used for high-throughput quantification.
Cell Cycle Analysis by Propidium Iodide Staining
Objective: To determine the distribution of a cell population in the different phases of the cell cycle.
Protocol:
-
Cell Harvest: Harvest approximately 1 x 10^6 cells per sample. For adherent cells, trypsinize and collect the cells.
-
Washing: Wash the cells once with ice-cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or store at -20°C for later analysis.
-
Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the pellet in 500 µL of propidium iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use a histogram of the PI fluorescence signal to visualize the cell cycle distribution (G0/G1, S, and G2/M phases).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: General DNA Damage Response (DDR) Pathway.
References
- 1. Drug resistance against 5-fluorouracil and cisplatin in the treatment of head and neck squamous cell carcinoma: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of 5-fluorouracil on cisplatin induced DNA interstrand cross-linking in a mouse ascites tumor growing in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cancer biologists discover a new mechanism for an old drug | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 5. 5-Fluorouracil and its active metabolite FdUMP cause DNA damage in human SW620 colon adenocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Genetic polymorphisms and response to 5-fluorouracil, doxorubicin and cyclophosphamide chemotherapy in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 5-Fluorouracil as a Tumor-Treating Field-Sensitizer in Colon Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. researchgate.net [researchgate.net]
- 15. Chemotherapy - Wikipedia [en.wikipedia.org]
- 16. Effect of 5-fluorouracil on cell cycle regulatory proteins in human colon cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. DNA damage evaluated by γH2AX foci formation by a selective group of chemical/physical stressors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Detection of DNA effects in human cells with the comet assay and their relevance for mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
- 21. Effects of 5-Fluorouracil in Nuclear and Cellular Morphology, Proliferation, Cell Cycle, Apoptosis, Cytoskeletal and Caveolar Distribution in Primary Cultures of Smooth Muscle Cells | PLOS One [journals.plos.org]
- 22. Effects of 5-Fluorouracil on Morphology, Cell Cycle, Proliferation, Apoptosis, Autophagy and ROS Production in Endothelial Cells and Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-Aminouracil and Other Pyrimidine Analogs in Cancer Therapy
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pyrimidine analog 5-Aminouracil (5-AU) with other widely used pyrimidine analogs in cancer therapy: 5-Fluorouracil (5-FU), Cytarabine (Ara-C), and Gemcitabine (dFdC). We delve into their distinct mechanisms of action, supported by experimental data, to offer a clear perspective for researchers in oncology and drug development.
Executive Summary
Pyrimidine analogs are a cornerstone of chemotherapy, functioning as antimetabolites that interfere with nucleic acid synthesis. While 5-Fluorouracil, Cytarabine, and Gemcitabine have well-established roles in treating a variety of cancers, the mechanism of this compound is less comprehensively understood. This guide consolidates available data to draw a comparative landscape of these compounds, highlighting the unique properties of this compound as a thymine antagonist that induces significant replication stress.
Mechanism of Action: A Comparative Overview
The primary mechanism of these pyrimidine analogs involves the disruption of DNA and/or RNA synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. However, the specifics of their molecular interactions and resulting cellular responses differ significantly.
This compound (5-AU) acts as a thymine antagonist. Its primary mode of action is the inhibition of DNA synthesis, which induces replication stress.[1] This stress is a key trigger for downstream signaling pathways that can lead to cell cycle arrest and apoptosis. While its precise and complete mechanism is still under investigation, it is known to be a potent tool for inducing mutations and studying DNA repair mechanisms.[2]
5-Fluorouracil (5-FU) has a dual mechanism of action. It is metabolized to fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase (TS), an enzyme critical for DNA synthesis and repair.[3] Additionally, its metabolite fluorouridine triphosphate (FUTP) can be incorporated into RNA, disrupting its function.[4]
Cytarabine (Ara-C) is an analog of deoxycytidine. After conversion to its active triphosphate form (Ara-CTP), it is incorporated into DNA. The arabinose sugar moiety of Ara-C sterically hinders the rotation of the DNA strand, leading to chain termination and inhibition of DNA polymerase.[5]
Gemcitabine (dFdC) , another deoxycytidine analog, also requires intracellular phosphorylation to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) metabolites. dFdCTP is incorporated into DNA, causing masked chain termination after the addition of one more nucleotide, which prevents DNA repair.[4] Furthermore, dFdCDP inhibits ribonucleotide reductase, depleting the pool of deoxynucleotides necessary for DNA synthesis.
Comparative Cytotoxicity
The cytotoxic efficacy of these analogs varies across different cancer cell lines. While direct comparative studies including this compound against the other three analogs under uniform experimental conditions are limited, the available data provides valuable insights.
| Compound | Cancer Cell Line | IC50 (µM) | Incubation Time (h) | Reference |
| This compound | LoVo (Colon) | ~10 | 48 | [6] |
| LoVo/DX (Resistant Colon) | ~15 | 48 | [6] | |
| MCF-7 (Breast) | >20 | 48 | [6] | |
| A549 (Lung) | >20 | 48 | [6] | |
| HeLa (Cervical) | >20 | 48 | [6] | |
| CCRF-CEM (Leukemia) | ~8 | 48 | [6] | |
| THP-1 (Leukemia) | >20 | 48 | [6] | |
| 5-Fluorouracil | A431 (Skin) | 47.02 ± 0.65 | Not Specified | [7] |
| HT29 (Colon) | 85.37 ± 1.81 | Not Specified | [7] | |
| HeLa (Cervical) | 43.34 ± 2.77 | Not Specified | [7] | |
| Cytarabine | Various Lymphoblastoid | Varies | Not Specified | [8] |
| Gemcitabine | Various Lymphoblastoid | Varies | Not Specified | [8] |
Note: The IC50 values for this compound are approximate as they were extrapolated from graphical data. The data for Cytarabine and Gemcitabine is presented as variable as the study covered a large panel of cell lines with a wide range of sensitivities.
Signaling Pathways and Cellular Responses
The induction of DNA damage and replication stress by these pyrimidine analogs activates complex cellular signaling networks, primarily the DNA Damage Response (DDR) pathway.
This compound: Inducer of Replication Stress
This compound's primary role as a thymine antagonist leads to a stall in DNA replication forks, a condition known as replication stress. This activates the ATR (Ataxia Telangiectasia and Rad3-related) kinase, a master regulator of the replication stress response. Activated ATR then phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (Chk1), to initiate cell cycle arrest and promote DNA repair.
Comparative Signaling of Pyrimidine Analogs
While all four analogs can induce a DNA damage response, the specific triggers and downstream consequences differ.
-
5-FU: Inhibition of thymidylate synthase by FdUMP leads to dNTP pool imbalance, causing replication stress and ATR activation. Incorporation of FUTP into RNA can also trigger cellular stress responses.
-
Cytarabine & Gemcitabine: Incorporation of their triphosphate metabolites into DNA directly creates structural impediments to DNA replication, leading to stalled replication forks and activation of the ATR-Chk1 pathway. Gemcitabine's inhibition of ribonucleotide reductase further exacerbates the dNTP pool imbalance, amplifying replication stress.
Experimental Protocols
To facilitate further comparative research, this section outlines standardized protocols for key assays used to evaluate the efficacy and mechanism of pyrimidine analogs.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol Details:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of the pyrimidine analogs for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
Protocol Details:
-
Cell Treatment: Treat cells with the desired concentration of the pyrimidine analog for a specified time.
-
Harvest and Fix: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the DNA content.
-
Data Analysis: Deconvolute the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.[9]
DNA Fiber Analysis
This technique directly visualizes DNA replication at the single-molecule level to assess replication fork dynamics.
Protocol Details:
-
Pulse Labeling: Sequentially pulse-label cells with two different thymidine analogs, such as 5-chloro-2'-deoxyuridine (CldU) and 5-iodo-2'-deoxyuridine (IdU).
-
Cell Lysis and DNA Spreading: Lyse the cells and spread the DNA fibers onto a glass slide.
-
Immunodetection: Use specific antibodies to detect the incorporated CldU and IdU, followed by fluorescently labeled secondary antibodies.
-
Imaging and Analysis: Visualize the DNA fibers using fluorescence microscopy and measure the length of the CldU and IdU tracks to determine replication fork speed and origin firing.[10][11]
Conclusion
While 5-Fluorouracil, Cytarabine, and Gemcitabine have well-defined and multifaceted mechanisms of action, this compound presents a more focused mechanism centered on the induction of replication stress through thymine antagonism. The comparative data, though not exhaustive, suggests that this compound's cytotoxic effects may be more cell-type specific. Further direct comparative studies are warranted to fully elucidate the therapeutic potential of this compound and to identify cancer types that may be particularly susceptible to its unique mechanism of action. The provided protocols offer a standardized framework for conducting such essential research.
References
- 1. benchchem.com [benchchem.com]
- 2. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the antitumor activity of gemcitabine and ara-C in a panel of human breast, colon, lung and pancreatic xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Gemcitabine and cytosine arabinoside cytotoxicity: association with lymphoblastoid cell expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 10. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells | Springer Nature Experiments [experiments.springernature.com]
- 11. profiles.wustl.edu [profiles.wustl.edu]
Validating the Specificity of 5-Aminouracil's Effects on DNA Replication: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 5-Aminouracil (5-AU) with other common DNA replication inhibitors. By presenting available experimental data and detailed methodologies, this document aims to assist researchers in validating the specificity of 5-AU's effects on DNA replication and in selecting the appropriate tools for their studies.
Overview of this compound and Comparative Compounds
This compound (5-AU) is a pyrimidine analog that primarily functions as a thymine antagonist, leading to the inhibition of DNA synthesis. Its incorporation into DNA can cause base-pair mismatches, inducing DNA replication stress (DRS) and subsequent cellular responses. To objectively evaluate the specificity of 5-AU, this guide compares its effects with four other well-characterized inhibitors of DNA replication, each with a distinct mechanism of action.
The comparative compounds are:
-
Aphidicolin (APH): A specific inhibitor of DNA polymerase α.
-
5-Fluorodeoxyuridine (FUdR): An inhibitor of thymidylate synthetase, which is crucial for the synthesis of thymidine nucleotides.
-
Methotrexate (MTX): A folic acid analog that inhibits the synthesis of both purines and pyrimidines.
-
Cytosine Arabinoside (Ara-C): A nucleoside analog that inhibits DNA replication by forming cleavage complexes with topoisomerase I upon incorporation into DNA.
Comparative Analysis of Cellular Effects
While direct quantitative comparisons of these inhibitors under identical experimental conditions are limited in the current literature, studies in plant and animal cells provide valuable insights into their relative potencies and specific cellular consequences.
Table 1: Comparative Effects of DNA Replication Inhibitors
| Parameter | This compound (5-AU) | Aphidicolin (APH) | 5-Fluorodeoxyuridine (FUdR) | Methotrexate (MTX) | Cytosine Arabinoside (Ara-C) |
| Primary Mechanism | Thymine antagonist, DNA incorporation | DNA polymerase α inhibitor | Thymidylate synthetase inhibitor | Dihydrofolate reductase inhibitor | DNA incorporation, Topoisomerase I inhibitor |
| Cell Cycle Arrest | Primarily S-phase and G1/S boundary | S-phase | S-phase | S-phase | S-phase |
| Induction of Biphasic Interphase-Mitotic (IM) Cells | Highest efficiency[1][2] | Induces IM cells[1][2] | Induces IM cells[1][2] | Induces IM cells[1][2] | Induces IM cells[1][2] |
| Induction of Micronuclei | Most significant accumulation[1] | Induces chromosomal aberrations | Data not readily available | Data not readily available | Data not readily available |
| DNA Damage | DNA fragmentation, base-pair mismatches | Stalled replication forks | dNTP pool imbalance | dNTP pool imbalance | DNA strand breaks |
| Off-Target Effects | Potential effects on RNA metabolism (inferred from 5-FU studies) | Generally considered specific to DNA polymerase α | Can be incorporated into RNA | Affects purine and pyrimidine synthesis globally | Can be incorporated into RNA |
*Data from studies on Allium cepa root meristem cells.[1][2]
Experimental Protocols for Validation
To validate the specificity of 5-AU and compare its effects with other inhibitors, the following experimental protocols are recommended.
DNA Fiber Assay for Replication Fork Dynamics
This assay directly measures the speed, stalling, and restart of individual DNA replication forks.
Methodology:
-
Cell Labeling: Sequentially pulse-label cells with two different thymidine analogs, such as 5-Chloro-2'-deoxyuridine (CldU) for 20 minutes, followed by 5-Iodo-2'-deoxyuridine (IdU) for 20 minutes. The inhibitor of interest (e.g., 5-AU) can be added before, during, or after labeling to assess its effect on different aspects of replication.
-
Cell Lysis and DNA Spreading: Harvest the cells and lyse them in a spreading buffer. Carefully spread the DNA fibers onto a glass slide.
-
Immunodetection: Fix the DNA fibers and perform immunofluorescence staining using primary antibodies specific for CldU and IdU, followed by fluorescently labeled secondary antibodies.
-
Microscopy and Analysis: Visualize the dual-labeled DNA fibers using a fluorescence microscope. Measure the length of the CldU (first label) and IdU (second label) tracks. The length of the tracks divided by the labeling time gives the replication fork speed (µm/min). The relative lengths of the two labels can indicate fork stalling or restart.
Comet Assay (Single-Cell Gel Electrophoresis) for DNA Damage
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Methodology:
-
Cell Encapsulation: Embed single cells in a low-melting-point agarose on a microscope slide.
-
Lysis: Lyse the cells using a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoid.
-
Alkaline Unwinding and Electrophoresis: Treat the slides with an alkaline buffer to unwind the DNA and then subject them to electrophoresis. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize the comets using a fluorescence microscope.
-
Quantification: Use image analysis software to quantify the amount of DNA in the comet tail relative to the head. The percentage of DNA in the tail is a measure of the extent of DNA damage.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry allows for the high-throughput analysis of cell cycle distribution within a population.
Methodology:
-
Cell Treatment and Fixation: Treat cells with the inhibitor for the desired time. Harvest the cells and fix them in cold 70% ethanol to permeabilize the membranes.
-
Staining: Stain the cells with a DNA-binding fluorescent dye, such as Propidium Iodide (PI), in the presence of RNase to ensure only DNA is stained.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the DNA content.
-
Data Analysis: Generate a histogram of DNA content. Cells in the G0/G1 phase will have 2N DNA content, cells in the G2/M phase will have 4N DNA content, and cells in the S phase will have a DNA content between 2N and 4N. Software is used to quantify the percentage of cells in each phase.
Signaling Pathways and Logical Relationships
The inhibition of DNA replication by compounds like 5-AU triggers a complex signaling cascade known as the DNA Damage Response (DDR).
References
- 1. This compound and other inhibitors of DNA replication induce biphasic interphase–mitotic cells in apical root meristems of Allium cepa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and other inhibitors of DNA replication induce biphasic interphase-mitotic cells in apical root meristems of Allium cepa - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-Aminouracil and Methotrexate as Cell Cycle Inhibitors
This guide provides a detailed comparison of 5-Aminouracil and Methotrexate, two chemical compounds employed in research to inhibit cell cycle progression. The information is intended for researchers, scientists, and professionals in drug development, offering an objective look at their mechanisms, efficacy, and the experimental protocols used for their evaluation.
Introduction
Cell cycle regulation is a critical process for cellular proliferation, and its dysregulation is a hallmark of cancer. Consequently, compounds that can arrest the cell cycle are invaluable tools in both research and clinical settings. This compound (5-AU), a pyrimidine analog, and Methotrexate (MTX), a folate antagonist, are two such inhibitors. While both disrupt DNA synthesis, they do so through distinct molecular mechanisms, leading to different cellular outcomes and experimental applications. This guide compares their modes of action and inhibitory effects, supported by experimental data and detailed protocols.
Mechanism of Action
The primary mechanism for both this compound and Methotrexate involves the disruption of DNA synthesis, which forces cells to halt their progression through the cell cycle, primarily during the S phase.
This compound (5-AU) acts as a thymine antagonist. Its structural similarity to thymine allows it to interfere with the normal processes of DNA replication. This interference leads to a depression in the rate of DNA synthesis, causing an accumulation of cells in the S phase of the cell cycle.[1][2] In some systems, it has also been observed to cause a delay in the exit of cells from the G2 period.[1][2] The resulting DNA Replication Stress (DRS) can trigger cell cycle checkpoints, halting proliferation.[3][4]
Methotrexate (MTX) is a competitive inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway.[5][6] DHFR is responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines and thymidylate—the building blocks of DNA and RNA.[5][6][7] By binding to DHFR with high affinity, Methotrexate depletes the intracellular pool of THF, which in turn inhibits thymidylate synthase and other folate-dependent enzymes.[8][9] This blockade of nucleotide synthesis effectively halts DNA replication, leading to an arrest of cells primarily in the S phase.[7][8][10][11][12] Some studies also report that MTX can induce degeneration of cells in the G1 phase and block the G1-S transition.[10][11]
Comparative Efficacy and Cellular Effects
The efficacy of a cell cycle inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process (like cell proliferation) by 50%. This value can vary significantly depending on the cell line, exposure time, and assay method.[13]
Quantitative Data Summary
The following tables summarize the reported IC50 values for Methotrexate in various cancer cell lines and the observed effects of both inhibitors on cell cycle distribution. Direct comparative IC50 data for this compound in common mammalian cancer cell lines is not as widely published; its effects are often described qualitatively in terms of inducing S-phase arrest.[1][2]
Table 1: IC50 Values of Methotrexate in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time | Citation |
|---|---|---|---|---|
| Daoy | Medulloblastoma | 0.095 | 6 days | [14][15][16] |
| Saos-2 | Osteosarcoma | 0.035 | 6 days | [14][15][16] |
| HCT-116 | Colorectal Cancer | 0.37 | 24 hours | [17] |
| HCT-116 | Colorectal Cancer | 0.15 | 48 hours | [17] |
| A-549 | Lung Carcinoma | 0.21 | 24 hours | [17] |
| A-549 | Lung Carcinoma | 0.09 | 48 hours | [17] |
| MCF-7 | Breast Cancer | 33 µg/ml (~72.6 µM) | 72 hours | [18] |
| BT-20 | Breast Cancer | 67 µg/ml (~147.4 µM) | 72 hours | [18] |
| BT-549 | Breast Cancer | 112 µg/ml (~246.4 µM) | 72 hours | [18] |
| MDA-MB-468 | Breast Cancer | 105 µg/ml (~231 µM) | 72 hours |[18] |
Table 2: Comparative Effects on Cell Cycle Phases
| Inhibitor | Primary Phase of Arrest | Secondary Effects | Cell Type Examples | Citations |
|---|---|---|---|---|
| This compound | S Phase | Delay in G2 exit | Vicia faba root meristems, Allium cepa | [1][2][3] |
| Methotrexate | S Phase | G1 arrest, block of G1-S transition | L1210 Leukemia, HEp-2, Astrocytes, Daoy, Saos-2 |[10][11][12][16][19][20] |
Experimental Protocols
To evaluate and compare cell cycle inhibitors like this compound and Methotrexate, several standard laboratory techniques are employed. Below are detailed protocols for three key experiments.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[21][22] It is commonly used to determine the IC50 of a compound.
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan crystals.[21][23] These crystals are then dissolved, and the absorbance of the colored solution is measured, which is proportional to the number of viable cells.[21][22]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[24]
-
Compound Treatment: Prepare serial dilutions of this compound or Methotrexate in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the test compound. Include untreated wells as a control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS, final concentration 0.5 mg/mL) to each well.[21][24]
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C and 5% CO₂.[21][24]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl solution or DMSO) to each well to dissolve the formazan crystals.[22][24][25]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[23] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[23]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)
Flow cytometry with Propidium Iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[26]
Principle: PI is a fluorescent intercalating agent that binds stoichiometrically to double-stranded DNA.[26] The fluorescence intensity of stained cells is directly proportional to their DNA content. Cells in G2/M have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1, while cells in the S phase have an intermediate amount. RNase treatment is necessary to prevent staining of double-stranded RNA.[26]
Protocol:
-
Cell Culture and Treatment: Culture cells to approximately 70-80% confluency and treat with the desired concentrations of 5-AU or MTX for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at ~300 x g for 5-6 minutes.[27]
-
Washing: Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 0.5 mL of PBS to create a single-cell suspension. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol drop-wise to fix the cells.[27][28] Incubate on ice for at least 30 minutes (or store at 4°C for several weeks).[28]
-
Rehydration and Staining: Centrifuge the fixed cells at 500 x g for 10 minutes and discard the ethanol.[28] Wash the pellet twice with PBS.[28]
-
Staining: Resuspend the cell pellet in 1 mL of PI staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100 in PBS).[27]
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.[28][29]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Excite PI with a 488 nm laser and collect the emission fluorescence in the appropriate channel (e.g., FL-2 or FL-3, ~617 nm).
-
Data Analysis: Generate a DNA content frequency histogram to visualize the cell cycle distribution. Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Analysis of Cell Cycle Proteins (Western Blotting)
Western blotting is used to detect and quantify the expression levels of specific proteins involved in cell cycle regulation (e.g., cyclins, CDKs, p53, p21).
Protocol:
-
Sample Preparation (Cell Lysis): After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[30] Scrape the cells and collect the lysate.[31]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20 µg) from each sample by boiling in Laemmli sample buffer.[30] Separate the proteins based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.[31]
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[31]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Cyclin D1, CDK4, p21) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[31]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: After further washing steps, add an enhanced chemiluminescence (ECL) substrate to the membrane.[30]
-
Imaging: Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film. The intensity of the bands corresponds to the level of protein expression. Use a loading control (e.g., β-actin or GAPDH) to normalize the data.
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the comparative analysis of cell cycle inhibitors.
Conclusion
Both this compound and Methotrexate are effective inhibitors of the cell cycle, primarily inducing an S-phase arrest by disrupting the synthesis of DNA building blocks. Methotrexate's mechanism as a DHFR inhibitor is well-characterized, and its efficacy has been quantified across a wide range of cancer cell lines. This compound, acting as a thymine antagonist, also effectively causes S-phase accumulation, though quantitative efficacy data in mammalian cancer models is less prevalent in the literature.
The choice between these two inhibitors depends on the specific research question. Methotrexate is a clinically relevant chemotherapeutic agent with a vast body of literature supporting its use. This compound serves as a useful tool compound for inducing DNA replication stress and studying the cellular responses to it. The experimental protocols provided herein offer a robust framework for researchers to conduct their own comparative studies and further elucidate the nuanced effects of these and other cell cycle inhibitors.
References
- 1. rupress.org [rupress.org]
- 2. THE MECHANISM OF this compound-INDUCED SYNCHRONY OF CELL DIVISION IN VI CIA FABA ROOT MERISTEMS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and other inhibitors of DNA replication induce biphasic interphase-mitotic cells in apical root meristems of Allium cepa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and other inhibitors of DNA replication induce biphasic interphase–mitotic cells in apical root meristems of Allium cepa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Methotrexate inhibitors and how do they work? [synapse.patsnap.com]
- 6. letstalkacademy.com [letstalkacademy.com]
- 7. Methotrexate - Proteopedia, life in 3D [proteopedia.org]
- 8. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of growth inhibition by methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of methotrexate on the cell cycle of L1210 leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Methotrexate cytotoxicity as related to irreversible S phase arrest in mouse L1210 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. DHFR-mediated effects of methotrexate in medulloblastoma and osteosarcoma cells: The same outcome of treatment with different doses in sensitive cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ijmcmed.org [ijmcmed.org]
- 19. academic.oup.com [academic.oup.com]
- 20. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 21. merckmillipore.com [merckmillipore.com]
- 22. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Flow cytometry with PI staining | Abcam [abcam.com]
- 27. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 28. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 29. 2.2. Flow cytometric analysis of cell cycle with propidium iodide DNA staining [bio-protocol.org]
- 30. bio-rad.com [bio-rad.com]
- 31. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Safety Operating Guide
Proper Disposal of 5-Aminouracil: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 5-Aminouracil is a critical component of laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper management and disposal of this compound waste, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Always handle this chemical in a well-ventilated area, preferably within a laboratory hood, to prevent the dispersion of dust.[1][2] Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or glasses, and a lab coat, must be worn at all times to avoid skin and eye contact.[3][4]
Hazard Profile and Disposal Overview
This compound is classified as harmful if swallowed (Acute toxicity, Category 4).[1][5] Consequently, it is considered a hazardous waste, and its disposal must be managed in accordance with local, regional, and national regulations.[2] The primary and most crucial step is to treat all this compound waste as hazardous and dispose of it through an approved waste disposal plant or a licensed hazardous waste disposal service.[1][3][4][5]
While some general guidelines may permit sewer disposal for certain chemicals after neutralization or dilution, it is critical to note that regulations vary significantly. For instance, one university guideline lists this compound as suitable for sanitary sewer disposal[6], which contradicts the recommendations of multiple safety data sheets. Therefore, always consult with your institution's Environmental Health & Safety (EH&S) department to ensure complete and accurate classification and disposal procedures.[2]
Summary of Safety and Disposal Information for this compound
| Identifier | Hazard Statements | Precautionary Statements (Disposal) | Primary Disposal Route |
| This compound | H302: Harmful if swallowed.[1][5] | P501: Dispose of contents/container to an approved waste disposal plant.[1][3][5] | Collection as hazardous chemical waste. |
Step-by-Step Disposal Procedures
The following procedures provide a general framework for disposing of this compound in various forms.
Solid this compound Waste
This includes pure, unused, or expired this compound powder.
-
Container: Whenever possible, leave the chemical in its original manufacturer's container.[7] Do not mix it with other waste. If the original container is compromised, transfer the waste to a new, compatible, and sealable container.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), concentration, and the date when waste was first added.[8]
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[9] This area must be secure and away from incompatible materials like strong bases and strong oxidizing agents.[3] The container should be placed in secondary containment to prevent spills.[7]
-
Collection: Arrange for a pickup by your institution's EH&S or a licensed hazardous waste contractor.[7][10]
Contaminated Lab Supplies (Solid Waste)
This category includes items like gloves, bench paper, and Kim Wipes contaminated with this compound.
-
Container: Place all contaminated solid waste into a clear plastic bag.[7] For added safety, it is recommended to double-bag this waste.[7] This bag should then be placed inside a rigid, leak-proof container, such as a pail designated for hazardous waste.[10]
-
Labeling: Clearly label the outer container as "Hazardous Waste" and specify the contents (e.g., "Debris contaminated with this compound").
-
Storage & Collection: Store and arrange for pickup following the same procedures as for solid this compound waste.
Aqueous Solutions Containing this compound
Disposing of liquid waste requires careful segregation.
-
Segregation: Do not mix this compound solutions with other waste streams, particularly incompatible ones. Aqueous waste should be collected separately from halogenated and non-halogenated solvents.[10]
-
Container: Use a sturdy, leak-proof, and chemically compatible container with a secure screw-on cap.[7][9][10] Ensure there is at least one inch of headroom to allow for expansion.[9]
-
Labeling: Label the container as "Hazardous Waste" with the full chemical name, concentration of this compound, and a list of all other constituents in the solution.
-
Storage & Collection: Store in a designated SAA within secondary containment and arrange for professional disposal. Do not pour down the drain unless explicitly permitted by your local regulations and EH&S department.[11]
Empty this compound Containers
Empty containers that once held hazardous chemicals must also be handled properly.
-
Decontamination: To be considered non-hazardous, an empty container must be triple-rinsed.[8]
-
Final Disposal: Once triple-rinsed and air-dried, obliterate or deface the original label to prevent misuse.[8][10] The clean, rinsed container can then typically be disposed of in the regular trash or recycled, depending on institutional policy.[8]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal decision workflow for this compound waste.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. acs.org [acs.org]
Essential Safety and Operational Guide for Handling 5-Aminouracil
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for the proper handling and disposal of 5-Aminouracil, a compound frequently used in biochemical research. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Chemical Identifier:
Hazard Identification: this compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4).[3] Ingestion may lead to toxic effects.[1] It is crucial to wear appropriate personal protective equipment and follow safe handling practices to minimize exposure risks.
Personal Protective Equipment (PPE) and Safety Measures
To ensure the safe handling of this compound, the following personal protective equipment and safety measures are required.
| Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves are a suitable option. Always inspect gloves for integrity before use.[5] |
| Eye Protection | Safety goggles | Wear chemical splash goggles that meet ANSI Z.87.1 1989 standard or European Standard EN166.[3][6] |
| Skin and Body Protection | Lab coat | A fully buttoned lab coat should be worn to cover as much skin as possible.[6] |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded, if irritation occurs, or if dust formation is likely.[3][7] |
| Engineering Controls | Fume Hood | All handling of this compound that may generate dust or aerosols should be conducted in a properly functioning chemical fume hood to ensure adequate ventilation.[3][7] |
Step-by-Step Handling and Disposal Procedure
The following workflow outlines the necessary steps for safely handling this compound from receipt to disposal.
1. Preparation and Personal Protective Equipment (PPE):
-
Before handling this compound, ensure that the work area, particularly the chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.[3][7]
-
Don the appropriate PPE as specified in the table above.
2. Handling and Weighing:
-
Conduct all manipulations of this compound powder, including weighing, in a certified chemical fume hood to prevent inhalation of dust.[3][7]
-
Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust.
-
If there is a risk of splashing or aerosol generation, a face shield should be worn in addition to safety goggles.[6]
3. Experimental Use:
-
When using this compound in experiments, ensure that all containers are clearly labeled.
-
Do not eat, drink, or smoke in the laboratory area where this compound is being handled.[1][7]
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[1][3]
4. Decontamination:
-
After use, decontaminate all surfaces, glassware, and equipment that have come into contact with this compound.
-
Use a suitable solvent for cleaning, and dispose of the cleaning materials as hazardous waste.
5. Waste Segregation and Collection:
-
Collect all waste materials contaminated with this compound in a designated, clearly labeled, and sealed hazardous waste container.[5][8] This includes any unused compound, contaminated PPE (gloves, etc.), and cleaning materials.
-
Store the waste container in a secure, well-ventilated area away from incompatible materials.
6. Disposal:
-
Dispose of the hazardous waste through a licensed and approved waste disposal company.[3][7] Follow all local, state, and federal regulations for chemical waste disposal.
Emergency Procedures
In the event of exposure or a spill, follow these procedures immediately.
Spill Response:
-
Evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.[7][8]
-
Place the spilled material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent and decontaminate all surfaces.
First-Aid Measures:
-
If Swallowed: Do NOT induce vomiting. Call a physician or poison control center immediately.[7]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[7]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[7]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention immediately if symptoms occur.[7]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | C4H5N3O2 | CID 13611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. 5-氨基尿嘧啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. ehs.ucsf.edu [ehs.ucsf.edu]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
